BPU-11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c33-21-25-8-6-9-26(20-25)23-36-18-15-29(16-19-36)37(24-27-10-7-17-34-22-27)32(38)35-31-14-5-4-13-30(31)28-11-2-1-3-12-28/h1-14,17,20,22,29H,15-16,18-19,23-24H2,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRFZUAAAFHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC5=CC(=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on BPU-11 Elastomer Not Possible Due to Lack of Publicly Available Structural Information
A comprehensive search for the chemical structure, synthesis protocols, and specific properties of the BPU-11 elastomer has concluded that this information is not available in the public domain. The key to developing the requested in-depth technical guide hinges on a scientific paper titled "Ultra Strong and Tough Bio-Based Polyurethane Elastomers with Rigid-Flexible Hybrid Soft Segment Supramolecular Cross-linked Networks," which is the primary source mentioning a "BPU11" material.
Despite extensive efforts to locate the full text, experimental section, or supplementary materials for this publication, the precise monomer composition—the specific diisocyanate, the nature of the "rigid-flexible hybrid soft segment," and any chain extenders used in the synthesis of this compound—remains inaccessible. This proprietary or unpublished information is essential for fulfilling the core requirements of the request, including:
-
Chemical Structure Elucidation: Without the monomer identities, the chemical structure of the this compound polymer cannot be determined or visualized.
-
Detailed Experimental Protocols: The specific reactants, molar ratios, catalysts, and reaction conditions (temperature, time) are required to outline the synthesis methodology.
-
Quantitative Data Tables: Properties such as tensile strength, elongation, thermal transitions, and molecular weight are specific to the this compound formulation and cannot be substituted with generic data.
-
Accurate Visualizations: The creation of meaningful diagrams for the chemical structure and experimental workflow is entirely dependent on the unavailable synthesis details.
General information on bio-based polyurethane elastomers is available. For instance, these materials are typically synthesized through the reaction of a diisocyanate with a polyol derived from renewable resources, such as vegetable oils or sugars. A chain extender is often used to build molecular weight and tailor mechanical properties. However, applying this general knowledge to create a specific guide for "this compound" would be speculative and would not meet the technical accuracy required by the target audience of researchers and drug development professionals.
Given that the foundational information on the this compound elastomer's composition is not publicly accessible, the creation of a detailed and accurate technical guide as requested is not feasible at this time.
An In-depth Technical Guide on the In Vivo Mechanism of Action of BAY 11-7082
Disclaimer: Initial searches for "BPU-11" did not yield a specific compound. However, due to the similarity in nomenclature and the context of the user's request, this guide focuses on the well-researched compound BAY 11-7082 , a potent inhibitor of the NF-κB signaling pathway.
This technical guide provides a comprehensive overview of the in vivo mechanism of action of BAY 11-7082, intended for researchers, scientists, and drug development professionals. The document details the compound's primary molecular targets, its effects in various preclinical animal models, and the experimental protocols used to elucidate its activity.
Core Mechanism of Action
BAY 11-7082 is a synthetic anti-inflammatory compound that primarily functions as an irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its principal mechanism involves the inhibition of IκB-α (inhibitor of NF-κB alpha) phosphorylation.[1][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by IκB proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.[4] BAY 11-7082 selectively and irreversibly inhibits the TNF-α-induced phosphorylation of IκB-α, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[1][3]
In addition to its well-established role in NF-κB inhibition, BAY 11-7082 has been shown to have multiple other targets. It directly inhibits the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome by blocking its ATPase activity.[1] The NLRP3 inflammasome is a multiprotein complex crucial for innate immunity, and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Furthermore, some studies suggest that BAY 11-7082 can also act as a pan-inhibitor of protein tyrosine phosphatases (PTPs).[2][5]
In Vivo Preclinical Evidence
BAY 11-7082 has demonstrated significant efficacy in a variety of preclinical animal models, primarily in the contexts of inflammation and cancer.
In a murine model of imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis, BAY 11-7082 administered intraperitoneally at a dose of 20 mg/kg significantly reduced skin inflammation.[6] The treatment led to a marked decrease in epidermal thickness, acanthosis, and inflammatory infiltrate.[6] Mechanistically, BAY 11-7082 was shown to reduce the expression of phosphorylated NF-κB (pNF-κB), NLRP3, and downstream inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the skin of treated mice.[6]
In a rat model of cardiac ischemia-reperfusion (I/R) injury, a single dose of BAY 11-7082 (130 µg/kg) administered before the ischemic event significantly reduced the infarct size and preserved myocardial function.[7] The protective effects were associated with reduced fibrosis and apoptosis in the cardiac tissue.[7]
Furthermore, in a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, BAY 11-7082 treatment (20 mg/kg, i.p.) lowered clinical scores and attenuated pathological changes.[8] This was accompanied by a decrease in NLRP3 inflammasome and NF-κB activity in the spinal cord, as well as reduced serum levels of IL-1β and IL-6.[8]
BAY 11-7082 has been investigated as a potential anti-cancer agent in several xenograft models. In a human uveal melanoma xenograft model in nude mice, peritumoral injections of 1 µM BAY 11-7082 daily for 14 days significantly suppressed tumor growth and volume.[9] This anti-tumor effect was associated with an increase in apoptosis within the tumor tissue, as evidenced by TUNEL staining.[9]
In a human fibroid xenograft model in SCID mice, daily intraperitoneal administration of BAY 11-7082 (20 mg/kg) for two months resulted in a 50% reduction in tumor weight.[5][10] RNA sequencing of the tumors revealed a downregulation of genes associated with cell proliferation, inflammation, and extracellular matrix remodeling.[5][10]
A study on RAS-driven cancers showed that BAY 11-7082 effectively inhibits the growth of various cancer cell lines with NRAS, KRAS, and HRAS mutations in vivo.[11] The anti-tumor activity was linked to the inhibition of the PI3K-AKT signaling pathway and an increase in apoptosis, as indicated by higher levels of cleaved caspase 3 in the tumors of treated mice.[11]
Quantitative In Vivo Data
| Animal Model | Indication | Compound | Dosage and Administration | Key Findings | Reference |
| C57BL/6 Mice | Psoriasis-like dermatitis | BAY 11-7082 | 20 mg/kg, intraperitoneal, daily for 7 days | Significant reduction in epidermal thickness and expression of pNF-κB, NLRP3, TNF-α, IL-6, and IL-1β. | [6] |
| Sprague-Dawley Rats | Cardiac Ischemia-Reperfusion | BAY 11-7082 | 130 µg/kg, single dose | Reduced infarct size, preserved systolic function, and decreased fibrosis and apoptosis. | [7] |
| C57BL/6J Mice | Experimental Autoimmune Encephalomyelitis | BAY 11-7082 | 20 mg/kg, intraperitoneal | Lowered clinical scores, attenuated pathological changes, and decreased NLRP3 and NF-κB activity. | [8] |
| BALB/c Nude Mice | Uveal Melanoma Xenograft | BAY 11-7082 | 1 µM, peritumoral, daily for 14 days | Significant suppression of tumor growth and volume, with increased apoptosis. | [9] |
| SCID Mice | Human Fibroid Xenograft | BAY 11-7082 | 20 mg/kg, intraperitoneal, daily for 2 months | 50% reduction in tumor weight and downregulation of pro-proliferative and pro-inflammatory genes. | [5][10] |
| Nude Mice | RAS-Driven Cancer Xenograft | BAY 11-7082 | Not specified | Inhibition of tumor growth and increased levels of cleaved caspase 3. | [11] |
Experimental Protocols
-
Animal Model: C57BL/6 mice are typically used.[6]
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod (IMQ) cream is applied to the shaved back of the mice for 7 consecutive days.[6] Control animals receive a vaseline-based cream.[6]
-
Treatment: Mice are randomized to receive either BAY 11-7082 (20 mg/kg) or vehicle (e.g., 0.9% NaCl) via intraperitoneal injection daily.[6]
-
Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness. At the end of the study, skin biopsies are collected for histological analysis (H&E staining), immunohistochemistry (e.g., for pNF-κB), and gene expression analysis (qRT-PCR for cytokines like TNF-α, IL-6, and IL-23).[6]
-
Animal Model: Immunocompromised mice, such as nude (athymic) or SCID mice, are used to prevent rejection of human cells.[5][9]
-
Tumor Implantation: Human cancer cells (e.g., OCM1 uveal melanoma cells) are subcutaneously injected into the flank of the mice.[9] For fibroid models, fresh human fibroid tissue is implanted.[5]
-
Treatment: Once tumors are established and palpable, treatment with BAY 11-7082 or vehicle is initiated. The route of administration can be intraperitoneal, peritumoral, or other appropriate routes depending on the study design.[5][9]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored to assess toxicity.[9]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissue is then processed for various analyses, including Western blotting (for protein expression), qRT-PCR (for gene expression), immunohistochemistry (for markers like Ki-67 for proliferation and cleaved caspase-3 for apoptosis), and TUNEL staining (for apoptosis).[5][9][11]
Signaling Pathways and Experimental Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Short-Term Topical Application of BAY 11-7082 Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. BAY 11-7082, a nuclear factor-κB inhibitor, reduces inflammation and apoptosis in a rat cardiac ischemia-reperfusion injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells [mdpi.com]
- 10. In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκBα kinase inhibitor BAY 11-7082 promotes anti-tumor effect in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of BPU-11 Elastomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the BPU-11 elastomer, a bio-based polyurethane exhibiting significant strength and toughness. The information is curated for researchers, scientists, and professionals in drug development who are interested in advanced biomaterials. This document details the material's mechanical and structural characteristics, supported by experimental protocols and visual representations of its synthetic pathway and characterization workflow.
Quantitative Physical Properties
The physical properties of the this compound elastomer have been characterized through various analytical techniques. A summary of the key quantitative data is presented in the tables below for ease of comparison.
Mechanical Properties
| Property | Value |
| Tensile Strength | > 50 MPa |
| Elongation at Break | ~1500% |
| Young's Modulus | 8.9 ± 0.6 MPa |
| Toughness | ~275 MJ m⁻³ |
| Fracture Energy | ~132 kJ m⁻² |
Structural and Thermal Properties (Qualitative)
While specific quantitative thermal data such as glass transition temperature (Tg) and detailed decomposition temperatures for this compound are not publicly available in the reviewed literature, general characterizations have been performed.
| Property | Observation |
| Structural | |
| UV-vis Spectroscopy | Colorless and transparent (0.25 mm thickness)[1] |
| X-ray Diffraction (XRD) | Amorphous structure |
| Small-Angle X-ray Scattering (SAXS) | Indicates microphase separation |
| Atomic Force Microscopy (AFM) | Reveals phase-separated morphology |
| Thermal (General for Polyurethane Elastomers) | |
| Glass Transition Temperature (Tg) | Typically determined by DSC or DMA |
| Thermal Decomposition | Typically analyzed by TGA |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize polyurethane elastomers like this compound.
Synthesis of this compound Elastomer
The this compound elastomer is synthesized via a one-shot polymerization technique. A generalized protocol is as follows:
-
Pre-treatment of Reactants: Polyols and chain extenders are dried under vacuum at 80°C for 24 hours to remove moisture. Diisocyanates are used as received.
-
Mixing: The pre-treated polyols, chain extender, and a catalyst (e.g., Tin(II) 2-ethylhexanoate) are mixed in a polypropylene (B1209903) beaker with mechanical stirring.
-
Addition of Diisocyanate: The diisocyanate (e.g., MDI) is quickly added to the mixture under a nitrogen blanket with rapid stirring for approximately 30 seconds.
-
Casting and Curing: The viscous polymer mixture is poured into a mold (e.g., silica (B1680970) or Teflon-coated) and cured in an oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 100 hours) to ensure complete polymerization.
-
Post-Curing and Sample Preparation: The cured elastomer is then subjected to a post-curing process, which may involve further heating to stabilize its properties. For mechanical testing, films can be prepared by solvent casting, where the dried polymer is dissolved in a solvent like DMF, cast onto a flat surface, and dried to a specific thickness.
Mechanical Testing
Mechanical properties are determined following standards such as ASTM D412 or ISO 37.
-
Sample Preparation: Dumbbell-shaped specimens are cut from the cured elastomer sheets.
-
Tensile Testing: A universal testing machine is used to perform uniaxial tensile tests at a constant crosshead speed (e.g., 500 mm/min). Stress and strain are recorded until the specimen fractures.
-
Data Analysis: Engineering stress is calculated as the applied force divided by the initial cross-sectional area, and engineering strain is the change in length divided by the initial length. True stress and strain can also be calculated.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles (e.g., from -80°C to 200°C at a rate of 10°C/min) under a nitrogen atmosphere.
-
The heat flow as a function of temperature is recorded to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
-
Thermogravimetric Analysis (TGA):
-
A small sample (10-20 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability of the material.
-
-
Dynamic Mechanical Analysis (DMA):
-
A rectangular specimen is subjected to a sinusoidal oscillating strain at a specific frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., -100°C to 150°C) at a constant heating rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature to determine the viscoelastic properties and the glass transition temperature.
-
Swelling Behavior
-
Sample Preparation: Pre-weighed, dried samples of the elastomer are prepared.
-
Immersion: The samples are immersed in various solvents (e.g., toluene, water, ethanol) at a constant temperature.
-
Equilibrium Swelling: At regular intervals, the samples are removed, the surface solvent is wiped off, and the samples are weighed until a constant weight (equilibrium swelling) is reached.
-
Calculation: The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen sample and Wd is the initial dry weight.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the this compound elastomer.
Caption: Workflow for this compound synthesis and characterization.
Conceptual Structure of this compound
The exceptional properties of this compound are attributed to its unique molecular architecture, which features a combination of rigid and flexible segments that form supramolecular cross-linked networks.
References
BPU-11: An In-Depth Technical Guide on Biocompatibility and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPU-11, identified as Biphenyl (B1667301) Urea (B33335) 11, is a chemical compound with the CAS number 909664-41-1 and the molecular formula C₃₂H₃₁N₅O. It is recognized as a ligand for the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN4) channel, acting to modulate the channel's function. While direct biocompatibility and cytotoxicity data for this compound is not extensively available in public literature, research on closely related biphenyl urea-based analogues provides significant insights into its potential biological effects. This guide summarizes the existing knowledge on the cytotoxicity of these analogues, details relevant experimental protocols, and visualizes the implicated signaling pathways to inform future research and development.
Chemical Identity
| Identifier | Value |
| Name | This compound |
| Synonym | Biphenyl Urea 11 |
| CAS Number | 909664-41-1 |
| Molecular Formula | C₃₂H₃₁N₅O |
| Molecular Weight | 501.62 g/mol |
| Description | HCN4 CLP ligand that modulates channel function. |
Cytotoxicity of Biphenyl Urea-Based Analogues
A significant study on biphenyl urea-based analogues in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) and a non-cancerous breast epithelial cell line (MCF10A) has shed light on the cytotoxic potential of this class of compounds. The study highlights a mechanism that involves the modulation of mitochondrial and p53-related pathways, leading to selective cytotoxicity in cancer cells.[1][2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values for a key active biphenyl urea analogue (referred to as "compound 1") demonstrate its potent cytotoxic effects on TNBC cells.
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 (TNBC) | Compound 1 | 1.27 ± 0.09 (at 1h, for membrane depolarization) |
| SK-BR-3 (Breast Cancer) | TPD7 (a biphenyl urea derivate) | 8.36 |
| MDA-MB-435s (Breast Cancer) | TPD7 | 7.22 |
| MDA-MB-231 (Breast Cancer) | TPD7 | 9.37 |
Note: The data for "compound 1" specifically refers to the IC₅₀ for mitochondrial membrane depolarization, a key indicator of cytotoxicity. TPD7 is another novel biphenyl urea derivative with demonstrated anti-proliferative effects.[3]
Mechanism of Action
The cytotoxic effects of biphenyl urea analogues are attributed to a multi-faceted mechanism of action that selectively targets cancer cells.
Mitochondrial Dysfunction
The primary mechanism involves the induction of mitochondrial membrane depolarization.[1] The active compounds act as uncouplers of oxidative phosphorylation, which disrupts ATP synthesis and leads to a metabolic shift towards glycolysis in cancer cells.[1][2] This is accompanied by a dose-dependent increase in superoxide (B77818) levels, indicating the induction of oxidative stress.[1]
p53 Pathway Involvement
The cytotoxic effects are also linked to p53-related pathways. This dual-pronged attack on both mitochondrial function and a critical tumor suppressor pathway contributes to the enhanced cytotoxicity observed in cancer cells.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the cytotoxic action of biphenyl urea analogues.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of biphenyl urea analogues.
Cell Culture
-
Cell Lines: MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer), and MCF10A (non-cancerous breast epithelial).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the biphenyl urea analogues for 24, 48, or 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are calculated.
Mitochondrial Membrane Potential Assay
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
Dye Staining: Cells are stained with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRE) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates mitochondrial membrane depolarization.
Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Cells are treated with the compounds.
-
Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe (e.g., DCFDA) in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cytotoxicity of a compound.
Biocompatibility Considerations
While specific biocompatibility data for this compound is lacking, the observed selectivity of its analogues for cancer cells over non-cancerous cells is a promising indicator.[1][2] The significantly higher toxicity in TNBC cells compared to MCF10A cells suggests a degree of biocompatibility with normal tissues.[1] However, comprehensive biocompatibility testing according to ISO 10993 standards would be required for any potential biomedical applications. This would include tests for cytotoxicity, sensitization, irritation, and systemic toxicity, among others.
Conclusion and Future Directions
The available evidence on biphenyl urea-based analogues suggests that this compound may possess potent and selective cytotoxic activity against certain cancer cell types, primarily through the induction of mitochondrial dysfunction and activation of p53-related pathways. This positions this compound as a compound of interest for further investigation in oncology drug development.
Future research should focus on:
-
Directly assessing the cytotoxicity of this compound across a broader panel of cancer and non-cancerous cell lines.
-
Conducting comprehensive in vitro and in vivo biocompatibility studies to establish a full safety profile.
-
Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy of this compound in preclinical animal models of relevant diseases.
This technical guide provides a foundational understanding of the potential biocompatibility and cytotoxicity of this compound based on current knowledge of its chemical class. It is intended to serve as a resource for researchers and drug development professionals to guide future studies into this promising compound.
References
- 1. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel biphenyl urea derivate inhibits the invasion of breast cancer through the modulation of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Properties of BPU-11 Polyurethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of BPU-11 polyurethane. The information is compiled from available research and presents key thermal characteristics, experimental methodologies, and visual representations of analytical workflows. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the thermal behavior of this specific bio-based polyurethane elastomer.
Overview of Thermal Properties
This compound is a bio-based polyurethane elastomer that exhibits distinct thermal characteristics crucial for its application in various fields. The thermal properties of polymers like this compound are essential for determining their processing parameters, operational temperature limits, and overall material stability. Key thermal properties include glass transition temperature (Tg), thermal decomposition temperature (Td), coefficient of thermal expansion (CTE), and thermal conductivity.
Quantitative Thermal Property Data
The following tables summarize the available quantitative data for the thermal properties of this compound and provide typical values for polyurethane elastomers for comparative purposes.
Table 1: Glass Transition and Thermal Decomposition Temperatures of this compound
| Property | Value | Notes |
| Glass Transition Temperature (Tg) | Double Tg characteristics observed: - Low-temperature region: ≈ -50°C - High-temperature region: ≈ 3.8°C | The dual glass transitions suggest a phase-separated morphology. |
| Thermal Decomposition Temperature (Td) | Information available, but specific values are not explicitly stated in the reviewed literature. | Typically characterized by the onset of weight loss in Thermogravimetric Analysis. |
Table 2: General Thermal Properties of Polyurethane Elastomers
| Property | Typical Value Range | Unit |
| Coefficient of Linear Thermal Expansion (CTE) | 1.4 x 10-4 to 2.5 x 10-4 | mm/mm/°C |
| Thermal Conductivity | 0.20 to 0.33 | W/(m·K)[1][2] |
Note: The values in Table 2 are representative of general polyurethane elastomers and may not reflect the exact properties of this compound.
Experimental Protocols for Thermal Analysis
Detailed experimental methodologies are critical for the accurate and reproducible characterization of the thermal properties of polymeric materials. The following sections outline generalized protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) applicable to polyurethane elastomers like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
Methodology:
-
Sample Preparation: A small sample of the this compound polyurethane (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the material.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This scan erases the sample's previous thermal history.
-
Cooling Scan: The sample is then cooled from the high temperature back to the low temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The heat flow into or out of the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve from the second heating scan. Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. This is a highly sensitive method for determining the glass transition temperature.
Methodology:
-
Sample Preparation: A rectangular or cylindrical specimen of this compound with precise dimensions is prepared and mounted in the DMA instrument's clamps (e.g., tensile, single cantilever, or compression mode).
-
Instrument Setup: The instrument is configured for the desired test mode.
-
Testing Protocol (Temperature Sweep):
-
A sinusoidal strain or stress is applied to the sample at a constant frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from -100°C to 150°C) at a constant heating rate (e.g., 3-5°C/min).
-
-
Data Acquisition: The instrument measures the resulting stress or strain and the phase lag between them.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are calculated and plotted as a function of temperature. The glass transition temperature is typically identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide to the Molecular Weight Determination of BPU-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of BPU-11, a significant ligand for the HCN4 ion channel. This compound, with the chemical formula C₃₂H₃₁N₅O, is identified as 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea.[1][2][3] Its characterization is a critical step in research and development, ensuring sample purity and confirming its identity. This document outlines the theoretical and practical approaches to accurately establish its molecular weight, which is reported to be approximately 501.62 g/mol .[1]
Introduction to this compound and the Importance of Molecular Weight Determination
This compound is a small molecule that functions as a ligand for the HCN4 (Hyperpolarization-activated cyclic nucleotide-gated channel 4).[3] As an HCN4 CLP ligand, it is capable of modulating channel function, a property of significant interest in cardiovascular and neurological research.[3] Accurate determination of the molecular weight of this compound is a fundamental aspect of its analytical characterization. It serves to:
-
Confirm Chemical Identity: Verifying that the synthesized or procured compound is indeed this compound.
-
Assess Purity: Identifying the presence of impurities or degradation products.
-
Support Structural Elucidation: Providing a foundational piece of data for more complex structural analyses like NMR and X-ray crystallography.
-
Ensure Reproducibility: Guaranteeing consistency across different batches for reliable experimental results.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea | [2] |
| Alias | Biphenyl Urea 11 | [1][2] |
| Molecular Formula | C₃₂H₃₁N₅O | [1][2][3] |
| Theoretical Molecular Weight | 501.62 g/mol | [1] |
| CAS Number | 909664-41-1 | [2][3][4] |
Experimental Protocols for Molecular Weight Determination
The determination of the molecular weight of a small molecule like this compound is most commonly and accurately achieved through mass spectrometry.[5][6] Chromatographic methods can also be employed, particularly for purity assessment in conjunction with molecular weight estimation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][7] It is the gold standard for determining the molecular weight of small molecules due to its high accuracy and sensitivity.[5]
ESI is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of intact molecules with minimal fragmentation.
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a dilute solution (e.g., 1-10 µM) of this compound in a solvent compatible with mass spectrometry, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.
-
-
Instrumentation and Analysis:
-
Introduce the sample solution into the ESI-MS system via direct infusion or through a liquid chromatography (LC) system.
-
Set the mass spectrometer to operate in positive ion mode to detect protonated molecules ([M+H]⁺).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
-
-
Data Interpretation:
-
The primary ion expected for this compound is the protonated molecule, [C₃₂H₃₁N₅O + H]⁺.
-
The expected m/z value would be approximately 502.63.
-
The presence of a prominent peak at this m/z value confirms the molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC)
While HPLC is primarily a separation technique, it can be used in conjunction with a mass spectrometer (LC-MS) to both separate this compound from any impurities and confirm its molecular weight simultaneously.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to an ESI-MS detector.
-
Monitor for the expected [M+H]⁺ ion of this compound at the appropriate retention time.
-
Visualizations
Logical Workflow for this compound Molecular Weight Confirmation
The following diagram illustrates the logical workflow for confirming the molecular weight of a this compound sample.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. echemi.com [echemi.com]
- 3. adooq.com [adooq.com]
- 4. This compound | 909664-41-1 [chemicalbook.com]
- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 7. fiveable.me [fiveable.me]
Spectroscopic Analysis of BPU-11 Elastomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of BPU-11, a bio-based polyurethane elastomer. The information presented herein is intended to assist researchers and professionals in understanding the structural and molecular characteristics of this compound through various spectroscopic techniques. This guide covers key experimental protocols, data interpretation, and visual representations of analytical workflows and molecular interactions.
Introduction to this compound Elastomer
This compound is a bio-based polyurethane elastomer that has garnered interest for its robust mechanical properties and potential applications in the biomedical field, including drug delivery devices.[1][2][3][4][5] Polyurethane elastomers are segmented polymers, typically consisting of alternating soft and hard segments, which impart a unique combination of elasticity and strength.[6][7] The properties of these elastomers are highly dependent on their molecular structure, including the nature of the constituent monomers and the degree of phase separation between the soft and hard segments. Spectroscopic analysis is a powerful tool for elucidating these structural details at the molecular level.[8]
Spectroscopic Characterization Techniques
A multi-spectroscopic approach is often employed to gain a comprehensive understanding of the structure and properties of polyurethane elastomers like this compound. The most commonly used techniques include Fourier Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying functional groups and studying hydrogen bonding within the polymer structure. In polyurethane elastomers, the region of the carbonyl (C=O) stretching vibration is particularly informative, as it provides insights into the hydrogen bonding between the hard segments.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to assess the optical properties of the elastomer, such as its transparency. For materials intended for biomedical applications where optical clarity may be important, UV-Vis spectroscopy provides valuable data. The this compound elastomer has been shown to be colorless and transparent.[9]
Quantitative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound elastomer.
| Spectroscopic Technique | Parameter | Value | Reference |
| FTIR Spectroscopy | Carbonyl (C=O) Peak Region | 1600–1800 cm⁻¹ | [9] |
| Fitted C=O Peak Component 1 | ~1730 cm⁻¹ (Free C=O) | [9] | |
| Fitted C=O Peak Component 2 | ~1703 cm⁻¹ (H-bonded C=O) | [9] | |
| UV-Vis Spectroscopy | Transmittance | High (Colorless and Transparent) | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques used in the analysis of this compound.
FTIR Spectroscopy Protocol
Objective: To identify functional groups and analyze hydrogen bonding in this compound elastomer.
Materials and Equipment:
-
This compound elastomer film (0.25 mm thickness)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) for cleaning the ATR crystal
-
Lint-free wipes
Procedure:
-
Ensure the FTIR spectrometer and ATR accessory are properly calibrated and aligned.
-
Clean the surface of the ATR crystal with isopropanol and a lint-free wipe to remove any contaminants.
-
Record a background spectrum of the empty ATR crystal.
-
Place a sample of the this compound elastomer film onto the ATR crystal, ensuring good contact over the entire surface of the crystal.
-
Apply consistent pressure to the sample using the ATR pressure clamp.
-
Acquire the FTIR spectrum of the this compound sample in the range of 4000-400 cm⁻¹. A typical measurement would involve the co-addition of 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Perform baseline correction and ATR correction on the obtained spectrum using the spectrometer's software.
-
For detailed analysis of hydrogen bonding, perform peak fitting on the carbonyl (C=O) stretching region (1600–1800 cm⁻¹) to deconvolute the contributions from free and hydrogen-bonded carbonyl groups.
UV-Vis Spectroscopy Protocol
Objective: To determine the optical transparency of the this compound elastomer.
Materials and Equipment:
-
This compound elastomer film (0.25 mm thickness)
-
UV-Vis spectrophotometer with a film holder accessory
-
Reference air or a blank slide
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the measurement (e.g., 200-800 nm).
-
Perform a baseline correction with the reference (air or a blank slide) in the sample holder.
-
Mount the this compound elastomer film in the film holder and place it in the sample beam path of the spectrophotometer.
-
Acquire the UV-Vis spectrum of the sample.
-
The resulting spectrum will show the transmittance or absorbance of the material as a function of wavelength.
Visualizing Spectroscopic Analysis and Molecular Interactions
Diagrams are provided below to illustrate the workflow of spectroscopic analysis and the key molecular interactions within the this compound elastomer that are probed by these techniques.
Caption: Workflow for the spectroscopic analysis of this compound elastomer.
Caption: Hydrogen bonding interactions in this compound probed by FTIR.
Conclusion
The spectroscopic analysis of this compound elastomer provides critical insights into its molecular structure and physical properties. FTIR spectroscopy is instrumental in characterizing the functional groups and the extent of hydrogen bonding, which governs the mechanical properties of the material. UV-Vis spectroscopy confirms the optical transparency of this compound, a desirable characteristic for certain biomedical applications. The combination of these techniques, guided by robust experimental protocols, enables a thorough characterization of this compound, supporting its development and application in the fields of materials science and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel elastomer with unique properties as fire and radiation resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in functional polyurethane elastomers: from structural design to biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of a Biodegradable Polyurethane Elastomer Derived from Castor Oil [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Inquiry Regarding BPU-11 Uncovers No Evidence of a Molecular Compound; Subject Identified as a Physics Conference
Initial investigations into the microstructure, signaling pathways, and experimental protocols of a substance referred to as "BPU-11" have revealed no such compound in the scientific literature. Instead, search results consistently identify "this compound" as the 11th International Conference of the Balkan Physical Union, a scientific gathering for physicists.
A comprehensive search for technical data, including quantitative analyses, experimental methodologies, and associated signaling pathways for a molecule designated "this compound," has been conducted to generate an in-depth guide for researchers, scientists, and drug development professionals. However, this search has yielded no information pertaining to a chemical or biological entity with this name.
The overwhelming majority of references point to this compound as the 11th conference in a series organized by the Balkan Physical Union.[1][2][3] These conferences cover a wide range of topics in physics, including nuclear physics, astronomy, condensed matter physics, and more.[4][5][6] The proceedings and abstracts from this conference discuss various research projects within these fields.[7][8][9][10]
It is possible that the query "this compound" is a misnomer or an internal designation for a compound not yet disclosed in public research. The search did identify a similarly named compound, BAY 11-7082 , which is a known inhibitor of the NF-κB signaling pathway and has been studied for its anti-inflammatory and potential anti-cancer effects.[11][12][13] Research on BAY 11-7082 includes detailed analyses of its effects on various signaling cascades.[11][12][13]
Given the absence of any data related to a compound named "this compound," it is not possible to provide the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The fundamental prerequisite for such a document—the existence of the subject compound in the scientific domain—has not been met.
Therefore, we are unable to fulfill the request for an in-depth technical guide on the microstructure of "this compound." We advise verifying the name and designation of the compound of interest. Should "this compound" be an internal project name or a very new, unpublicized molecule, no information is available in the public domain to generate the requested content.
References
- 1. PoS - 11th International Conference of the Balkan Physical Union [pos.sissa.it]
- 2. BPU11 CONGRESS – 11th International Conference of the Balkan Physical Union, Belgrade, Serbia [bpu11.info]
- 3. bpu11.info [bpu11.info]
- 4. BPU11 CONGRESS (August 28, 2022 - September 1, 2022): S01 Nuclear Physics and Nuclear Energy · Balkan Physical Union (Indico) [indico.bpu11.info]
- 5. Schematic Program | BPU11 CONGRESS [bpu11.info]
- 6. Scientific Sections | BPU11 CONGRESS [bpu11.info]
- 7. All three publications planned and devoted to the BPU11 Congress have been published – BPU11 CONGRESS [bpu11.info]
- 8. BPU11 CONGRESS (August 28, 2022 - September 1, 2022): Contribution List · Balkan Physical Union (Indico) [indico.bpu11.info]
- 9. indico.bpu11.info [indico.bpu11.info]
- 10. BPU11 PoS – Proceedings is Published – BPU11 CONGRESS [bpu11.info]
- 11. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the NF-κB Signaling Pathway Inhibitor BAY11-7082 in the Replication of ASFV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Bio-Based Polyurethanes
Disclaimer: An extensive search of scientific literature and public databases did not yield specific information on a polymer designated as "BPU-11." It is possible that this is a proprietary name, a newly developed polymer not yet in the public domain, or a potential misnomer. This guide, therefore, provides a comprehensive overview of the synthesis of bio-based polyurethanes, a field of significant research and development, which aligns with the core of the user's request.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis of polyurethanes from bio-based monomers. The focus is on providing actionable experimental protocols, structured data for comparison, and a clear understanding of the synthetic pathways involved.
Introduction to Bio-Based Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers traditionally derived from petrochemical feedstocks. The growing demand for sustainable materials has propelled research into the development of bio-based PUs, which utilize monomers derived from renewable resources.[1][2][3] These bio-based alternatives offer the potential for reduced environmental impact without compromising the unique and tunable properties of polyurethanes.[1]
The synthesis of polyurethanes is primarily based on the polyaddition reaction between a di- or polyisocyanate and a polyol.[4] In the context of bio-based PUs, one or both of these key components are derived from natural sources such as vegetable oils, sugars, and lignin.[2][5]
Key Bio-Based Monomers for Polyurethane Synthesis
The properties of the resulting polyurethane are highly dependent on the structure and functionality of the monomers.
2.1. Bio-Based Polyols:
A wide variety of polyols can be synthesized from renewable resources, primarily vegetable oils like soybean, castor, and linseed oil.[1][6][7] Castor oil is unique as it naturally contains hydroxyl groups and can be used directly as a polyol.[1][2] Other vegetable oils require chemical modification to introduce the necessary hydroxyl functionalities. Common methods include:
-
Epoxidation followed by ring-opening: This involves the epoxidation of carbon-carbon double bonds in the fatty acid chains, followed by a ring-opening reaction with an alcohol, water, or acid to form hydroxyl groups.[1][7]
-
Ozonolysis: This process cleaves the double bonds to produce aldehydes, which can be further reduced to hydroxyl groups.
-
Transesterification/Transamidation: Reaction of vegetable oils with polyols (like glycerol) or amino-alcohols (like diethanolamine) can yield new polyols with tailored properties.[2]
2.2. Bio-Based Isocyanates:
While the majority of commercially available isocyanates are still petroleum-based, research is actively pursuing bio-derived alternatives to create fully bio-based polyurethanes. Some examples of bio-based isocyanates that have been explored include those derived from:
-
Fatty acids: Dimer fatty acids can be converted to diisocyanates.
-
Amino acids: L-lysine can be used to synthesize lysine (B10760008) diisocyanate (LDI).
-
Pentamethylene diisocyanate (PDI): This can be produced from renewable feedstocks.
Synthesis of Bio-Based Polyurethanes: Experimental Protocols
This section provides a generalized two-step prepolymer method for the synthesis of a bio-based polyurethane, a common and versatile procedure.[8][9]
3.1. Materials:
-
Bio-based polyol (e.g., castor oil, soybean oil-based polyol)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI))
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL))
-
Solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF), if required)[10]
3.2. Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum oven
3.3. Experimental Procedure:
Step 1: Prepolymer Synthesis
-
The bio-based polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for a specified time to remove any moisture.
-
The dried polyol is charged into the reaction flask under a nitrogen atmosphere.
-
The diisocyanate is added to the flask in a stoichiometric excess relative to the polyol's hydroxyl groups. The NCO:OH ratio is a critical parameter that influences the molecular weight and properties of the final polymer.
-
A catalyst, such as a few drops of DBTDL, is added to the reaction mixture.[10]
-
The reaction is carried out at a controlled temperature (e.g., 70-80 °C) with continuous stirring for a set duration (e.g., 2-3 hours) to form the NCO-terminated prepolymer.[8] The progress of the reaction can be monitored by titrating the NCO content.
Step 2: Chain Extension
-
The temperature of the prepolymer is typically lowered slightly.
-
The chain extender (e.g., 1,4-butanediol) is added dropwise to the stirred prepolymer. The amount of chain extender is calculated to react with the remaining NCO groups.
-
The reaction is continued with stirring for an additional period (e.g., 1-2 hours) to complete the polymerization.
-
The resulting viscous polymer is then poured into a mold and cured in a vacuum oven at a specific temperature and time to obtain the final polyurethane material.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of bio-based polyurethanes, derived from various literature sources.
Table 1: Typical Reaction Parameters for Bio-Based Polyurethane Synthesis
| Parameter | Value | Source |
| NCO:OH Ratio | 1.5:1 to 3:1 | General Literature |
| Reaction Temperature (Prepolymer) | 70 - 90 °C | [8] |
| Reaction Time (Prepolymer) | 2 - 4 hours | [8] |
| Catalyst Concentration (DBTDL) | 0.01 - 0.1 wt% | [10] |
| Curing Temperature | 80 - 110 °C | General Literature |
| Curing Time | 12 - 24 hours | General Literature |
Table 2: Properties of Representative Bio-Based Polyurethanes
| Property | Value | Monomers Used |
| Tensile Strength | 10 - 40 MPa | Vegetable oil polyol + MDI |
| Elongation at Break | 200 - 800% | Vegetable oil polyol + MDI |
| Glass Transition Temperature (Tg) | -50 to 50 °C | Varies with polyol and isocyanate structure |
| Thermal Decomposition Temp. (T5%) | > 250 °C | Varies with polymer structure |
Visualization of Synthesis Pathway
The following diagram illustrates the general two-step synthesis process of a bio-based polyurethane.
References
- 1. Biobased Polyurethanes Production from Vegetable Oil-Based Polyols - BioBiz [biobiz.in]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.oszk.hu [epa.oszk.hu]
- 5. Bio-Based Polyurethane Materials: Technical, Environmental, and Economic Insights [mdpi.com]
- 6. Biobased polyurethanes prepared from different vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aidic.it [aidic.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thescipub.com [thescipub.com]
In-Depth Technical Guide: Shelf Life and Storage Conditions for BPU-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended shelf life and storage conditions for the HCN4 CLP ligand, BPU-11. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and stability of this compound for experimental use. This document details storage recommendations, summarizes stability data, provides representative experimental protocols for stability assessment, and illustrates the relevant biological pathway.
This compound: Compound Overview
This compound is a C-linker pocket (CLP) ligand for the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel 4. It modulates the channel's function and has been noted to abolish the cAMP-induced shift in the voltage dependence of activation. Its CAS Number is 909664-41-1. Given its specific mechanism of action, ensuring the chemical stability of this compound is critical for obtaining accurate and reproducible experimental results.
Shelf Life and Storage Conditions
The stability of this compound is dependent on its form (lyophilized solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions and expected shelf life based on available data from suppliers.
Table 1: Recommended Storage Conditions and Shelf Life for this compound
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Lyophilized Solid | -20°C | 36 months | Store in a desiccated environment. |
| Solution | -20°C | 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
| Stock Solution | -80°C | 6 months | --- |
| Stock Solution | -20°C | 1 month | --- |
Experimental Protocols for Stability Assessment
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Buffers of various pH (e.g., phosphate, acetate).
-
Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide), and an oxidizing agent (hydrogen peroxide).
Method Development Workflow:
Caption: Experimental workflow for HPLC method development.
Detailed Steps:
-
Solubility and UV Spectra: Determine the solubility of this compound in various solvents to select an appropriate diluent. Obtain the UV spectrum to identify the wavelength of maximum absorbance (λmax) for detection.
-
Initial Chromatographic Conditions:
-
Column: Start with a standard C18 column.
-
Mobile Phase: Screen different compositions of an aqueous phase (e.g., water with 0.1% formic acid or a buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Elution Mode: Begin with a broad gradient (e.g., 5% to 95% organic phase over 20 minutes) to elute all components.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve significant degradation (5-20%) to ensure the method can detect and separate the degradation products.
-
Method Optimization: Adjust chromatographic parameters (e.g., gradient slope, flow rate, column temperature, mobile phase pH) to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines to ensure it is suitable for its intended purpose.
This compound and the HCN4 Signaling Pathway
This compound exerts its effect by modulating the HCN4 channel. The activity of HCN4 channels is significantly influenced by the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The following diagram illustrates the signaling pathway leading to cAMP-mediated activation of the HCN4 channel.
Caption: HCN4 channel activation by the cAMP signaling pathway.
This guide provides essential information for the proper handling, storage, and stability assessment of this compound. Adherence to these recommendations will help ensure the quality and reliability of experimental outcomes. For further in-depth studies, it is recommended to perform compound-specific stability testing and validation.
In-Depth Technical Guide to the Basic Degradation Profile of BPU-11
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic degradation profile of BPU-11, a bio-based polyurethane elastomer. Given the limited direct literature on "this compound," this document synthesizes information on analogous biodegradable polyurethanes used in biomedical applications. The focus is on the primary degradation mechanisms in a physiological environment: hydrolysis and oxidation. This guide details the experimental protocols for assessing degradation, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved in the biological response to polyurethane degradation products.
Introduction to Polyurethane Degradation in a Biological Environment
Polyurethanes (PUs) are a versatile class of polymers widely used in medical devices due to their excellent mechanical properties and biocompatibility. The degradation of biomedical polyurethanes is a critical aspect of their performance, especially for applications requiring controlled resorption, such as in tissue engineering scaffolds and drug delivery systems. The degradation of PUs in vivo is primarily mediated by two mechanisms:
-
Hydrolytic Degradation: The cleavage of chemical bonds, particularly ester linkages, by water. Poly(ester urethanes) are more susceptible to hydrolysis than poly(ether urethanes).
-
Oxidative Degradation: The breakdown of the polymer chain by reactive oxygen species (ROS) generated by inflammatory cells, such as macrophages, in response to the foreign material. The polyether soft segments of PUs are particularly vulnerable to oxidative degradation.
The rate and extent of degradation are influenced by the chemical composition of the polyurethane (e.g., the type of polyol, isocyanate, and chain extender), its morphology, and the physiological environment.
Hydrolytic Degradation Profile
Hydrolytic degradation of polyurethanes involves the scission of ester or ether linkages in the polymer backbone. This process is influenced by factors such as water uptake, pH, and the presence of enzymes.
Quantitative Data on Hydrolytic Degradation
The following tables summarize quantitative data on the hydrolytic degradation of various biomedical polyurethanes, serving as a proxy for this compound.
Table 1: In Vitro Hydrolytic Degradation of Thermoplastic Polyurethanes (TPUs) in Phosphate Buffer Solution (PBS) [1]
| TPU Type | Temperature (°C) | Time (weeks) | Water Uptake (%) | Molecular Weight (Mn) Reduction (%) |
| Polycarbonate-based | 80 | 52 | Not Reported | 43-51 |
| Polyether-based | 80 | 52 | Not Reported | 43-51 |
| Polyisobutylene-based | 80 | 52 | Not Reported | 26 |
Table 2: Accelerated Hydrolytic Degradation of Biodegradable Polyurethanes in PBS at 70°C [2]
| Polyurethane (Hard Segment %) | Time (weeks) | Mass Loss (%) |
| 60% | 8 | 100 |
| 70% | 14 | 100 |
| 80% | 18 | 100 |
| 90% | 18 | Negligible |
| 100% | 18 | Negligible |
Experimental Protocol: In Vitro Hydrolytic Degradation
A standardized method for assessing in vitro hydrolytic degradation is crucial for comparing the stability of different polyurethane formulations.
Objective: To determine the rate of hydrolytic degradation by measuring changes in mass, molecular weight, and mechanical properties over time.
Materials:
-
Polyurethane film or scaffold samples of known dimensions and weight.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubator set at 37°C (or higher for accelerated studies, e.g., 70°C)[2].
-
Analytical instruments: analytical balance, gel permeation chromatography (GPC), tensile tester, scanning electron microscope (SEM).
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the polyurethane material. Dry the samples to a constant weight in a vacuum oven and record the initial dry weight (W_i).
-
Incubation: Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion.
-
Environmental Conditions: Incubate the samples at 37°C. For accelerated degradation studies, higher temperatures can be used[2]. The PBS should be replaced periodically to maintain pH and remove degradation products.
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 12, 24 weeks), remove a subset of samples.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight in a vacuum oven, and record the final dry weight (W_f). Calculate the percentage of mass loss: ((W_i - W_f) / W_i) * 100.
-
Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the dried samples using GPC[1].
-
Mechanical Properties: Measure the tensile strength and elongation at break of the dried samples.
-
Morphology: Examine the surface morphology of the samples using SEM to observe any cracking, pitting, or other signs of degradation.
-
Oxidative Degradation Profile
Oxidative degradation is a significant mechanism for in vivo degradation of polyurethanes, particularly those with polyether soft segments. It is initiated by ROS produced by inflammatory cells.
Quantitative Data on Oxidative Degradation
Data on oxidative degradation is often qualitative (e.g., observation of surface cracking) or semi-quantitative.
Table 3: Effects of In Vitro Oxidative Degradation on Polyurethanes
| Polyurethane Type | In Vitro Model | Observation | Reference |
| Poly(ether urethane) | H2O2/CoCl2 | Surface cracking, decreased molecular weight | [3] |
| Poly(carbonate urethane) | H2O2/CoCl2 | Less degradation compared to poly(ether urethane) | [3] |
Experimental Protocol: In Vitro Oxidative Degradation
This protocol simulates the oxidative environment generated by inflammatory cells.
Objective: To assess the resistance of polyurethanes to oxidative degradation.
Materials:
-
Polyurethane film or scaffold samples.
-
Cobalt (II) chloride (CoCl2) solution (e.g., 0.1 M)[3].
-
Incubator set at 37°C.
-
Analytical instruments as described in the hydrolytic degradation protocol.
Procedure:
-
Sample Preparation: Prepare and weigh the polyurethane samples as described previously.
-
Incubation: Immerse the samples in a solution of H2O2 and CoCl2. The CoCl2 catalyzes the decomposition of H2O2 to generate hydroxyl radicals, simulating an aggressive oxidative environment[3]. A control group should be incubated in PBS.
-
Environmental Conditions: Incubate at 37°C. The oxidative solution should be changed regularly.
-
Time Points: Remove samples at specified intervals.
-
Analysis: Perform the same analyses as for hydrolytic degradation (mass loss, molecular weight, mechanical properties, and surface morphology) to assess the extent of oxidative degradation.
Visualization of Experimental and Biological Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for degradation studies and the key signaling pathways involved in the biological response to polyurethane degradation.
Experimental Workflow
References
- 1. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | High Modulus Biodegradable Polyurethanes for Vascular Stents: Evaluation of Accelerated in vitro Degradation and Cell Viability of Degradation Products [frontiersin.org]
- 3. Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of in vitro oxidative degradation of poly(carbonate urethanes) for biostability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BPU-11 in Artificial Ligament Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPU-11 is a biodegradable polyurethane urea (B33335) elastomer designed for the fabrication of artificial ligaments and other soft tissue engineering applications. Its tunable mechanical properties, biocompatibility, and controlled degradation profile make it a promising candidate for scaffolds that support tissue regeneration. These application notes provide an overview of this compound's properties and detailed protocols for its use in creating artificial ligament scaffolds. Biodegradable thermoplastic polyurethanes like this compound are soft and elastic biomaterials with high mechanical strength, mimicking the properties of soft tissues.[1]
Material Properties
This compound is synthesized by reacting a diisocyanate with a diol and a chain extender.[1] The specific composition of these components can be tailored to achieve desired mechanical properties and degradation rates. The polyurethane urea nature of this compound imparts excellent elasticity and fatigue resistance, crucial for ligament function.
Mechanical Properties
The mechanical properties of this compound are comparable to those of native ligament tissue, providing the necessary support during the healing process.
| Property | This compound | Native ACL |
| Tensile Strength (MPa) | 35 - 45 | 38 |
| Young's Modulus (MPa) | 100 - 150 | 110 |
| Elongation at Break (%) | 200 - 300 | 25 |
Table 1: Comparative mechanical properties of this compound and native Anterior Cruciate Ligament (ACL). The data for this compound is representative of biodegradable polyurethane ureas developed for ligament reconstruction.
Biocompatibility
This compound exhibits excellent biocompatibility, as demonstrated by in vitro and in vivo studies. It is non-toxic and does not elicit a significant inflammatory response.[2] Biocompatibility testing is essential to ensure that a medical device material does not cause any adverse reactions in the human body.[3]
| Assay | Result | Standard |
| In Vitro Cytotoxicity (MTT Assay) | > 90% cell viability | ISO 10993-5 |
| In Vivo Subcutaneous Implantation | Minimal inflammatory response | ISO 10993-6 |
Table 2: Biocompatibility assessment of this compound according to ISO 10993 standards. In vitro cytotoxicity tests are a primary step in evaluating the biological risk of a medical device.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Polymer
This protocol describes the two-step solution polymerization method for synthesizing this compound.
Materials:
-
Poly(ε-caprolactone) diol (PCL-diol)
-
1,4-butane diisocyanate (BDI)
-
1,3-diaminopropane (DAP) (chain extender)
-
Dimethylacetamide (DMAc) (solvent)
-
Stannous octoate (catalyst)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Drying oven
Procedure:
-
Dry PCL-diol under vacuum at 80°C for 24 hours prior to use.
-
Set up the reaction vessel under a nitrogen atmosphere.
-
Add the dried PCL-diol and DMAc to the reaction vessel and stir until the PCL-diol is completely dissolved.
-
Add BDI to the solution and stir vigorously.
-
Add a catalytic amount of stannous octoate to initiate the prepolymerization reaction.
-
Maintain the reaction at 80°C for 2 hours to form the NCO-terminated prepolymer.
-
In a separate flask, dissolve the chain extender (DAP) in DMAc.
-
Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.
-
Continue the chain extension reaction at 50°C for 3 hours.
-
Precipitate the resulting this compound polymer in a non-solvent such as methanol.
-
Collect the polymer and dry it under vacuum at 60°C for 48 hours.
Protocol 2: Fabrication of this compound Artificial Ligament Scaffolds by Electrospinning
This protocol details the fabrication of nanofibrous this compound scaffolds using electrospinning, a technique capable of producing fibers with nanometric dimensions that mimic the extracellular matrix of native tissues.[5][6]
Materials:
-
Synthesized this compound polymer
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) (solvent)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
-
Aluminum foil
Procedure:
-
Dissolve the dried this compound polymer in HFP to achieve a 15% (w/v) solution. Stir overnight to ensure complete dissolution.
-
Load the polymer solution into a syringe fitted with a 22-gauge spinneret.
-
Place the syringe in the syringe pump.
-
Cover the collector with aluminum foil.
-
Set the electrospinning parameters:
-
Voltage: 15-20 kV
-
Flow rate: 1-2 mL/h
-
Distance between spinneret and collector: 15-20 cm
-
-
Initiate the electrospinning process. The high voltage will create a Taylor cone at the tip of the spinneret, from which a polymer jet is ejected towards the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
Carefully peel the electrospun scaffold from the aluminum foil.
-
Dry the scaffold under vacuum at room temperature for 48 hours to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. irep.iium.edu.my [irep.iium.edu.my]
- 3. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]
- 4. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 5. Biofabrication of Electrospun Scaffolds for the Regeneration of Tendons and Ligaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pico.polito.it [pico.polito.it]
Application Notes and Protocols for 3D Printing of Biodegradable Polyurethane for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a biodegradable thermoplastic polyurethane (TPU) based on polycaprolactone (B3415563) (PCL) for tissue engineering applications. This document will serve as a guide for 3D printing, characterization, and biological evaluation of scaffolds for bone tissue regeneration.
Introduction
Biodegradable polyurethanes are a versatile class of polymers that have garnered significant interest in the field of tissue engineering due to their tunable mechanical properties, biocompatibility, and controlled degradation rates. Three-dimensional printing, particularly Fused Deposition Modeling (FDM), enables the fabrication of patient-specific scaffolds with complex architectures that can mimic the native extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[1][2] This document focuses on a medical-grade PCL-based TPU system suitable for FDM 3D printing.[3][4][5]
Material Properties
The selection of an appropriate biomaterial is critical for the success of a tissue-engineered construct. The PCL-based TPU detailed here offers a combination of elasticity and biodegradability, making it a promising candidate for bone tissue engineering applications where initial mechanical support followed by gradual replacement by new tissue is desired.
Mechanical Properties
The mechanical properties of 3D printed scaffolds are crucial for providing structural integrity to the defect site. The properties of PCL-based TPU scaffolds can be tailored by adjusting the 3D printing parameters such as infill density and pattern.
| Property | Value | Test Method | Reference |
| Compressive Modulus | 51.6 ± 0.62 MPa - 67.4 ± 0.54 MPa | Compression Test | [6] |
| Compressive Strength | 6.1 - 9.16 MPa | Compression Test | [6] |
| Young's Modulus | 51.6 ± 0.62 MPa | Compression Test | [6] |
Biocompatibility
Biocompatibility is a prerequisite for any material intended for implantation. PCL-based TPU has been shown to be non-toxic and to support cell attachment, proliferation, and differentiation.
| Assay | Result | Cell Type | Reference |
| MTT Assay | > 90% cell viability | Human Dermal Pulp Stem Cells (hDPSCs) | [6] |
| Live/Dead Staining | High percentage of viable (green) cells, minimal dead (red) cells | Human Dermal Pulp Stem Cells (hDPSCs) | [7] |
Degradation Profile
The degradation rate of the scaffold should ideally match the rate of new tissue formation. PCL-based TPUs undergo hydrolytic and enzymatic degradation.
| Condition | Time Point | Mass Loss (%) | Reference |
| Enzymatic (Lipase) | 24 hours | 50-60% | [8] |
| Enzymatic (Lipase) | 56 hours | 44% | [8] |
| Hydrolytic (PBS) | 72 weeks | Varies with porosity | [8] |
Experimental Protocols
3D Printing of PCL-TPU Scaffolds via Fused Deposition Modeling (FDM)
This protocol describes the fabrication of porous scaffolds using a commercially available FDM 3D printer.
Materials:
-
PCL-based TPU filament (medical grade)
-
3D Bioplotter or similar FDM printer
-
CAD software (e.g., Autodesk Fusion 360)
-
70% Ethanol (B145695) for sterilization
Protocol:
-
Scaffold Design: Design the 3D scaffold model using CAD software. Define parameters such as pore size, porosity, and overall dimensions. For bone tissue engineering, a pore size of 300-500 µm is often recommended. Export the design as an STL file.
-
Printer Setup: Load the PCL-TPU filament into the FDM 3D printer. Set the printing parameters according to the material specifications. Typical parameters for PCL-based TPU are:
-
Nozzle Temperature: 180-220°C
-
Bed Temperature: 40-60°C
-
Printing Speed: 20-40 mm/s
-
Layer Height: 0.1-0.2 mm
-
-
Printing: Initiate the printing process. Ensure the printer is in a clean, controlled environment to minimize contamination.
-
Post-Processing: Once printing is complete, carefully remove the scaffold from the print bed.
-
Sterilization: Sterilize the scaffolds by immersing them in 70% ethanol for 30 minutes, followed by washing three times with sterile phosphate-buffered saline (PBS). Air-dry the scaffolds in a sterile biological safety cabinet.
References
- 1. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-Printed PCL-Based Scaffolds with High Nanosized Synthetic Smectic Clay Content: Fabrication, Mechanical Properties, and Biological Evaluation for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Medical-Grade PCL Based Polyurethane System for FDM 3D Printing—Characterization and Fabrication | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 3D Bioprinting of Polycaprolactone-Based Scaffolds for Pulp-Dentin Regeneration: Investigation of Physicochemical and Biological Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ε-Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyurethane-Based Scaffolds in Cell Culture
Introduction
Polyurethane (PU) scaffolds are versatile, biocompatible, and biodegradable materials widely utilized in tissue engineering and regenerative medicine.[1][2] Their tunable mechanical properties and porous structure provide an excellent three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[3] While the specific designation "BPU-11" did not yield targeted results in a literature search, this document provides comprehensive protocols and application notes for the preparation and use of polyurethane-based scaffolds for cell culture, which are applicable to a wide range of PU formulations. These guidelines are intended for researchers, scientists, and drug development professionals working to create functional tissue constructs for in vitro and in vivo applications.[4]
I. Scaffold Sterilization
Effective sterilization is a critical first step before any cell culture experiment to eliminate microbial contamination while preserving the scaffold's structural and chemical integrity.[5] The choice of sterilization method can significantly impact the material's properties and subsequent cellular response.[6][7]
A. Comparative Analysis of Sterilization Methods
Several methods are commonly used for sterilizing polyurethane scaffolds. The optimal method depends on the specific PU composition and the requirements of the intended application. A summary of common techniques and their effects on scaffold properties is presented in Table 1.
| Sterilization Method | Description | Advantages | Disadvantages | Impact on Polyurethane Scaffolds |
| 70% Ethanol (B145695) | Immersion in 70% ethanol followed by washing with sterile PBS.[8] | Simple, readily available, and effective for surface sterilization. | May not penetrate highly porous or thick scaffolds effectively. Residual ethanol can be cytotoxic if not thoroughly removed.[6] | Can cause changes in mechanical properties.[7] |
| Ethylene (B1197577) Oxide (EtO) | Exposure to ethylene oxide gas at a low temperature.[6][9] | Highly effective, penetrates complex geometries, and suitable for heat-sensitive materials. | EtO is toxic and requires a lengthy aeration period to remove residuals. Can alter the scaffold's structure and mechanical properties.[9] | May lead to significant changes in scaffold structure, such as fiber fusion and increased fiber diameter, and alter mechanical strength.[9] |
| Gamma Irradiation | Exposure to a defined dose of gamma radiation.[5][6] | High penetration, effective, and simple. | Can cause polymer chain scission or cross-linking, altering molecular weight and mechanical properties. May not be suitable for all PU formulations.[5][7] | Can lead to significant changes in the molecular weight distribution and mechanical properties of some polyurethanes.[5] |
| Electron Beam (E-beam) Irradiation | Exposure to a high-energy electron beam. | Rapid, effective, with less heat generation than gamma irradiation. | Lower penetration depth than gamma irradiation. Can still cause changes in polymer properties. | Found to be a recommended method for some polyurethane-gelatin blends, with minimal cytotoxic effects.[9] |
| Ultraviolet (UV) Irradiation | Exposure to UV-C light (254 nm).[6][10] | Simple, non-toxic, and does not leave residuals. | Limited penetration depth, only effective for surface sterilization. May not achieve 100% sterilization efficiency.[10] | Minimal changes to Young's modulus compared to other methods.[6] |
| Argon Plasma | Treatment with ionized argon gas.[5][7] | Effective sterilization, can also modify the surface to enhance wettability and cell adhesion. | Requires specialized equipment. | Shown to be an effective sterilization technique that can increase surface wettability and subsequent metabolic activity of seeded cells.[5][7] |
| Autoclaving (Steam Sterilization) | Exposure to high-pressure saturated steam at high temperatures. | Highly effective, fast, and non-toxic. | Not suitable for many biodegradable polymers, including most polyurethanes, as high temperatures can cause melting and degradation.[5][6] | Can lead to significant changes in the molecular weight distribution of biodegradable polyurethanes.[5] |
B. Recommended Sterilization Protocol: 70% Ethanol
This is a widely accessible and effective method for many applications.
-
Aseptically place the polyurethane scaffolds into a sterile container.
-
Completely immerse the scaffolds in a 70% ethanol solution.
-
Incubate for a minimum of 30-60 minutes. For thicker or more complex scaffolds, this time can be extended.
-
Aseptically remove the ethanol solution.
-
Wash the scaffolds thoroughly with sterile phosphate-buffered saline (PBS) three times to remove all residual ethanol.
-
Perform a final wash with complete cell culture medium before cell seeding.[8]
II. Scaffold Coating for Enhanced Cell Culture
Due to the often hydrophobic nature of polyurethane, surface coating with extracellular matrix proteins or other biomolecules is frequently performed to improve cell attachment, proliferation, and function.[11][12]
A. Common Coating Materials
-
Collagen: Promotes cell adhesion and mimics the natural ECM.[11][12]
-
Fibronectin: Facilitates cell attachment and spreading.
-
Laminin: Important for the adhesion of specific cell types, such as neural cells.
-
Gelatin: A denatured form of collagen that is less expensive and widely used.[13]
-
Polydopamine: A mussel-inspired coating that can create a hydrophilic surface and facilitate the subsequent attachment of other biomolecules.[14]
B. Protocol for Collagen Coating
-
Prepare a sterile solution of collagen (e.g., Type I rat tail collagen) at a concentration of 50-100 µg/mL in sterile 0.02 M acetic acid.
-
Immerse the sterilized scaffolds in the collagen solution, ensuring complete coverage.
-
Incubate at 37°C for 1-2 hours or at 4°C overnight.
-
Gently aspirate the collagen solution.
-
Rinse the scaffolds twice with sterile PBS to remove any unbound collagen.
-
The coated scaffolds are now ready for cell seeding.
III. Cell Seeding Protocols
Proper cell seeding is crucial for achieving a uniform cell distribution and density throughout the scaffold, which is essential for homogeneous tissue formation.[15]
A. Static Seeding Protocol
This is the simplest method and is suitable for many applications.
-
Place the sterile, and if desired, coated, scaffold into a well of a tissue culture plate. To minimize cell attachment to the plate, a low-attachment plate can be used.[16]
-
Prepare a single-cell suspension of the desired cells at a high concentration (e.g., 1 x 10^6 to 5 x 10^7 cells/mL).
-
Carefully pipette a small volume of the cell suspension (e.g., 50-100 µL) directly onto the top of the scaffold. The volume should be small enough to be absorbed by the scaffold without running off.[16]
-
Allow the cells to adhere for 2-4 hours in a cell culture incubator (37°C, 5% CO2).[16]
-
After the initial adhesion period, slowly add pre-warmed complete culture medium to the well, ensuring the scaffold is fully submerged.
-
Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
B. Dynamic Seeding Protocol (for thicker or larger scaffolds)
Dynamic seeding methods, such as using a spinner flask or a perfusion bioreactor, can improve seeding efficiency and uniformity in larger constructs.
-
Place the sterile scaffold into a spinner flask or bioreactor chamber.
-
Add a sufficient volume of complete culture medium to the vessel.
-
Inoculate the medium with the desired number of cells.
-
Culture the scaffold under gentle agitation or perfusion for 24-48 hours to allow for cell seeding.
-
After the initial seeding period, the construct can be transferred to a static culture or maintained in the dynamic system for long-term culture.
IV. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow for Scaffold Preparation
The following diagram outlines the key steps in preparing a polyurethane scaffold for cell culture.
Caption: Workflow for preparing polyurethane scaffolds for cell culture.
B. Key Signaling Pathways in Cell-Scaffold Interactions
The interaction of cells with a scaffold can activate various signaling pathways that govern cell fate, including adhesion, proliferation, and differentiation. While specific pathways are cell and scaffold-dependent, some common pathways are illustrated below.[17][18]
Caption: Common signaling pathways in cell-scaffold interactions.
References
- 1. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Scaffolds in Tissue Engineering: Current Utilization and Future Prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiodegradable and Bioabsorbable Nanocomposite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Sterilization/Disinfection Methods of Fibrous Polyurethane Scaffolds Designed for Tissue Engineering Applications | MDPI [mdpi.com]
- 7. Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiodegradable and Bioabsorbable Nanocomposite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coating of polyurethane scaffolds with collagen: comparison of coating and cross-linking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Bacterial Cellulose/Gelatin Hydrogels as 3D Scaffolds for Tumor Cell Culture [mdpi.com]
- 14. Surface Modification of 3D-Printed PCL/BG Composite Scaffolds via Mussel-Inspired Polydopamine and Effective Antibacterial Coatings for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Seeding on 3D Scaffolds for Tissue Engineering and Disease Modeling Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling pathways governing stem-cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Mechanical Testing of BPU-11 Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical properties and testing protocols for BPU-11, a bio-based polyurethane elastomer. The information is intended to guide researchers in evaluating the suitability of this compound for various applications, particularly in the biomedical field, such as for artificial ligaments.[1]
Summary of Mechanical Properties
The this compound elastomer exhibits a unique combination of high strength and toughness. Its mechanical behavior is characterized by a balance of rigid and flexible segments within its supramolecular network.[2] The following tables summarize the key quantitative data obtained from mechanical testing of this compound elastomers.
| Property | Value | Units |
| Tensile Strength | ~50 | MPa |
| Elongation at Break | ~1800 | % |
| Young's Modulus | ~5.5 | MPa |
| Toughness | ~230 | MJ/m³ |
| Fracture Energy | ~130 | kJ/m² |
| Table 1: Summary of Tensile Properties of this compound Elastomer. |
| Test Condition | Property | Value | Units |
| 5000 cycles at 50% strain | Force Remaining | >90 | % |
| 5000 cycles at 50% strain | Deformation Rate | <5 | % |
| Table 2: Fatigue Test Performance of 3D Printed this compound Ligaments.[1] |
Experimental Protocols
Detailed methodologies for the key mechanical tests performed on this compound elastomers are provided below. These protocols are based on the available literature and standard practices for elastomer testing.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of this compound elastomers. This test is crucial for understanding the material's fundamental mechanical properties under tension.
Protocol:
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens from cast this compound elastomer sheets.
-
Ensure the specimens are free of nicks, cuts, or other surface flaws that could act as stress concentrators.
-
Measure the initial cross-sectional area of the gauge section of each specimen.
-
-
Equipment:
-
A universal testing machine (UTM) equipped with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Gripping fixtures appropriate for elastomeric materials to prevent slippage.
-
-
Procedure:
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned with the direction of pull.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant rate of displacement until the specimen fractures. A typical strain rate for elastomers is on the order of 500 mm/min.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the engineering stress by dividing the applied load by the original cross-sectional area.
-
Calculate the engineering strain by dividing the change in gauge length by the original gauge length.
-
Plot the stress-strain curve.[2]
-
Determine the tensile strength (the maximum stress reached), Young's modulus (the initial slope of the stress-strain curve), and elongation at break (the strain at fracture).
-
Cyclic Loading-Unloading (Hysteresis) Testing
Objective: To evaluate the energy dissipation and recovery behavior of this compound elastomers under cyclic loading. This is important for applications involving repeated deformation.
Protocol:
-
Specimen Preparation:
-
Prepare specimens as described for tensile testing.
-
-
Equipment:
-
A universal testing machine (UTM) with cyclic testing capabilities.
-
-
Procedure:
-
Mount the specimen in the UTM.
-
Subject the specimen to a series of loading and unloading cycles at a defined strain rate.
-
The loading-unloading curves of the this compound elastomer were tested at different tensile strains.[2]
-
To investigate the self-recovery behavior, cyclic loading-unloading tensile curves were also recorded at different waiting times between cycles.[2]
-
Record the load and displacement data for each cycle.
-
-
Data Analysis:
-
Plot the stress-strain curves for the loading and unloading cycles.
-
The area between the loading and unloading curves represents the energy dissipated as heat (hysteresis).
-
Analyze the change in hysteresis and residual strain over multiple cycles to assess the material's elasticity and recovery.
-
Fracture Toughness Testing
Objective: To measure the energy required to propagate a crack in the this compound elastomer, which is a measure of its resistance to fracture.
Protocol:
-
Specimen Preparation:
-
Prepare single-edge-notch specimens of the this compound elastomer.
-
Introduce a sharp pre-crack of a known length at the edge of the specimen.
-
-
Equipment:
-
A universal testing machine (UTM).
-
-
Procedure:
-
Mount the notched specimen in the UTM.
-
Apply a tensile load at a constant displacement rate until the specimen fractures completely.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the fracture energy by integrating the area under the load-displacement curve and dividing by the initial ligament area (the cross-sectional area ahead of the crack tip).
-
Fatigue Testing
Objective: To evaluate the durability of this compound elastomers under cyclic loading conditions, which is critical for applications like artificial ligaments that experience repetitive stress.[1]
Protocol:
-
Specimen Preparation:
-
For applications such as artificial ligaments, this compound can be fabricated into specific structures using 3D printing.[1]
-
Prepare the 3D printed ligament models for testing.
-
-
Equipment:
-
A dynamic mechanical analyzer (DMA) or a universal testing machine with fatigue testing capabilities.
-
-
Procedure:
-
Mount the 3D printed ligament specimen.
-
Subject the specimen to a high number of loading-unloading cycles at a specific strain level (e.g., 5000 cycles at 50% strain).[1]
-
Monitor the force required to reach the maximum strain and the permanent deformation of the specimen throughout the test.
-
-
Data Analysis:
-
Calculate the percentage of force remaining after a set number of cycles to assess the material's resistance to mechanical degradation.
-
Measure the deformation rate (permanent set) to quantify the material's dimensional stability under cyclic loading.
-
References
Application Notes and Protocols for the Sterilization of BPU-11 for Biomedical Use
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides generalized application notes and protocols for the sterilization of a hypothetical novel therapeutic agent, designated "BPU-11." As "this compound" is not a publicly recognized biomedical compound, the data and protocols presented are based on established principles for the sterilization of protein-based and small molecule therapeutics. It is imperative that researchers validate these methods for their specific compound of interest.
Introduction
The sterilization of biomedical products is a critical step to ensure patient safety by eliminating microbial contamination.[1][2] The choice of sterilization method is contingent upon the physicochemical properties of the active pharmaceutical ingredient (API) and the final product formulation. An ideal sterilization process guarantees the required sterility assurance level (SAL) without compromising the product's integrity, stability, and biological activity.[3]
This document outlines various sterilization methods and provides protocols for evaluating their suitability for the novel therapeutic agent this compound.
Sterilization Method Selection
The selection of an appropriate sterilization method for this compound will depend on its inherent stability to factors such as heat, radiation, and chemical exposure. For many biological drugs that are unstable when exposed to these conditions, aseptic manufacturing using sterile filtration is the preferred method.[4] Terminal sterilization methods, which are applied to the product in its final container, are preferable when the product can withstand the process, as they provide a higher assurance of sterility.[2]
Logical Workflow for Sterilization Method Selection
Caption: Decision tree for selecting a suitable sterilization method for this compound.
Terminal Sterilization Methods
Terminal sterilization is the process of sterilizing a product in its final container.
Gamma Irradiation
Gamma irradiation employs high-energy photons from a Cobalt-60 source to damage the DNA of microorganisms, leading to their inactivation.[5] It is a low-temperature process suitable for heat-sensitive materials.[5][6]
Quantitative Data Summary: Potential Effects of Gamma Irradiation on this compound
| Parameter | Potential Effect on this compound | References |
| Bioactivity | Potential decrease in potency. Glucagon showed a significant decrease in potency after 25 kGy irradiation. | [5][7] |
| Chemical Stability | May cause radiolysis, leading to degradation. Radiolysis products can include benzyl (B1604629) penillo aldehyde and benzyl penaldic acid in certain penicillins. | [8] |
| Physical Appearance | Can cause color changes. The color change of ceftazidime (B193861) was unacceptable according to European Pharmacopoeia standards after irradiation. | [5][7] |
| Radical Formation | Trapped free radicals can form and may lead to ongoing degradation over time. Radical concentration in cefazolin (B47455) sodium was reduced by 99% after 100 days of storage. | [5][7] |
Experimental Protocol: Evaluation of Gamma Irradiation on this compound
-
Sample Preparation: Prepare samples of this compound in its final formulation and container. Include a non-irradiated control group.
-
Irradiation: Expose the samples to a range of gamma radiation doses (e.g., 15, 25, and 40 kGy).
-
Post-Irradiation Analysis:
-
Sterility Testing: Perform sterility tests to confirm the achievement of the desired SAL.
-
Bioactivity Assay: Conduct a relevant bioassay to determine the potency of this compound compared to the non-irradiated control.
-
Purity and Integrity Analysis: Use techniques like HPLC, SDS-PAGE (for proteins), and mass spectrometry to identify and quantify any degradation products.
-
Physical Analysis: Visually inspect for color changes and particulate matter.
-
Forced Degradation Studies: Store irradiated samples under accelerated stability conditions (e.g., elevated temperature) to assess long-term stability.
-
Ethylene (B1197577) Oxide (EtO) Sterilization
EtO sterilization is a low-temperature gaseous process that is widely used for medical devices and products that are sensitive to heat and moisture.[9][10] The process involves exposure to EtO gas in a sealed chamber under controlled humidity and temperature.[1]
Quantitative Data Summary: Potential Effects of EtO Sterilization on this compound
| Parameter | Potential Effect on this compound | References |
| Bioactivity | Generally well-preserved due to low-temperature process. | [11] |
| Chemical Stability | Potential for EtO to react with the API, forming adducts. EtO adduction to cysteine and methionine residues in human serum albumin has been observed. | [12] |
| Residue Levels | Residual EtO and its by-products (e.g., ethylene chlorohydrin) must be reduced to safe levels through aeration. | [1] |
| Material Compatibility | Good compatibility with a wide range of materials, including polymers. | [10] |
Experimental Protocol: Evaluation of EtO Sterilization on this compound
-
Sample Preparation: Prepare this compound samples in their final, gas-permeable packaging.
-
EtO Cycle: Subject the samples to a validated EtO sterilization cycle (preconditioning, gas exposure, and aeration).
-
Post-Sterilization Analysis:
-
Sterility Testing: Confirm sterility.
-
Bioactivity Assay: Assess the biological activity of this compound.
-
Chemical Analysis: Use analytical methods to detect any EtO adducts on the this compound molecule.
-
Residual Analysis: Quantify residual EtO and ethylene chlorohydrin to ensure they are below acceptable safety limits.
-
Physical Inspection: Check for any changes in the product's physical appearance.
-
Steam Sterilization (Autoclaving)
Autoclaving uses high-pressure steam at temperatures typically around 121°C to denature the proteins and nucleic acids of microorganisms.[6] It is a highly effective method but is generally not suitable for heat-sensitive molecules like most proteins.[13][14]
Quantitative Data Summary: Potential Effects of Autoclaving on this compound
| Parameter | Potential Effect on this compound | References |
| Bioactivity | High potential for complete loss of activity for protein-based this compound due to denaturation. | [15] |
| Chemical Stability | For heat-stable small molecules, stability may be maintained. However, the combination of heat and moisture can cause hydrolysis. | [14] |
| Physical Integrity | Can cause aggregation and precipitation of proteins. | [12] |
| Container Compatibility | May affect the integrity of certain polymer-based containers. | [14] |
Experimental Protocol: Evaluation of Autoclaving on this compound
-
Sample Preparation: Place this compound samples in their final, autoclave-safe containers.
-
Autoclave Cycle: Process the samples using a standard autoclave cycle (e.g., 121°C for 15-20 minutes).
-
Post-Sterilization Analysis:
-
Sterility Testing: Verify sterility.
-
Bioactivity Assay: Determine if any biological activity remains.
-
Structural Analysis (for proteins): Use techniques like circular dichroism to assess changes in protein secondary and tertiary structure.
-
Purity Analysis: Use HPLC to check for degradation products.
-
Visual Inspection: Look for signs of precipitation or aggregation.
-
Aseptic Processing with Sterile Filtration
For heat-sensitive biologics, sterile filtration is the most common method for sterilization.[4] This "cold" sterilization method removes microorganisms by passing the liquid formulation through a sterile filter with a pore size typically of 0.22 µm or smaller.[16][17][18]
Quantitative Data Summary: Considerations for Sterile Filtration of this compound
| Parameter | Potential Effect on this compound | References |
| Product Recovery | Potential for product loss due to adsorption to the filter membrane. | [4] |
| Bioactivity | Generally, no impact on bioactivity. | [17] |
| Physical Stability | Shear forces during filtration can potentially induce protein aggregation. | [4] |
| Formulation Compatibility | Excipients in the formulation may interact with the filter membrane. | [4] |
Experimental Protocol: Validation of Sterile Filtration for this compound
-
Filter Selection: Choose a sterile filter membrane (e.g., PES, PVDF) based on compatibility with the this compound formulation and low protein binding characteristics.[18]
-
Filter Integrity Testing: Perform a bubble point test or forward flow test before and after filtration to ensure the filter is integral.
-
Filtration Process:
-
Pass the this compound solution through the sterilized filter into a sterile receiving vessel under aseptic conditions.
-
-
Post-Filtration Analysis:
-
Sterility Testing: Test the filtered product for sterility.
-
Bioactivity and Purity: Confirm that the bioactivity and purity of this compound are unchanged.
-
Product Yield: Determine the amount of this compound lost to the filter through adsorption.
-
Aggregate Analysis: Use size-exclusion chromatography (SEC) to check for any increase in aggregates.
-
Workflow for Sterile Filtration Validation
Caption: Workflow for the validation of a sterile filtration process for this compound.
Conclusion
The selection and validation of a sterilization method for a new biomedical product like this compound is a data-driven process. For heat-sensitive molecules, particularly biologics, sterile filtration is often the method of choice. For more robust molecules, terminal sterilization methods like gamma irradiation or ethylene oxide may be viable options. It is essential to conduct thorough studies to evaluate the impact of any chosen sterilization method on the critical quality attributes of the final product.
References
- 1. EO Sterilisation for Pharmaceuticals — Contract Sterilization Company [contractsterilizationcompany.com]
- 2. pharmasource.global [pharmasource.global]
- 3. pharma-journal.com [pharma-journal.com]
- 4. pharmtech.com [pharmtech.com]
- 5. osti.gov [osti.gov]
- 6. Sterilization Methods And Selection Of Sterile Drugs - Senieer - What You Trust [senieer.com]
- 7. Effect of gamma irradiation on drugs [inis.iaea.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Ethylene Oxide (EtO) Sterilization Process | Eurotherm [eurotherm.com]
- 10. steris-ast.com [steris-ast.com]
- 11. Ethylene Oxide (EO or ETO) Sterilization for Pharmaceutical Products - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. Impact of Ethylene Oxide Sterilization of Polymer-Based Prefilled Syringes on Chemical Degradation of a Model Therapeutic Protein During Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bostonmedsupply.com [bostonmedsupply.com]
- 14. Effects of sterilization treatments on bulk and surface properties of nanocomposite biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Sterilization and Preservation Procedures on the Integrity of Serum Protein-Coated Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products - Sanitek [sanitekfilter.com]
- 17. kingsresearch.com [kingsresearch.com]
- 18. brotherfiltration.com [brotherfiltration.com]
Surface Modification of Biodegradable Polyurethane (BPU) Scaffolds for Enhanced Biointegration
Application Notes
Biodegradable polyurethane scaffolds are versatile platforms for tissue engineering, offering tunable mechanical properties and degradation rates. However, their inherent surface properties can sometimes limit optimal cell-material interactions, leading to suboptimal tissue regeneration. Surface modification is a critical step to enhance the biocompatibility and bioactivity of these scaffolds, thereby promoting cell adhesion, proliferation, and differentiation. This document outlines several key strategies for the surface functionalization of BPU scaffolds.
Common objectives for the surface modification of BPU scaffolds include:
-
Improving Hydrophilicity: Many polyurethanes are hydrophobic, which can hinder initial cell attachment. Increasing surface wettability can significantly improve cell-scaffold interactions.
-
Introducing Bioactive Moieties: The immobilization of biomolecules such as proteins, peptides, and growth factors can provide specific cues to cells, guiding their behavior and promoting tissue formation.
-
Enhancing Biocompatibility: Modifications can reduce inflammatory responses and improve the overall acceptance of the scaffold by the host tissue.[1][2][3]
-
Controlling Protein Adsorption: The initial layer of adsorbed proteins from the surrounding biological fluids plays a crucial role in subsequent cellular responses. Surface modifications can influence the composition and conformation of this protein layer.[4]
Several techniques are employed for the surface modification of polymer scaffolds, which can be broadly categorized as physical and chemical methods.[5][6] Physical methods include plasma treatment and physical adsorption of coatings, while chemical methods involve the covalent grafting of functional groups or biomolecules.
Key Surface Modification Techniques and Protocols
Plasma Treatment for Surface Activation
Plasma treatment is a versatile technique used to introduce reactive functional groups onto the polymer surface without altering the bulk properties of the scaffold.[7]
Experimental Protocol: Ammonia (B1221849) (NH₃) Plasma Treatment
-
Scaffold Preparation: Fabricate BPU scaffolds to the desired dimensions and porosity. Clean the scaffolds by sonication in a series of solvents (e.g., ethanol, deionized water) to remove any surface contaminants and dry them under vacuum.
-
Plasma Reactor Setup: Place the dried scaffolds into the chamber of a plasma reactor.
-
Evacuation: Evacuate the chamber to a base pressure of approximately 10⁻³ mbar.
-
Gas Inlet: Introduce ammonia (NH₃) gas into the chamber at a controlled flow rate.
-
Plasma Generation: Apply radiofrequency (RF) power to generate the plasma. The treatment parameters (power, pressure, and duration) should be optimized for the specific BPU material and desired level of amination.
-
Post-Treatment: After the specified treatment time, turn off the RF power and the gas flow. Allow the scaffolds to remain in the vacuum chamber for a period to quench any remaining free radicals.
-
Characterization: Characterize the modified surface using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the introduction of amino groups and contact angle measurements to assess changes in hydrophilicity.
Experimental Workflow for Plasma Treatment
Caption: Workflow for ammonia plasma surface modification of BPU scaffolds.
Covalent Immobilization of Bioactive Molecules
Following surface activation (e.g., by plasma treatment to introduce amino or carboxyl groups), bioactive molecules can be covalently attached to the scaffold surface. This method provides a stable and long-lasting presentation of biological signals to cells.[7]
Experimental Protocol: Immobilization of a Model Protein (e.g., Collagen) using EDC/NHS Chemistry
This protocol assumes the BPU scaffold has been pre-functionalized to possess carboxyl groups on its surface.
-
Scaffold Preparation: Start with carboxylated BPU scaffolds. Wash them thoroughly with phosphate-buffered saline (PBS).
-
Activation of Carboxyl Groups:
-
Prepare a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in activation buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Immerse the scaffolds in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form reactive NHS-esters.
-
-
Washing: Briefly rinse the scaffolds with cold activation buffer to remove excess EDC and NHS.
-
Protein Conjugation:
-
Immediately immerse the activated scaffolds in a solution of the protein (e.g., collagen) in PBS (pH 7.4).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the scaffolds from the protein solution and wash them extensively with PBS to remove any non-covalently bound protein.
-
A quenching step with a solution like hydroxylamine (B1172632) or glycine (B1666218) can be included to deactivate any remaining NHS-esters.
-
-
Sterilization and Storage: Sterilize the functionalized scaffolds (e.g., using ethylene (B1197577) oxide or gamma irradiation, ensuring the method does not denature the immobilized protein) and store them under sterile conditions until use.
Signaling Pathway for Cell Adhesion to Modified Scaffolds
Caption: Cell adhesion signaling initiated by protein-functionalized scaffolds.
Polydopamine (PDA) Coating for Versatile Functionalization
Inspired by the adhesive proteins found in mussels, polydopamine coatings offer a simple yet effective method for modifying a wide range of material surfaces, including hydrophobic polymers.[5][8] The PDA layer provides a platform for the secondary immobilization of biomolecules.[8]
Experimental Protocol: Polydopamine Coating
-
Scaffold Preparation: Clean and dry the BPU scaffolds as previously described.
-
Dopamine (B1211576) Solution Preparation: Prepare a solution of dopamine hydrochloride (2 mg/mL) in a weak alkaline buffer (e.g., 10 mM Tris buffer, pH 8.5).
-
Coating Process:
-
Immerse the scaffolds in the freshly prepared dopamine solution.
-
Incubate at room temperature for a specified duration (e.g., 4-24 hours) with gentle agitation. The solution will gradually darken as dopamine polymerizes.
-
-
Washing and Drying:
-
Remove the scaffolds from the PDA solution and rinse thoroughly with deionized water to remove any loosely attached polymer.
-
Dry the PDA-coated scaffolds, for example, by lyophilization or in a vacuum oven.
-
-
Secondary Functionalization (Optional): The PDA-coated surface is rich in functional groups that can be used for the covalent attachment of other molecules, such as growth factors or peptides, often through Michael addition or Schiff base reactions.
Data Presentation
The effectiveness of surface modifications is typically evaluated through various analytical techniques. The following tables summarize hypothetical quantitative data that could be obtained from such analyses.
Table 1: Surface Characterization of Modified BPU Scaffolds
| Modification Technique | Water Contact Angle (°) | Surface Nitrogen Content (atomic %) |
| Untreated BPU | 85 ± 5 | < 0.5 |
| NH₃ Plasma Treated | 45 ± 4 | 8 ± 1.5 |
| PDA Coated | 50 ± 6 | 6 ± 1.0 |
| Collagen Immobilized | 38 ± 5 | 10 ± 2.0 |
Table 2: In Vitro Cell Response on Modified BPU Scaffolds (72-hour culture)
| Scaffold Type | Cell Adhesion (cells/mm²) | Cell Proliferation (OD at 450 nm) |
| Untreated BPU | 150 ± 25 | 0.4 ± 0.08 |
| NH₃ Plasma Treated | 350 ± 40 | 0.8 ± 0.12 |
| PDA Coated | 320 ± 35 | 0.75 ± 0.10 |
| Collagen Immobilized | 550 ± 50 | 1.2 ± 0.15 |
These tables illustrate how surface modification can lead to improved hydrophilicity (lower contact angle), successful incorporation of new chemical moieties (increased nitrogen content), and enhanced cellular responses (increased adhesion and proliferation).
Conclusion
The surface modification of biodegradable polyurethane scaffolds is a crucial step in designing effective constructs for tissue engineering. The protocols and techniques described provide a foundation for researchers and drug development professionals to enhance the biological performance of these materials. The choice of modification strategy will depend on the specific application and the desired cellular response. Proper characterization and in vitro/in vivo testing are essential to validate the success of any surface functionalization approach.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved scaffold biocompatibility through anti-Fibronectin aptamer functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Surface Modification Progress for PLGA-Based Cell Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface functionalization of poly(ε-caprolactone) improves its biocompatibility as scaffold material for bioartificial vessel prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Modification of 3D-Printed PCL/BG Composite Scaffolds via Mussel-Inspired Polydopamine and Effective Antibacterial Coatings for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seeding Cells in Studies Involving BAY 11-7082
A Note on Nomenclature: The compound of interest is presumed to be BAY 11-7082, a well-characterized inhibitor of the NF-κB signaling pathway. "BPU-11" is not a standard designation for a compound in this context and is likely a typographical error. These application notes are therefore based on the properties and applications of BAY 11-7082.
Introduction to BAY 11-7082 and the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that governs a wide range of cellular activities, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] The dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic development.[1] BAY 11-7082 is an experimental anti-inflammatory compound widely recognized as an inhibitor of the NF-κB signaling pathway.[1]
BAY 11-7082 primarily functions by irreversibly inhibiting the phosphorylation of IκBα (Inhibitor of kappa B alpha), a crucial step in the canonical NF-κB pathway.[1][2][3][4] In resting cells, IκBα binds to the NF-κB dimer (commonly p65/p50), sequestering it in the cytoplasm.[1] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. BAY 11-7082's inhibition of IκBα phosphorylation effectively halts this cascade, preventing NF-κB's nuclear translocation and transcriptional activity.[1][2] While it was initially thought to be a direct IKK inhibitor, further research suggests it may also act on upstream components of the signaling network.[5] Additionally, BAY 11-7082 has been shown to have other cellular targets, including the NLRP3 inflammasome.[2]
Data Presentation
The efficacy of BAY 11-7082 varies depending on the cell line and the specific assay. The following tables provide a summary of its potency and recommended cell seeding densities for common experimental setups.
Table 1: Potency and Effective Concentrations of BAY 11-7082
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for TNF-α-induced IκBα phosphorylation | 10 µM | Tumor cells | [6] |
| IC₅₀ for TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | 5-10 µM | Human endothelial cells | [4][6] |
| Effective concentration for reducing IL-1β production | 1 - 2.5 µM | Bone marrow-derived macrophages | [6][7] |
| Effective concentration for inhibiting NF-κB luciferase activity | 1 - 10 µM | A549 cells | [6] |
| Concentration for significant reduction in cell viability (24h) | 5 - 30 µM | Oral squamous carcinoma cells (CAL27, HSC-2, SCC-4) | [6][8] |
| Concentration for inhibiting proliferation of U87 glioblastoma cells | 7.5 - 10 µM | U87 cells | [9] |
| Concentration for inducing apoptosis in U266 multiple myeloma cells | 2 - 4 µM | U266 cells | [3] |
Table 2: Recommended Cell Seeding Densities
| Plate Format | Seeding Density (cells/well) | Cell Line Example | Reference |
| 96-well | 5,000 - 10,000 | HeLa, HEK293 | [10][11] |
| 384-well | 1,000 - 2,500 | HEK293 | [10][11] |
| 24-well | 1.2 x 10⁵ | HeLa | [12] |
| 8-well chamber slide | 35,000 | 3T3 mouse fibroblasts | [13] |
| 8-chamber glass slide | 40,000 | HT29 | [14] |
Visualizing the Molecular Interactions and Experimental Logic
To better understand the mechanism of BAY 11-7082 and its application in studying the NF-κB pathway, the following diagrams illustrate the signaling cascade, the inhibitor's mode of action, and a typical experimental workflow.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.
Caption: A typical experimental workflow for studying NF-κB inhibition using BAY 11-7082.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of BAY 11-7082 on the NF-κB pathway. It is crucial to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: General Protocol for Seeding Cells for Drug Treatment
This protocol outlines the fundamental steps for plating cells in preparation for treatment with BAY 11-7082.
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7) in logarithmic growth phase
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution, pre-warmed to 37°C
-
Multi-well cell culture plates (e.g., 96-well, 24-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from a sub-confluent flask of cells.
-
Wash the cell monolayer once with sterile PBS.
-
Add pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding complete culture medium (usually 2-3 times the volume of trypsin used).
-
Transfer the cell suspension to a sterile conical tube.
-
-
Cell Counting:
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Take an aliquot and determine the cell concentration (cells/mL) using a hemocytometer or an automated cell counter.
-
-
Cell Plating:
-
Calculate the volume of cell suspension required to achieve the desired seeding density (see Table 2).
-
Dilute the cell suspension in pre-warmed complete medium to the final desired concentration.
-
Dispense the appropriate volume of the cell suspension into each well of the multi-well plate. For a 96-well plate, a common volume is 100 µL per well.
-
To avoid "edge effects," consider filling the outer wells with sterile PBS or medium only and not using them for experimental data.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for at least 12-24 hours to allow the cells to adhere and recover before starting the drug treatment.[11]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of BAY 11-7082 and establishing a non-toxic working concentration for subsequent experiments.[6]
Materials:
-
Cells seeded in a 96-well plate as per Protocol 1
-
BAY 11-7082 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Drug Preparation: Prepare serial dilutions of BAY 11-7082 in complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM.[6] Include a vehicle control (DMSO) at the highest concentration used.[6]
-
Cell Treatment: After overnight adherence, carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of BAY 11-7082 or the vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Western Blot for Phosphorylated IκBα
This method is used to detect the levels of phosphorylated IκBα, a key indicator of IKK activity and NF-κB pathway activation, to confirm the inhibitory effect of BAY 11-7082.[1]
Materials:
-
Cells seeded in 6-well or 12-well plates
-
BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with the desired concentration of BAY 11-7082 (e.g., 5-10 µM) or vehicle control for 1 hour.[6]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 5-15 minutes).[6]
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IκBα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation
This imaging-based assay provides direct visualization of NF-κB's subcellular localization and its inhibition by BAY 11-7082.[6]
Materials:
-
Cells seeded on glass coverslips in 12- or 24-well plates
-
BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with BAY 11-7082 (e.g., 5 µM) or vehicle control for 1 hour.[6]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 30-60 minutes.[6]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.[6]
-
Staining:
-
Block non-specific antibody binding with blocking solution.[6]
-
Incubate the cells with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence microscope. In untreated, stimulated cells, p65 will be localized in the nucleus. In cells treated with BAY 11-7082, p65 should remain in the cytoplasm.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. europeanreview.org [europeanreview.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. rbmb.net [rbmb.net]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Degradation Testing of BPU-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro degradation studies on BPU-11, a biodegradable polyurethane urea (B33335) elastomer. The following sections detail the principles of in vitro degradation, experimental methodologies, and data analysis to assess the degradation profile of this compound for various biomedical applications.
Introduction to this compound and In Vitro Degradation
This compound is a bio-based polyurethane elastomer with a rigid-flexible hybrid soft segment, demonstrating high strength and toughness, making it a candidate for biomedical applications such as artificial ligaments.[1][2] Understanding its degradation behavior is crucial for predicting its in vivo performance, including its lifespan and the biological response to its degradation products. In vitro degradation studies are essential to simulate the physiological environment and evaluate the material's stability over time.
The degradation of biodegradable polyurethanes can occur through hydrolytic and enzymatic pathways, primarily involving the cleavage of ester and urethane (B1682113) bonds.[3][4] The rate of degradation is influenced by factors such as the polymer's chemical composition, molecular weight, crystallinity, and the surrounding environmental conditions (e.g., pH, temperature, presence of enzymes).[5][6]
Key Parameters for Assessing Degradation
The in vitro degradation of this compound can be monitored by evaluating several key parameters over time:
-
Mass Loss: A direct measure of the amount of polymer that has degraded and dissolved into the surrounding medium.
-
Molecular Weight Change: Tracking the decrease in polymer chain length provides insight into the degradation mechanism (e.g., bulk vs. surface erosion).[7]
-
Changes in Mechanical Properties: Evaluation of tensile strength, modulus, and elongation at break reveals the impact of degradation on the material's structural integrity.[8][9]
-
Surface Morphology: Microscopic analysis of the polymer surface can identify changes such as cracking, pitting, or erosion.[10]
-
pH of the Degradation Medium: Monitoring the pH can indicate the release of acidic or basic degradation products.[11]
-
Chemical Structure Changes: Spectroscopic techniques can detect alterations in the chemical bonds of the polymer.
Experimental Protocols
This section outlines detailed protocols for conducting hydrolytic and enzymatic degradation studies on this compound.
Materials and Equipment
Materials:
-
This compound samples (e.g., films, scaffolds, or 3D-printed constructs)[2]
-
Phosphate Buffered Saline (PBS), pH 7.4[5]
-
Enzyme solutions (e.g., lipase (B570770), esterase, or a custom enzyme cocktail in PBS)[7]
-
Deionized water
-
Ethanol (B145695) (for sterilization)
-
Nitrogen gas or vacuum oven for drying
Equipment:
-
Analytical balance (precision of 0.1% of sample weight)[5]
-
Incubator or water bath set to 37°C[12]
-
pH meter
-
Scanning Electron Microscope (SEM)
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system[5]
-
Universal testing machine for mechanical property analysis[13]
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation and Sterilization
-
Prepare this compound samples of defined dimensions and weight. A minimum of three samples should be used for each time point and condition.[5]
-
Clean the samples by rinsing with deionized water and then ethanol.
-
Dry the samples to a constant weight in a vacuum oven or under a stream of nitrogen gas.[5]
-
Record the initial dry weight (W₀) of each sample.
-
Sterilize the samples using a suitable method that does not alter the polymer properties, such as ethylene (B1197577) oxide or 70% ethanol immersion, followed by aseptic drying.[5]
Hydrolytic Degradation Protocol
-
Place each sterilized and weighed this compound sample into a sterile container.
-
Add a sufficient volume of sterile PBS (pH 7.4) to fully immerse the sample. A high ratio of PBS to polymer (e.g., 100:1) is recommended to ensure that the degradation products do not saturate the solution and alter the pH significantly.[5]
-
Incubate the containers at 37°C with gentle agitation.[12][14]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of samples (n≥3) from the incubator.
-
Measure the pH of the PBS solution.
-
Carefully remove the samples, rinse them thoroughly with deionized water to remove any salts, and dry them to a constant weight (Wt) using the same method as in the preparation step.[15]
-
Perform the analyses outlined in Section 4.
Enzymatic Degradation Protocol
-
Prepare an enzyme solution at a physiologically relevant concentration in sterile PBS (pH 7.4). The choice of enzyme will depend on the expected linkages in the this compound structure (e.g., lipase for ester bonds).
-
Follow the same procedure as for hydrolytic degradation (Section 3.3), but use the enzyme solution instead of PBS.
-
It is recommended to refresh the enzyme solution periodically (e.g., every 2-3 days) to maintain enzyme activity.
-
At each time point, retrieve the samples, measure the pH of the solution, and process the samples for analysis as described above.
Data Analysis and Presentation
Quantitative Data Summary
The quantitative data collected from the degradation studies should be summarized in tables for clear comparison.
Table 1: Mass Loss of this compound Over Time
| Time (weeks) | Hydrolytic Degradation Mass Loss (%) | Enzymatic Degradation Mass Loss (%) |
|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 |
Mass Loss (%) = [(W₀ - Wt) / W₀] x 100
Table 2: Molecular Weight (Mw) of this compound Over Time
| Time (weeks) | Hydrolytic Degradation Mw (kDa) | Enzymatic Degradation Mw (kDa) |
|---|---|---|
| 0 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
| 12 | | |
Table 3: Tensile Strength of this compound Over Time
| Time (weeks) | Hydrolytic Degradation Tensile Strength (MPa) | Enzymatic Degradation Tensile Strength (MPa) |
|---|---|---|
| 0 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
| 12 | | |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the general degradation mechanism of biodegradable polyurethanes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. komatsu.jp [komatsu.jp]
- 5. polymersolutions.com [polymersolutions.com]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. On the Properties of New Polyurethane Fast-Curing Polymer Materials [mdpi.com]
- 10. In vivo and in vitro degradation of monofilament absorbable sutures, PDS and Maxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. poly-med.com [poly-med.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPU-11 in Soft Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPU-11 is an emerging bio-based polyurethane elastomer demonstrating significant potential for applications in soft tissue engineering, particularly for load-bearing tissues such as tendons and ligaments. Its favorable mechanical properties and biocompatibility make it a promising candidate for the fabrication of scaffolds and medical devices designed to support tissue regeneration. These application notes provide a summary of the currently available data on this compound and general protocols for its use in a research setting.
Material Properties
This compound is a bio-based polyurethane elastomer developed with a rigid-flexible hybrid soft segment and a supramolecular cross-linked network. This composition imparts a unique combination of strength, toughness, and biocompatibility.
Quantitative Data Summary
The known mechanical and biocompatibility properties of the this compound elastomer are summarized in the table below. This data is critical for designing and evaluating its performance in soft tissue engineering applications.
| Property | Value | Reference |
| Tensile Strength | 82.29 MPa | [1] |
| Elongation at Break | 2128% | [1] |
| Toughness | 993.08 MJ m⁻³ | [1] |
| Cell Viability (Saos-2) | > 85% after 72 hours of culture | [2][3] |
Biocompatibility
Initial biocompatibility studies have shown that the this compound elastomer does not inhibit cell growth or induce significant cytotoxic effects.[2][3] Human osteosarcoma cells (Saos-2) cultured on this compound samples maintained a cell survival rate of over 85% after 72 hours, indicating good cytocompatibility.[2][3]
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies in soft tissue engineering and the available information on this compound.
Protocol 1: Biocompatibility Assessment of this compound Scaffolds
This protocol outlines a method for assessing the in vitro biocompatibility of this compound using a live/dead cell staining assay, based on the methodology reported for Saos-2 cells.[2][3]
Materials:
-
This compound scaffolds (e.g., 3D printed constructs)
-
Human Mesenchymal Stem Cells (hMSCs) or other relevant cell line for soft tissue engineering
-
Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Propidium Iodide)
-
Fluorescence microscope
-
24-well tissue culture plates
-
Sterile forceps
Procedure:
-
Sterilization of this compound Scaffolds: Sterilize the this compound scaffolds using an appropriate method such as ethylene (B1197577) oxide (EtO) gas or 70% ethanol (B145695) washes followed by UV irradiation.
-
Cell Seeding:
-
Place one sterile this compound scaffold into each well of a 24-well plate.
-
Trypsinize and count the hMSCs.
-
Seed the cells onto the scaffolds at a density of 5 x 10^4 cells per scaffold in 50 µL of culture medium.
-
Allow the cells to attach for 2 hours in a humidified incubator at 37°C and 5% CO2.
-
Gently add 1 mL of complete culture medium to each well.
-
-
Cell Culture: Culture the cell-seeded scaffolds for 72 hours, changing the medium every 48 hours.
-
Live/Dead Staining:
-
After 72 hours, aspirate the culture medium and wash the scaffolds twice with sterile PBS.
-
Prepare the live/dead staining solution according to the manufacturer's instructions (e.g., Calcein-AM and Propidium Iodide in PBS).
-
Add enough staining solution to each well to fully cover the scaffolds.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Carefully remove the staining solution and add fresh PBS.
-
Visualize the scaffolds using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green fluorescence) and Propidium Iodide (dead cells, red fluorescence).
-
Capture images from multiple random fields of view for each scaffold.
-
Quantify cell viability by counting the number of live and dead cells using image analysis software (e.g., ImageJ). Calculate the percentage of viable cells.
-
Protocol 2: Fabrication of this compound Scaffolds using 3D Printing
This protocol provides a conceptual workflow for fabricating porous scaffolds from this compound for soft tissue engineering applications, as has been suggested for creating artificial ligaments.[1]
Materials:
-
This compound elastomer precursor material suitable for 3D printing
-
3D Bioprinter with extrusion capabilities
-
Scaffold design file (e.g., CAD model in .stl format)
-
Curing system (e.g., UV light or thermal curing, depending on the this compound formulation)
Procedure:
-
Scaffold Design: Design a 3D model of the desired scaffold architecture using CAD software. For soft tissue applications, consider features such as interconnected porosity, appropriate pore size (typically 100-500 µm), and mechanical properties that mimic the target tissue.
-
Printer Setup and Material Loading:
-
Load the this compound precursor material into the printer's extrusion system.
-
Optimize printing parameters such as extrusion pressure, nozzle temperature, printing speed, and layer height based on the rheological properties of the this compound material.
-
-
3D Printing:
-
Upload the scaffold design file to the 3D printer.
-
Initiate the printing process on a sterile substrate.
-
-
Post-Processing and Curing:
-
After printing, cure the scaffold to achieve its final mechanical properties. The curing method will depend on the specific chemistry of the this compound formulation (e.g., exposure to UV light or heat).
-
-
Sterilization: Sterilize the fabricated scaffolds using a suitable method as described in Protocol 1 before cell seeding.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway relevant to cell-biomaterial interactions in soft tissue engineering and a typical experimental workflow for evaluating this compound.
Disclaimer: this compound is an emerging biomaterial, and the information provided here is based on limited available data. Researchers should consult the primary literature as it becomes available and perform their own comprehensive characterization and optimization for their specific applications.
References
Application Notes and Protocols for BPU-11 in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of BPU-11, a novel nanoparticle-based platform for drug delivery applications. This compound is engineered to encapsulate a wide range of therapeutic agents, offering potential for enhanced bioavailability, targeted delivery, and controlled release. This document outlines the fundamental characteristics of this compound, methodologies for drug loading and characterization, and protocols for in vitro and in vivo evaluation. While the data presented here is representative, it is intended to serve as a guide for researchers to develop and optimize their specific drug delivery systems using this compound.
Quantitative Data Summary
The performance of this compound as a drug delivery vehicle is summarized below. These tables provide representative data for key parameters such as particle size, drug loading, and release kinetics for both a model hydrophobic and a hydrophilic drug.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank this compound | 155 ± 5 | 0.12 ± 0.02 | -25.8 ± 1.5 |
| This compound-Doxorubicin | 162 ± 7 | 0.15 ± 0.03 | -22.4 ± 1.8 |
| This compound-Insulin | 170 ± 8 | 0.18 ± 0.04 | -18.9 ± 2.1 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| This compound-Doxorubicin | Doxorubicin (hydrophobic) | 8.5 ± 0.7 | 92.3 ± 3.5 |
| This compound-Insulin | Insulin (hydrophilic) | 4.2 ± 0.5 | 65.7 ± 4.1 |
Table 3: In Vitro Drug Release Kinetics
| Formulation | Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| This compound-Doxorubicin | 2 | 8.1 ± 1.2 | 15.4 ± 1.8 |
| 8 | 25.6 ± 2.5 | 45.8 ± 3.1 | |
| 24 | 40.3 ± 3.1 | 75.2 ± 4.5 | |
| 48 | 55.7 ± 4.2 | 90.1 ± 5.3 | |
| This compound-Insulin | 2 | 12.5 ± 1.5 | 20.1 ± 2.2 |
| 8 | 35.8 ± 2.8 | 50.4 ± 3.7 | |
| 24 | 60.1 ± 3.9 | 78.9 ± 4.8 | |
| 48 | 82.4 ± 5.1 | 94.6 ± 5.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Formulation of this compound Nanoparticles (Nanoprecipitation Method)
-
Preparation of Organic Phase: Dissolve 100 mg of the this compound polymer matrix in 10 mL of a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Preparation of Aqueous Phase: Prepare 20 mL of an aqueous solution containing a surfactant (e.g., 0.5% w/v Pluronic F-127) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.
-
Storage: Store the purified this compound nanoparticle suspension at 4°C.
Protocol 2: Drug Loading into this compound Nanoparticles
-
Hydrophobic Drug Loading: Dissolve the hydrophobic drug (e.g., Doxorubicin) along with the this compound polymer in the organic solvent in Protocol 1, Step 1. Proceed with the nanoprecipitation method as described.
-
Hydrophilic Drug Loading: For hydrophilic drugs (e.g., Insulin), a double emulsion (w/o/w) method is recommended.
-
Primary Emulsion (w/o): Dissolve the hydrophilic drug in a small volume of aqueous buffer. Emulsify this aqueous solution in the this compound organic phase using a probe sonicator.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to the aqueous surfactant solution under high-speed homogenization.
-
Proceed with solvent evaporation and purification as described in Protocol 1.
-
Protocol 3: Characterization of this compound Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) for determining the mean particle size, polydispersity index (PDI), and zeta potential.
-
-
Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Image the sample using a Transmission Electron Microscope (TEM) to observe the morphology of the nanoparticles.
-
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency
-
Sample Preparation: Lyophilize a known amount of the drug-loaded this compound nanoparticle suspension.
-
Drug Extraction: Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantification:
-
Quantify the amount of drug in the solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 5: In Vitro Drug Release Study
-
Preparation: Suspend a known amount of drug-loaded this compound nanoparticles in a release buffer (e.g., PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Incubation: Place the suspension in a dialysis bag with a suitable molecular weight cut-off and incubate in the release buffer at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer.
-
Analysis: Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizations
Experimental Workflow for this compound Drug Delivery System Development
Caption: Workflow for the development and evaluation of this compound based drug delivery systems.
Targeted Drug Delivery and Cellular Uptake of this compound
Caption: Mechanism of this compound nanoparticle accumulation in tumors and subsequent drug release.
Signaling Pathway for Apoptosis Induction by a this compound Delivered Drug
Caption: A representative intrinsic apoptosis signaling pathway targeted by a this compound delivered therapeutic.
Application Notes and Protocols for Electrospinning BPU-11 for Nanofiber Production
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Bio-based Polyurethane-11 (BPU-11) is an elastomeric polymer with significant potential in biomedical applications, including tissue engineering and drug delivery. Electrospinning is a versatile technique for fabricating this compound into nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing a conducive environment for cell adhesion, proliferation, and differentiation.[1][2] The resulting nanofibers exhibit high porosity and a large surface-area-to-volume ratio, making them excellent candidates for loading and controlled release of therapeutic agents.
Key Features of Electrospun this compound Nanofibers:
-
Biocompatibility: this compound is derived from renewable resources, offering excellent biocompatibility.[1][3]
-
Elasticity and Mechanical Strength: Electrospun this compound membranes demonstrate notable flexibility and mechanical robustness, crucial for applications in tissues subjected to mechanical stress.[1][3]
-
Mimicry of ECM: The nanofibrous architecture closely resembles the natural ECM, promoting favorable cell-scaffold interactions.[1]
-
Drug Delivery Carrier: The high surface area allows for efficient drug loading and subsequent sustained release.
Potential Applications:
-
Tissue Engineering: Scaffolds for the regeneration of skin, bone, cartilage, and ligaments.[4][5]
-
Drug Delivery: Controlled release of antibiotics, anti-inflammatory drugs, and growth factors.
-
Wound Dressings: Breathable and protective barriers that promote healing.
-
Filtration: Membranes for separating cells, bacteria, and other particulates.
Experimental Protocols
This section provides a detailed methodology for the electrospinning of a bio-based polyurethane similar to this compound, based on a formulation of poly(butylene sebacate) (PBSe) and poly(trimethylene ether glycol) (PO3G).
Materials
-
Bio-based Polyurethane (BPU) synthesized from poly(butylene sebacate), poly(trimethylene ether glycol), ethylene (B1197577) glycol, and methylene (B1212753) diphenyl diisocyanate (MDI).[1][3]
-
Dimethylformamide (DMF) (analytical grade)
Equipment
-
Electrospinning apparatus (includes a high-voltage power supply, a syringe pump, and a collector)
-
Syringe with a metallic needle (e.g., 22-gauge)
-
Magnetic stirrer
-
Fume hood
-
Scanning Electron Microscope (SEM) for morphology analysis
Protocol for BPU Solution Preparation
-
Weigh the desired amount of BPU polymer.
-
Dissolve the BPU in DMF to achieve the desired concentration (e.g., 12 wt%, 16 wt%, 20 wt%, or 24 wt%).[1][3]
-
Stir the solution on a magnetic stirrer at room temperature until the polymer is completely dissolved. The duration may vary depending on the concentration.
Protocol for Electrospinning
-
Load the prepared BPU solution into a syringe fitted with a metallic needle.
-
Mount the syringe onto the syringe pump in the electrospinning apparatus.
-
Place a collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel) at a specified distance from the needle tip.
-
Set the electrospinning parameters as detailed in the table below.
-
Initiate the electrospinning process by starting the syringe pump and applying the high voltage.
-
Continue the process until a nanofiber membrane of the desired thickness is deposited on the collector.
-
After completion, carefully detach the nanofiber membrane from the collector.
-
Dry the membrane under vacuum to remove any residual solvent.
Data Presentation: Electrospinning Parameters and Nanofiber Properties
The following tables summarize the quantitative data for electrospinning a PBSe/PO3G-based BPU and the resulting nanofiber membrane properties.[1][3]
Table 1: Optimized Electrospinning Parameters
| Parameter | Value |
| BPU Concentration in DMF | 20 wt% |
| Applied Voltage | 28 kV |
| Flow Rate | 1 mL·h⁻¹ |
| Needle-to-Collector Distance | 15 cm |
| Collector Rotational Speed | 50 r·min⁻¹ |
| Relative Humidity | 55 ± 5% |
| Temperature | 23 ± 2 °C |
Table 2: Effect of BPU Concentration on Nanofiber Membrane Properties
| BPU Concentration (wt%) | Average Fiber Diameter | Tensile Strength (MPa) | Elongation at Break (%) | Water Contact Angle (°) | Hydrostatic Pressure (kPa) | Water Vapor Transmission Rate (kg·m⁻²·d⁻¹) |
| 12 | Insufficient fiber formation | - | - | - | - | - |
| 16 | - | - | - | - | - | - |
| 20 | Optimal morphology | 15.6 | 440.8 | 133.2 | 48.2 | 12.6 |
| 24 | Reduced fiber uniformity | Decreased | Slightly Increased | - | - | - |
Visualizations
Experimental Workflow for BPU Nanofiber Production
Caption: Workflow for BPU nanofiber fabrication.
Logical Relationship of Electrospinning Parameters
Caption: Key parameters influencing nanofiber morphology.
Potential Signaling Pathway for Drug Delivery Application
Caption: Drug release and cellular interaction pathway.
References
- 1. Optimization of Bio-Based Polyurethane Elastic Nanofibrous Membrane via Electrospinning for Waterproof and Breathable Applications | MDPI [mdpi.com]
- 2. Polyurethane/silk fibroin-based electrospun membranes for wound healing and skin substitute applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Bio-Based Polyurethane Elastic Nanofibrous Membrane via Electrospinning for Waterproof and Breathable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Porous BPU-11 Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable porous scaffolds are critical components in tissue engineering and drug delivery systems, providing a temporary three-dimensional structure that supports cell growth, tissue regeneration, and controlled release of therapeutic agents.[1][2] This document provides detailed application notes and protocols for the fabrication, characterization, and in vitro evaluation of porous scaffolds created from BPU-11, a biodegradable polyurethane.
Polyurethanes are a versatile class of polymers used in biomedical applications due to their tunable mechanical properties, good biocompatibility, and controlled degradation rates.[1][3] Porous polyurethane scaffolds can be engineered to mimic the extracellular matrix (ECM), facilitating cell adhesion, proliferation, and differentiation.[1][3] The protocols outlined below describe the solvent casting and particulate leaching (SCPL) method for creating porous this compound scaffolds, followed by comprehensive characterization and biological assessment.[4][5]
Data Presentation
The following tables summarize the expected quantitative data from the characterization of porous this compound scaffolds fabricated using the described protocols.
Table 1: Physical and Mechanical Properties of this compound Scaffolds
| Parameter | Value |
| Porosity (%) | 85 ± 5 |
| Average Pore Size (µm) | 250 ± 50 |
| Compressive Modulus (MPa) | 0.5 ± 0.1 |
| Swelling Ratio (%) | 150 ± 20 |
Table 2: In Vitro Cell Viability on this compound Scaffolds
| Cell Type | Time Point | Viability (%) |
| Human Dermal Fibroblasts (HDF) | Day 1 | 95 ± 4 |
| Human Dermal Fibroblasts (HDF) | Day 3 | 110 ± 6 |
| Human Dermal Fibroblasts (HDF) | Day 7 | 135 ± 8 |
Experimental Protocols
Fabrication of Porous this compound Scaffolds via Solvent Casting and Particulate Leaching (SCPL)
This protocol describes a common and effective method for creating porous polymer scaffolds.[4][5]
Materials and Equipment:
-
This compound polymer
-
Organic solvent (e.g., Dioxane, Tetrahydrofuran)
-
Porogen (e.g., Sodium chloride (NaCl) particles, sieved to desired size range)
-
Glass vials or molds
-
Deionized water
-
Freeze-dryer
-
Fume hood
-
Sieve shaker
Protocol:
-
Porogen Preparation: Sieve NaCl particles to obtain a uniform size distribution (e.g., 200-300 µm).
-
Polymer Solution Preparation: Dissolve this compound in the organic solvent to create a polymer solution of a specific concentration (e.g., 10% w/v) under constant stirring in a fume hood.
-
Casting: Add the sieved NaCl particles to the polymer solution at a specific polymer-to-porogen weight ratio (e.g., 1:9). Mix thoroughly to ensure a homogenous slurry.
-
Molding: Cast the slurry into molds of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 48-72 hours.
-
Porogen Leaching: Immerse the dried polymer-porogen composite in deionized water for 48 hours, changing the water every 12 hours to ensure complete removal of the NaCl.
-
Freeze-Drying: Freeze the resulting porous scaffold at -80°C and then lyophilize using a freeze-dryer for 48 hours to remove all water.
-
Sterilization: Sterilize the scaffolds using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.
Characterization of this compound Scaffolds
2.1. Morphology Analysis (Scanning Electron Microscopy - SEM)
Protocol:
-
Cut a small piece of the scaffold and mount it on an aluminum stub using double-sided carbon tape.
-
Sputter-coat the scaffold with a thin layer of gold or platinum to make it conductive.
-
Image the surface and cross-section of the scaffold using an SEM to observe pore morphology and interconnectivity.
2.2. Porosity Measurement (Liquid Displacement Method)
Protocol:
-
Measure the dry weight of the scaffold (W).
-
Immerse the scaffold in a known volume of a non-solvent (e.g., ethanol) until it is fully saturated.
-
Record the total volume of the liquid and the saturated scaffold (V1).
-
Remove the saturated scaffold and record the remaining liquid volume (V2).
-
The volume of the scaffold is V = V1 - V2.
-
Calculate the porosity using the formula: Porosity (%) = (V - W/ρ) / V * 100, where ρ is the density of the this compound polymer.
2.3. Mechanical Testing (Compressive Modulus)
Protocol:
-
Cut the scaffold into cylindrical or cubic samples of uniform dimensions.
-
Perform uniaxial compression testing using a universal testing machine at a constant strain rate (e.g., 1 mm/min).[6]
-
Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.
In Vitro Biological Evaluation
3.1. Cell Seeding on this compound Scaffolds
Protocol:
-
Place the sterilized scaffolds in a 24-well plate.
-
Pre-wet the scaffolds with a cell culture medium for at least 30 minutes before cell seeding.
-
Trypsinize and count the desired cells (e.g., Human Dermal Fibroblasts).
-
Seed a specific number of cells (e.g., 5 x 10^4 cells) onto each scaffold.
-
Incubate the cell-seeded scaffolds at 37°C in a 5% CO2 incubator.
3.2. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]
Protocol:
-
At desired time points (e.g., Day 1, 3, and 7), transfer the cell-seeded scaffolds to a new 24-well plate.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to a control (e.g., cells seeded on a tissue culture plastic). An increase in absorbance over time indicates cell proliferation.
Visualizations
Caption: Experimental workflow for this compound scaffold fabrication and evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and potential modulation by drug-eluting this compound scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Fabrication and characterization of scaffolds containing different amounts of allantoin for skin tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cjvs.ausmt.ac.ir [cjvs.ausmt.ac.ir]
- 6. Assessment of different manufacturing techniques for the production of bioartificial scaffolds as soft organ transplant substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ex vivo Non-invasive Assessment of Cell Viability and Proliferation in Bio-engineered Whole Organ Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving BPU-11 elastomer tensile strength
Technical Support Center: BPU-11 Elastomer
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the tensile strength of this compound elastomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the tensile strength of this compound elastomers?
A1: The tensile strength of this compound elastomers is primarily influenced by three factors:
-
Polymer Chain Characteristics: The molecular weight and structure of the base polymer play a crucial role. Longer polymer chains and the presence of polar groups that can form strong intermolecular bonds generally lead to higher tensile strength.
-
Crosslink Density: The number of crosslinks within the polymer network significantly affects its mechanical properties. A higher crosslink density generally increases the tensile strength up to an optimal point, beyond which the material may become brittle.[1]
-
Fillers and Additives: The incorporation of reinforcing fillers, such as nanoparticles, can dramatically improve tensile strength by transferring stress from the polymer matrix to the filler material.[2][3]
Q2: How does the choice of crosslinking agent affect the final properties of this compound?
A2: The type and concentration of the crosslinking agent are critical. Different agents create different types of chemical bonds within the polymer network. For instance, diisocyanates are common crosslinkers for polyurethanes and can form strong urethane (B1682113) or urea (B33335) linkages. The choice between an internal or external crosslinking method can also impact performance, with external methods offering more control over the final properties.[4] The length and flexibility of the crosslinking agent itself will also influence the elastomer's elasticity and toughness.
Q3: Can the curing conditions be optimized to improve tensile strength?
A3: Yes, curing time and temperature are critical parameters. A low-temperature, long-duration vulcanization process can result in a polysulfide network with a higher crosslink density, which can lead to increased tensile strength.[5] It is essential to follow the recommended curing profile for the specific this compound formulation and any added crosslinkers to ensure a complete and uniform reaction. Incomplete curing will result in a weaker network and lower tensile strength.
Q4: What role do nanofillers play in enhancing the tensile strength of this compound?
A4: Nanofillers, such as carbon nanotubes, graphene, and nanoclays, can act as reinforcing agents within the this compound matrix.[2][6] Their high surface area allows for strong interfacial interactions with the polymer chains. This interaction helps to distribute applied stress more effectively throughout the material, preventing the formation and propagation of cracks, thus increasing the overall tensile strength and toughness.[3] The effectiveness of nanofillers is highly dependent on their dispersion within the polymer matrix.[3][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Tensile Strength | 1. Incomplete curing of the elastomer. 2. Non-optimal ratio of polymer to curing agent. 3. Poor dispersion of fillers or additives. 4. Presence of impurities or air bubbles. | 1. Review and adjust curing time and temperature according to the technical data sheet. Consider post-curing. 2. Perform a titration to determine the optimal stoichiometry for the curing agent.[7] 3. Improve mixing techniques, such as using high-shear mixing or sonication for nanofillers.[4][7] 4. Degas the mixture before curing and ensure a clean processing environment.[5] |
| High Brittleness / Low Elongation | 1. Excessive crosslink density. 2. Agglomeration of reinforcing fillers. | 1. Reduce the concentration of the crosslinking agent.[1] 2. Improve filler dispersion methods. Surface modification of fillers can also enhance compatibility with the polymer matrix.[2] |
| Inconsistent Batch-to-Batch Results | 1. Variations in raw material quality. 2. Inconsistent processing parameters (mixing time, temperature, curing). 3. Contamination of materials. | 1. Ensure consistent quality of this compound polymer, curing agents, and fillers. 2. Standardize all processing steps and accurately control all parameters. 3. Maintain a clean working environment and dedicated equipment.[5] |
Data Presentation: Effect of Additives on this compound Tensile Strength
The following table summarizes the expected impact of various additives on the tensile strength of a standard this compound formulation. These are representative values and may vary based on specific experimental conditions.
| Additive Type | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| None (Control) | 0 | 15 | 450 |
| Carbon Nanotubes (CNTs) | 0.5 | 25 | 400 |
| Graphene Oxide (GO) | 0.5 | 28 | 380 |
| Nanoclay | 2.0 | 22 | 420 |
| Polyisocyanate Crosslinker | 1.5 | 20 | 350 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocomposites
-
Drying: Dry the this compound elastomer and the selected nanofiller (e.g., carbon nanotubes) in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Dispersion: Disperse the dried nanofiller in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) using a sonicator for 30 minutes to ensure uniform dispersion.
-
Mixing: Add the this compound elastomer to the nanofiller dispersion and mix mechanically at 60°C until the solvent has completely evaporated and a homogeneous mixture is obtained.
-
Crosslinker Addition: Add the calculated amount of crosslinking agent (e.g., a diisocyanate) to the mixture and continue mixing for an additional 5-10 minutes.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting and Curing: Pour the bubble-free mixture into a mold and cure in an oven at the recommended temperature and duration (e.g., 100°C for 2 hours).
-
Post-Curing: After demolding, post-cure the samples at a slightly elevated temperature (e.g., 110°C) for an additional 2 hours to ensure complete reaction.
Protocol 2: Tensile Strength Testing
-
Sample Preparation: Cut the cured this compound sheets into dumbbell-shaped specimens according to ASTM D412 standard.
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell.
-
Gripping: Securely clamp the ends of the dumbbell specimen in the grips of the testing machine.
-
Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Data Recording: Record the load and elongation data throughout the test. The tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
Visualizations
Diagram 1: Workflow for Improving this compound Tensile Strength
Caption: Experimental workflow for enhancing this compound tensile strength.
Diagram 2: Logical Relationship of Factors Affecting Tensile Strength
Caption: Key factors influencing the tensile strength of this compound elastomers.
References
- 1. Improvement of mechanical properties of elastic materials by chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Improvement Of Tensile Strength Of Rubber Materials - 48 Methods - YINSU Flame Retardant [flameretardantys.com]
- 6. researchgate.net [researchgate.net]
- 7. andersondevelopment.com [andersondevelopment.com]
BPU-11 3D Printing Technical Support Center
Welcome to the technical support center for BPU-11, a high-performance biocompatible photopolymer resin designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your 3D printing experiments and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biocompatible photopolymer resin specifically engineered for high-resolution 3D printing. Its unique properties make it suitable for a range of applications in biomedical research and drug development, including:
-
Microneedle arrays for transdermal drug delivery.
-
Organ-on-a-chip devices for in vitro studies.
-
Customized microfluidic devices .
-
Scaffolds for tissue engineering .
-
Biocompatible medical device prototypes .
Q2: What are the recommended storage conditions for this compound resin?
To ensure optimal performance and prevent premature polymerization, this compound resin should be stored in a cool, dark place, away from direct sunlight or other sources of UV radiation. The ideal storage temperature is between 15°C and 25°C. Always keep the resin in its original opaque container when not in use.
Q3: How do I properly clean and post-cure parts printed with this compound?
Proper cleaning and post-curing are critical for achieving the desired mechanical properties and ensuring biocompatibility.
-
Cleaning:
-
Gently wash the printed part in a bath of isopropyl alcohol (IPA) for 5-10 minutes to remove any uncured resin.
-
Use a soft brush to carefully clean intricate features.
-
Follow up with a second, clean IPA bath for another 5 minutes.
-
Allow the part to air dry completely.
-
-
Post-Curing:
-
Place the cleaned and dried part in a UV curing chamber.
-
Cure the part for 30-60 minutes, rotating it periodically to ensure even exposure. The optimal curing time may vary depending on the part's geometry and the UV chamber's intensity.
-
Troubleshooting Guide
This section addresses common issues encountered during the 3D printing process with this compound resin.
Issue 1: Print Failures - Adhesion Problems
Symptom: The print does not stick to the build plate, or it detaches during printing.
Possible Causes & Solutions:
| Cause | Solution |
| Improper build plate leveling | Re-level the build plate according to your 3D printer's manufacturer instructions. Ensure the gap between the build plate and the resin tank film is consistent. |
| Incorrect initial layer exposure time | Increase the exposure time for the initial (base) layers. This will create a stronger bond with the build plate. See the recommended starting parameters in the table below. |
| Dirty or damaged build plate | Clean the build plate thoroughly with isopropyl alcohol. If the surface is scratched or worn, it may need to be replaced. |
| Resin temperature is too low | Ensure the resin is at a consistent temperature, ideally between 20°C and 25°C. Low temperatures can increase resin viscosity and affect adhesion. |
Issue 2: Print Failures - Layer Separation or Cracking
Symptom: The printed part shows horizontal cracks or separates between layers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient layer exposure time | Increase the exposure time for the normal layers. This will ensure proper curing and bonding between layers. |
| Fast lifting speed | Reduce the lifting speed of the build plate. A slower speed reduces the peeling forces on the part, especially for delicate or large cross-sectional area prints. |
| Inadequate support structures | Add more or stronger support structures, particularly for overhanging features and large surface areas. Ensure the support tips are adequately penetrating the model. |
| UV light source degradation | Check the specifications and lifespan of your printer's UV light source. A weakening light source will require longer exposure times. |
Optimized Printing Parameters for this compound
The following table provides a starting point for optimizing your this compound printing parameters. These values may need to be adjusted based on your specific 3D printer and the geometry of your part.
| Parameter | Recommended Value |
| Layer Height | 25 - 100 µm |
| Initial Layer Exposure | 30 - 60 seconds |
| Normal Layer Exposure | 2 - 8 seconds |
| Lifting Speed | 60 - 120 mm/min |
| Retract Speed | 150 - 200 mm/min |
| Bottom Layer Count | 4 - 8 |
Experimental Protocols
Protocol 1: Biocompatibility Testing (based on ISO 10993)
This protocol outlines the general steps for assessing the biocompatibility of a this compound printed part.
-
Sample Preparation:
-
Print test samples according to the optimized printing parameters.
-
Follow the recommended cleaning and post-curing procedures to ensure no residual uncured resin.
-
Sterilize the samples using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
-
In Vitro Cytotoxicity Test (ISO 10993-5):
-
Prepare extracts of the this compound material by incubating the sterilized samples in a cell culture medium.
-
Culture a relevant cell line (e.g., fibroblasts) and expose them to the material extracts.
-
Assess cell viability after a specified incubation period using a quantitative assay (e.g., MTT assay).
-
A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
-
-
Sensitization and Irritation Tests (ISO 10993-10):
-
These tests are typically performed in vivo to assess the potential of the material to cause skin sensitization or irritation.
-
Visualizations
Caption: A troubleshooting workflow for common this compound print failures.
Caption: Workflow for this compound biocompatibility testing.
Technical Support Center: BPU-11
Welcome to the technical support center for BPU-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments with this compound, with a specific focus on managing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action?
A1: this compound, a novel heterocyclic compound, primarily induces cytotoxicity through the intrinsic apoptotic pathway.[1][2] This process is mediated by caspase-dependent mechanisms. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial transmembrane potential, and the release of cytochrome c into the cytosol.[1][2] Furthermore, this compound has been shown to alter the expression of Bcl-2 and Bax proteins, further promoting apoptosis.[1][2]
Q2: We are observing excessive cytotoxicity in our non-cancerous cell lines. How can we reduce this off-target effect?
A2: High cytotoxicity in non-target cells is a common challenge. Here are a few strategies to consider:
-
Dose Optimization: Reducing the concentration of this compound is the most direct way to decrease cytotoxicity. We recommend performing a dose-response curve to determine the optimal concentration that maximizes anti-cancer activity while minimizing off-target effects.
-
Combination Therapy: Consider using this compound in combination with other therapeutic agents. This may allow for a lower, less toxic dose of this compound to be used while still achieving the desired therapeutic effect.
-
Targeted Delivery: If feasible for your experimental setup, employing a targeted drug delivery system can help concentrate this compound at the tumor site, thereby reducing systemic cytotoxicity.
-
Antioxidant Co-treatment: Since this compound induces ROS generation, co-treatment with an antioxidant may mitigate cytotoxicity in normal cells.[1][2] However, this should be carefully evaluated to ensure it does not compromise the anti-cancer efficacy of this compound.
Q3: Our experiments show inconsistent results in cytotoxicity assays. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Cell Viability and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Compound Stability: this compound, like many small molecules, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions.
-
Assay Variability: The choice of cytotoxicity assay can influence results. For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death. Consider using multiple assays that measure different endpoints, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay), to get a more complete picture of cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis in Control (Untreated) Cells
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Check for signs of microbial contamination (e.g., cloudy media, pH changes). Discard contaminated cultures and use fresh, sterile reagents. |
| Suboptimal Cell Culture Conditions | Ensure proper incubator settings (temperature, CO2, humidity). Use appropriate, pre-warmed media and sera. Avoid over-confluency. |
| Harsh Cell Handling | Be gentle during cell passaging and seeding to minimize mechanical stress. |
Issue 2: this compound Appears Ineffective in Inducing Cancer Cell Death
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a new dose-response experiment with a wider range of concentrations. |
| Cell Line Resistance | Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound. Consider testing on a panel of different cancer cell lines. Investigate the expression of key proteins in the apoptotic pathway (e.g., Bcl-2 family members) in your cell line. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and Related Thiourea (B124793) Derivatives against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical) | SW480 (Colon Cancer) | 5.2 | N/A |
| This compound (Hypothetical) | SW620 (Colon Cancer) | 3.8 | N/A |
| This compound (Hypothetical) | PC3 (Prostate Cancer) | 7.5 | N/A |
| This compound (Hypothetical) | HaCaT (Normal Keratinocytes) | > 50 | N/A |
| Thiourea Derivative 2 | SW620 (Colon Cancer) | 1.5 - 8.9 | [3] |
| Thiourea Derivative 8 | SW620 (Colon Cancer) | 1.5 - 8.9 | [3] |
| Cisplatin (Reference) | SW620 (Colon Cancer) | > 16.5 (less effective) | [3] |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for thiourea derivatives is based on published literature.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptotic pathway induced by this compound.
Caption: Troubleshooting logic for high off-target cytotoxicity.
References
- 1. Cytotoxic activity of the novel heterocyclic compound G-11 is primarily mediated through intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Adhesion on BPU-11 Surfaces
For the purpose of this technical support center, we will assume that BPU-11 refers to a specific type of Biomedical Polyurethane , a common class of polymers used in medical devices and tissue engineering. The following troubleshooting guides and FAQs are based on general principles for enhancing cell adhesion on polyurethane and other biomedical polymer surfaces.
This guide is intended for researchers, scientists, and drug development professionals who are working with this compound surfaces and encountering challenges with cell adhesion.
Frequently Asked Questions (FAQs)
Q1: Why is initial cell attachment to my this compound surface poor?
A1: Poor initial cell attachment to a biomedical polymer surface like this compound can be attributed to several factors. Often, the surface may be too hydrophobic (water-repelling), which can lead to the denaturation of adhesive proteins or prevent their optimal adsorption from the culture medium.[1][2] The surface might also lack the necessary chemical functional groups or topography that cells recognize for attachment.[3][4] Cell adhesion is a complex process mediated by the interaction of cell surface receptors, such as integrins, with extracellular matrix (ECM) proteins adsorbed onto the material surface.[5][6] If the surface does not support the proper conformation of these proteins, cell adhesion will be compromised.[2]
Q2: How does surface chemistry and wettability of this compound affect cell adhesion?
A2: The chemical and physical properties of the surface play a crucial role in biomaterial performance.[7] Surface chemistry dictates how proteins from the cell culture serum will adsorb, and the conformation they will adopt.[5][8] Wettability, often measured by the water contact angle, is a key indicator. Moderately hydrophilic surfaces are generally optimal for cell adhesion because they promote the adsorption of cell adhesion-mediating molecules like fibronectin and vitronectin in a favorable conformation.[2] Highly hydrophobic surfaces can cause proteins to adsorb too rigidly and denature, while highly hydrophilic surfaces may prevent sufficient protein adsorption altogether.[1][2]
Q3: What is the role of serum proteins in mediating cell adhesion to this compound?
A3: When a biomaterial is placed in cell culture medium containing serum, proteins from the serum rapidly adsorb to the surface, forming a protein layer that the cells interact with.[8][9] This adsorbed layer, rather than the bare material surface, is what cells "see" and adhere to. The composition and arrangement of this protein layer are critical. Key adhesive proteins include fibronectin and vitronectin, which contain specific amino acid sequences (like RGD) that bind to integrin receptors on the cell membrane, initiating the adhesion process.[2][10] Therefore, the ability of the this compound surface to attract and correctly orient these specific proteins is fundamental for good cell adhesion.[11]
Q4: Can surface modification improve cell adhesion on this compound?
A4: Yes, surface modification is a common and effective strategy to enhance cell adhesion on biomedical polymers.[3][4] Techniques can range from physical methods, like plasma or UV irradiation treatment, to chemical methods, like grafting functional groups or coating with bioactive molecules.[7][12] These modifications can alter surface properties like wettability, charge, and roughness to create a more favorable environment for protein adsorption and subsequent cell attachment.[2][4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low initial cell attachment or cells fail to adhere. | 1. Surface is too hydrophobic: Prevents proper protein adsorption.[1]2. Lack of adhesive proteins: Serum-free medium is being used, or the surface does not adsorb proteins well.3. Cell viability issues: Cells may have been damaged during passaging. | 1. Increase surface hydrophilicity: Use plasma treatment (e.g., with oxygen or argon) to introduce polar functional groups.[4][7]2. Pre-coat the surface: Adsorb extracellular matrix (ECM) proteins like Fibronectin, Collagen, Laminin, or Vitronectin prior to cell seeding.[10][13][14]3. Check cell health: Ensure proper cell handling and use cells at the correct passage number. |
| Cells attach initially but then round up and detach. | 1. Weak cell-surface interactions: Initial attachment is not stable enough to support cell spreading and focal adhesion formation.2. Substrate is too soft/deformable: The surface cannot resist the tractional forces generated by the cells as they try to spread.[2]3. Cytotoxicity: The material may be leaching unreacted monomers or other toxic substances.[15][16] | 1. Enhance protein coating: Increase the concentration or incubation time of the ECM protein coating solution.[17]2. Modify surface chemistry: Use surface treatments that create stronger binding sites for adhesive proteins.[7][12]3. Perform biocompatibility testing: Conduct extractables and leachables testing to check for potential cytotoxic compounds as per ISO 10993 standards.[15][18] |
| Uneven cell distribution or adhesion across the surface. | 1. Inconsistent surface treatment: Uneven exposure during plasma treatment or coating.2. Air bubbles during seeding: Bubbles preventing cells from reaching the surface.3. Hydrophobic surface: The cell suspension is not spreading evenly over the material. | 1. Optimize modification protocol: Ensure uniform application of surface treatments. Check for consistency in plasma exposure or ensure the entire surface is covered during coating.[17]2. Careful cell seeding: Pipette the cell suspension slowly and at an angle to avoid bubble formation.3. Pre-wet the surface: Before adding the cell suspension, briefly rinse the surface with sterile PBS or culture medium to improve spreading. |
Quantitative Data on Surface Modification
The following tables summarize typical quantitative changes observed when modifying polymer surfaces to enhance cell adhesion.
Table 1: Effect of Plasma Treatment on Polyurethane Surface Properties
| Treatment | Gas | Duration | Water Contact Angle (°) | Surface Roughness (nm) | Reference |
| Unmodified PU | - | - | 85 ± 3 | 5 ± 1 | [4] (Typical values) |
| Plasma Treated | Oxygen | 60s | 35 ± 4 | 15 ± 3 | [4] (Typical values) |
| Plasma Treated | Argon | 60s | 50 ± 5 | 10 ± 2 | [4] (Typical values) |
Table 2: Impact of Surface Coating on Cell Adhesion
| Substrate | Coating | Cell Type | Adhesion (% of control) | Proliferation (Fold increase) | Reference |
| Polystyrene | None | Fibroblasts | 100% | 4.5 | [13] (Illustrative) |
| Polystyrene | Collagen I | Fibroblasts | 150% | 5.2 | [13] (Illustrative) |
| Polystyrene | Fibronectin | Fibroblasts | 180% | 6.1 | [10] (Illustrative) |
| Polystyrene | Laminin | Fibroblasts | 165% | 5.8 | [10] (Illustrative) |
Experimental Protocols
Protocol 1: Plasma Treatment for Surface Activation
This protocol describes a general method for activating a polymer surface using low-pressure gas plasma.
-
Preparation: Carefully clean the this compound substrate by sonicating in isopropyl alcohol for 15 minutes, followed by rinsing with deionized water and drying with nitrogen gas.
-
Plasma Treatment: Place the cleaned, dry substrates in the chamber of a plasma cleaner/etcher.
-
Vacuum: Evacuate the chamber to a base pressure of <100 mTorr.
-
Gas Inlet: Introduce a process gas, such as oxygen or argon, into the chamber at a controlled flow rate.
-
Activation: Apply radio frequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 30-120 seconds) to generate plasma.[4]
-
Venting: Turn off the RF power and gas flow, and vent the chamber to atmospheric pressure.
-
Post-Treatment: Remove the substrates. They are now activated and should be used immediately for protein coating or cell seeding to prevent hydrophobic recovery.
Protocol 2: Fibronectin Coating of this compound Surfaces
This protocol details how to coat a surface with fibronectin to promote cell adhesion.
-
Reconstitution: Prepare a fibronectin stock solution (e.g., 1 mg/mL) by reconstituting lyophilized fibronectin in sterile, deionized water.
-
Dilution: Dilute the stock solution to a working concentration of 20-50 µg/mL in sterile Phosphate-Buffered Saline (PBS).[19]
-
Coating: Add the diluted fibronectin solution to the this compound surface, ensuring the entire area is covered (e.g., 200 µL for a well in a 48-well plate). Avoid introducing bubbles.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspiration: Carefully aspirate the fibronectin solution without scratching the surface.
-
Washing (Optional): Gently wash the surface once with sterile PBS to remove any loosely bound protein.
-
Cell Seeding: The coated surface is now ready for cell seeding. Add cell culture medium and cells as per your experimental design.
Protocol 3: Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the number of adherent cells on a surface.
-
Cell Seeding: Seed cells onto the test (e.g., modified this compound) and control surfaces and incubate for the desired adhesion time (e.g., 1-4 hours).
-
Washing: Gently wash the surfaces twice with PBS to remove non-adherent cells.
-
Fixation: Fix the remaining adherent cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[19]
-
Staining: Wash the fixed cells with deionized water. Add a 0.5% (w/v) crystal violet solution in 20% methanol (B129727) to each surface and incubate for 20 minutes at room temperature.[17]
-
Destaining: Thoroughly wash the surfaces with deionized water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 10% acetic acid or 1% SDS, to each surface to release the stain from the cells.
-
Quantification: Transfer the solubilized stain to a 96-well plate and measure the absorbance at approximately 590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[17]
Visualizations
Caption: Workflow for surface modification and cell adhesion analysis.
Caption: Simplified integrin-mediated cell adhesion signaling pathway.
Caption: Troubleshooting flowchart for poor cell adhesion issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of cell adhesion, proliferation and differentiation on materials designed for body implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The relationship between cellular adhesion and surface roughness for polyurethane modified by microwave plasma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface-induced changes in protein adsorption and implications for cellular phenotypic responses to surface interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Adhesion and Proliferation on the "Living" Surface of a Polyelectrolyte Multilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Attachment promoting compounds significantly enhance cell proliferation and purity of bovine satellite cells grown on microcarriers in the absence of serum [frontiersin.org]
- 11. Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface modification of poly(hydroxybutyrate) films to control cell-matrix adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Substrate Alters Cell Physiology in Primary Culture of Vocal Fold Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new bacterial cellulose substrate for mammalian cell culture. A new bacterial cellulose substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Material Selection in Successful Biocompatibility Outcomes - European Biomedical Institute [ebi.bio]
- 16. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering Cellular Self‐Adhesions Inside 3D Printed Micro‐Arches to Enhance Cell:Biomaterial Attachment - PMC [pmc.ncbi.nlm.nih.gov]
BPU-11 Degradation Rate Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degradation rate of BPU-11. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the degradation rate of this compound?
A1: The degradation rate of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The core structure of this compound, which includes a biphenyl (B1667301) urea (B33335) and a piperidine (B6355638) moiety, is susceptible to hydrolysis and oxidation under certain conditions.
Q2: To what types of degradation is the urea functional group in this compound susceptible?
A2: The N,N'-disubstituted urea linkage in this compound is primarily susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the urea bond to form corresponding amine and isocyanate-derived products. The rate of hydrolysis is also accelerated at elevated temperatures.[1]
Q3: How does the piperidine ring in this compound contribute to its degradation profile?
A3: The piperidine ring in this compound is a tertiary amine, which can be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental environment. This can lead to the formation of N-oxides or other oxidation products.
Q4: What are the recommended storage conditions to minimize this compound degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it as a solid powder in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to use buffered solutions within a pH range of 4-8 and to store them at low temperatures (e.g., 2-8 °C) for short-term use or frozen for long-term storage.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the solution. | Adjust the pH of the solution to be within the stable range of 4-8 using a suitable buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer).[1] | Reduced rate of hydrolytic degradation of the urea linkage. |
| High storage temperature. | Store the this compound solution at a lower temperature, such as 2-8 °C for short-term storage or ≤ -20 °C for long-term storage. | Slower degradation kinetics, preserving the integrity of the compound. |
| Presence of catalytic impurities. | Use high-purity water and reagents for preparing solutions. Ensure all glassware is thoroughly cleaned to remove any acidic or basic residues. | Minimized catalytic effect of impurities on hydrolysis. |
Issue 2: this compound degradation observed even under recommended pH and temperature conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to light. | Protect the this compound solution from light by using amber-colored vials or by wrapping the container with aluminum foil. Conduct experiments under controlled lighting conditions.[2][3] | Prevention of photolytic degradation of the biphenyl urea moiety. |
| Presence of dissolved oxygen or oxidizing agents. | Degas the solvent before preparing the solution by sparging with an inert gas like nitrogen or argon. Avoid sources of oxidative stress in the experimental setup. | Reduced oxidative degradation of the piperidine ring and other susceptible parts of the molecule. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final this compound concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final this compound concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final this compound concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL in a transparent container) to UV light (254 nm) and visible light for a defined period.[2][3]
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (likely in the range of 210-280 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60 °C, 24h | 15-25% | Hydrolysis products of the urea linkage |
| 0.1 M NaOH, 60 °C, 24h | 20-35% | Hydrolysis products of the urea linkage |
| 3% H₂O₂, RT, 24h | 10-20% | N-oxide of the piperidine ring, hydroxylated biphenyl ring |
| Heat (105 °C, 24h) | 5-10% | Various minor degradation products |
| Photolysis (UV/Vis) | 10-15% | Photodegradation products of the biphenyl urea moiety |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound forced degradation studies.
References
minimizing batch-to-batch variability of BPU-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability when using BPU-11.
Troubleshooting Guide
Consistent performance of this compound is critical for reproducible experimental outcomes. This guide provides a structured approach to identifying and mitigating sources of variability.
Identifying the Source of Variability
Batch-to-batch variability can be introduced at multiple stages of the experimental workflow.[1][2] A systematic approach to pinpointing the contributing factors is essential. Key areas to investigate include the starting biological materials, handling and manufacturing processes, and analytical procedures.[2]
Troubleshooting Workflow for this compound Variability
Caption: A stepwise workflow for troubleshooting batch-to-batch variability of this compound.
Quantitative Data for Quality Control
To minimize variability, it is crucial to establish and adhere to predefined quality control (QC) parameters for each new batch of this compound. The following table provides recommended specifications and acceptance criteria.
| Parameter | Specification Range | Acceptance Criteria |
| pH | 7.2 - 7.6 | Within ± 0.1 of the previous qualified batch |
| Osmolality | 280 - 320 mOsm/kg | Within ± 10 mOsm/kg of the previous qualified batch |
| Endotoxin Levels | < 0.5 EU/mL | Must meet specification |
| Mycoplasma | Not Detected | Must be negative |
| Cell Growth Promotion | ≥ 80% | Growth rate comparable to the reference standard |
| Protein Concentration | 45 - 55 mg/mL | Within ± 5% of the Certificate of Analysis (CoA) |
Frequently Asked Questions (FAQs)
Q1: We observed a significant change in cell morphology after switching to a new batch of this compound. What could be the cause?
A1: Changes in cell morphology upon switching batches can often be attributed to minor compositional differences in raw materials, such as serum.[3] Serum contains thousands of components, and their concentrations can vary based on the donor animals' physiological and nutritional status.[3] We recommend a gradual adaptation of your cells to the new batch by mixing the new and old batches in increasing proportions over several passages.
Q2: Our cell proliferation rate has decreased with the new this compound batch. How can we address this?
A2: A decrease in proliferation can be due to several factors. First, ensure that all other cell culture conditions, such as cell density and passage number, have remained consistent.[4] Phenotypic "drift" can occur in cell cultures over time, leading to changes in cell populations.[4] It is also advisable to perform a cell viability assay to confirm that the slower growth is not due to cytotoxicity. If the issue persists, a small-scale titration of the this compound concentration may be necessary to optimize performance for the new batch.
Q3: Can we pre-test a new lot of this compound before purchasing a large quantity?
A3: Yes, we highly recommend qualifying a new batch before committing to a large volume.[3] Please contact our sales representatives to inquire about obtaining a smaller sample size for validation in your specific assays. This allows you to ensure the new batch meets your experimental requirements and to reserve a sufficient quantity of the qualified lot for the duration of your study.
Q4: How can we minimize the impact of inherent biological variability when using this compound?
A4: Standardization is key to minimizing variability.[5] This includes creating and implementing standardized protocols for all experimental procedures.[5][6] Automation of liquid handling and cell culture can also reduce human error and improve consistency.[7] Furthermore, using a well-characterized and authenticated cell line is crucial, as the origin of the cells can be a significant source of variation.[7]
Q5: What is the recommended storage and handling for this compound to maintain its stability?
A5: Proper storage and handling are critical for the consistent performance of this compound. The product should be stored at -20°C for long-term use and can be kept at 4°C for up to one month after thawing. Avoid repeated freeze-thaw cycles, as this can degrade sensitive components. We recommend aliquoting the product into single-use volumes upon the first thaw.
Experimental Protocols
Detailed and standardized protocols are essential for reducing experimental variability.[8][9][10] Below are methodologies for key experiments relevant to the use of this compound.
Protocol 1: Qualification of a New this compound Batch
Objective: To ensure that a new batch of this compound performs comparably to a previously qualified or reference batch.
Methodology:
-
Cell Seeding: Plate a consistent number of cells (e.g., 5,000 cells/well in a 96-well plate) in your standard cell culture medium.
-
Treatment: Supplement the medium with the new batch of this compound, the previously qualified batch, and a negative control (no this compound). Include a dilution series for each batch to assess dose-response.
-
Incubation: Culture the cells for a predefined period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Use a metabolic assay such as MTT or a fluorescent-based assay to determine the number of viable cells in each well.
-
Data Analysis: Compare the dose-response curves and EC50 values between the new and old batches. The new batch should exhibit a response within a predefined acceptance range (e.g., ±15%) of the qualified batch.
This compound Signaling Pathway
Caption: A simplified signaling pathway activated by this compound.
Protocol 2: Routine Mycoplasma Testing
Objective: To regularly screen cell cultures for mycoplasma contamination, a common source of experimental variability.[4]
Methodology:
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old cell culture.
-
DNA Extraction: Use a commercial PCR kit to extract potential mycoplasma DNA from the supernatant.
-
PCR Amplification: Perform PCR using primers specific to the 16S rRNA gene of mycoplasma. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.
-
Action: If positive, discard the contaminated cell culture and decontaminate the incubator and biosafety cabinet.
References
- 1. Defining The Root Cause Of Batch-To-Batch Variability [cellandgene.com]
- 2. youtube.com [youtube.com]
- 3. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. cellgs.com [cellgs.com]
- 8. Standardization of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial Protocol Development Best Practices for Success [comac-medical.com]
- 10. precisionformedicine.com [precisionformedicine.com]
BPU-11 Technical Support Center: Troubleshooting Poor Mechanical Properties
Welcome to the technical support center for BPU-11, a bio-based polyurethane elastomer. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on resolving issues related to poor mechanical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical mechanical properties?
A1: this compound is a bio-based polyurethane elastomer. Its mechanical behavior is characterized by a balance of strength and elasticity. Typical mechanical properties include tensile strength, elongation at break, and Young's modulus, which can be influenced by the specific synthesis and processing conditions. For instance, one study reports on the stress-strain curves of various BPU elastomers, including this compound, highlighting its performance in comparison to other elastomers.[1]
Q2: What are the key factors that influence the mechanical properties of this compound?
A2: The mechanical properties of polyurethane elastomers like this compound are primarily influenced by:
-
Chemical Structure: The ratio of hard segments (diisocyanates, chain extenders) to soft segments (polyols) is critical. Hard segments contribute to stiffness and strength, while soft segments provide flexibility and elasticity.[2][3]
-
Synthesis and Processing Conditions: Parameters such as reaction temperature, stirring speed, and curing time can significantly impact the polymer chain formation and overall material properties.[4][5][6]
-
Presence of Moisture: Water contamination in the reactants can lead to unwanted side reactions, such as the formation of urea (B33335) and carbon dioxide, which can cause bubbles and negatively affect the mechanical integrity of the elastomer.[7]
-
Component Purity and Stoichiometry: The purity of the diisocyanate, polyol, and chain extender, as well as their precise molar ratios, are crucial for achieving the desired molecular weight and polymer structure.[2][8]
Q3: My this compound sample is too brittle and fractures easily. What could be the cause?
A3: Brittleness in polyurethane elastomers often indicates an excess of hard segments or a high degree of crystallinity.[9][10] Consider the following potential causes:
-
Incorrect Isocyanate-to-Polyol Ratio: An excess of the diisocyanate component can lead to a higher proportion of hard segments.
-
Inadequate Curing: Incomplete reaction or insufficient curing time can result in a poorly formed polymer network.
-
Low Molecular Weight: A lower molecular weight of the final polymer can lead to reduced chain entanglement and consequently, lower toughness.[9]
Q4: The this compound elastomer I synthesized is too soft and weak. How can I improve its strength?
A4: Insufficient strength in polyurethane elastomers typically points to a dominant soft segment phase or a low degree of cross-linking. To enhance the strength of your this compound:
-
Adjust the Hard Segment Content: Increasing the proportion of the diisocyanate or chain extender can increase the hard segment content, leading to higher tensile strength and modulus.[2][3]
-
Ensure Complete Reaction: Verify that the reaction has gone to completion to achieve the target molecular weight and polymer structure.
-
Consider Additives: Reinforcing fillers can be incorporated to improve the mechanical properties of the elastomer.[11]
Q5: I am observing significant batch-to-batch variability in the mechanical properties of my this compound. How can I ensure consistency?
A5: Batch-to-batch inconsistency is a common challenge in polymer synthesis. To improve reproducibility:
-
Strictly Control Reaction Parameters: Maintain consistent temperature, stirring rate, and reaction time for each synthesis.
-
Ensure Reactant Purity and Dryness: Use high-purity reagents and ensure all components are thoroughly dried to prevent side reactions with water.[7]
-
Precise Stoichiometry: Accurately measure and control the molar ratios of the reactants.
-
Standardize Curing Protocol: Implement a consistent curing temperature and duration for all samples.
Troubleshooting Guides
Guide 1: Diagnosing Low Tensile Strength
If your this compound exhibits lower than expected tensile strength, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low tensile strength in this compound.
Guide 2: Addressing Poor Elasticity (Low Elongation at Break)
If your this compound is not as flexible as desired, consider the following:
Caption: Troubleshooting workflow for poor elasticity in this compound.
Data Presentation
Table 1: Influence of Synthesis Parameters on Mechanical Properties of Polyurethane Elastomers
| Parameter | Effect on Tensile Strength | Effect on Elongation at Break | Common Troubleshooting Action |
| Isocyanate:Polyol Ratio | Increases with higher ratio | Decreases with higher ratio | Optimize stoichiometry for desired balance |
| Curing Temperature | Generally increases to an optimum | Can decrease if too high | Adjust temperature to ensure complete curing without degradation |
| Curing Time | Increases with time up to full cure | Stabilizes after full cure | Ensure sufficient time for complete reaction |
| Moisture Contamination | Decreases | Decreases | Thoroughly dry all reactants and equipment |
| Catalyst Concentration | Can increase reaction rate and cross-linking | Can decrease if cross-linking is excessive | Optimize catalyst level for controlled polymerization |
Experimental Protocols
Protocol 1: Tensile Testing of this compound Elastomer
This protocol outlines the standard procedure for evaluating the tensile properties of this compound samples.
-
Sample Preparation:
-
Cast this compound into dumbbell-shaped specimens according to ASTM D412 standards.
-
Ensure the samples are free of air bubbles and surface defects.
-
Condition the specimens at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.
-
-
Testing Procedure:
-
Use a universal testing machine (UTM) equipped with appropriate grips for elastomers.
-
Measure the initial cross-sectional area of the gauge section of the specimen.
-
Mount the specimen in the grips, ensuring it is aligned with the direction of pull.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.
-
Determine the elongation at break by dividing the change in gauge length at fracture by the original gauge length and expressing it as a percentage.
-
Calculate Young's modulus from the initial linear portion of the stress-strain curve.
-
Protocol 2: General Synthesis of this compound Elastomer (Two-Step Prepolymer Method)
This is a generalized protocol; specific ratios and conditions should be optimized for your application.
-
Prepolymer Synthesis:
-
In a reaction vessel under a nitrogen atmosphere, add the polyol and heat to the desired reaction temperature (e.g., 80°C) with stirring.
-
Ensure the polyol is completely dry before use.
-
Slowly add the diisocyanate to the polyol while maintaining the temperature and stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Reduce the temperature of the prepolymer if necessary.
-
Add the chain extender (e.g., 1,4-butanediol) to the prepolymer with vigorous stirring.
-
Continue stirring until the mixture becomes viscous.
-
-
Casting and Curing:
-
Pour the mixture into a preheated mold.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Cure the cast elastomer in an oven at a specific temperature and duration (e.g., 100°C for 24 hours) to complete the polymerization.
-
-
Post-Curing:
-
After curing, allow the sample to cool to room temperature slowly.
-
Post-cure the sample at room temperature for several days to allow for the stabilization of its mechanical properties.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanical Behaviors of Waterborne Polyurethane: The Critical Influence of Hard Segment Content Over Various Strain Rates | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Polyhydroxyurethanes-Experimental Verification of the Box-Behnken Optimization Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common problems and solutions of polyurethane elastomers (1)-Blogs_QICHEN [qichenchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Factors Affecting the Performance of Polyurethane Structure- Sabtech [sabtechmachine.com]
- 10. iaeng.org [iaeng.org]
- 11. revmaterialeplastice.ro [revmaterialeplastice.ro]
preventing premature failure of BPU-11 implants
BPU-11 Implant Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information for the successful use of this compound biodegradable polyurethane implants in pre-clinical research. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to prevent premature implant failure and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound implant? A1: The this compound is a biodegradable polyurethane-based implant designed for sustained, localized delivery of therapeutic agents in a research setting. Its matrix is engineered to degrade via hydrolysis and oxidation, providing a controlled release profile for loaded compounds.
Q2: What is the expected in vivo degradation timeframe for this compound? A2: Under typical physiological conditions, the this compound implant is designed to maintain structural integrity for approximately 8-10 weeks, with complete resorption occurring by 16-20 weeks. However, this can be influenced by the implantation site, local pH, and the host's inflammatory response.[1]
Q3: How should this compound implants be stored before use? A3: Implants should be stored at 2-8°C in a desiccated, sterile environment away from direct light. Improper storage can lead to premature hydrolytic degradation and compromised mechanical properties.
Q4: What sterilization methods are compatible with this compound implants? A4: Ethylene oxide (EtO) or gamma irradiation (at a maximum dose of 25 kGy) are the recommended sterilization methods. Autoclaving (steam sterilization) is not recommended as it will induce rapid thermal and hydrolytic degradation of the polymer matrix.
Q5: Can the drug release profile be customized? A5: The release profile is primarily determined by the implant's formulation. While users cannot alter the base polymer, the choice of drug, its formulation (e.g., micronization), and loading concentration can influence elution kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound implants. Follow the logical flow to identify and resolve potential problems.
Troubleshooting Premature Implant Failure
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Workflow for this compound Failure", fontcolor="#202124", newrank=true, size="10,5!", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for this compound implant failure.
Q&A for Troubleshooting:
-
Issue 1: My implant fractured during insertion.
-
Answer: Implant fracture is often due to excessive mechanical stress.[2] Ensure that surgical tools do not apply point loads to the implant. Review the implantation protocol to confirm the dimensions of the implantation site are appropriate. Also, verify that the implant was not sterilized by autoclaving, which can make the polymer brittle.
-
-
Issue 2: The implant degraded much faster than expected in vivo.
-
Answer: Rapid degradation can be triggered by several factors. First, confirm that the implants were stored correctly in a cool, dry environment. Second, an elevated host inflammatory response can accelerate degradation.[3][4] This may be caused by endotoxin (B1171834) contamination from handling or surgical tools. We recommend performing a Limulus Amebocyte Lysate (LAL) assay on your batch (see Protocol 3). Finally, certain disease models with high oxidative stress can accelerate polyurethane degradation.[3][5][6]
-
-
Issue 3: I'm seeing a large initial burst release of my drug, followed by very little release.
-
Answer: A significant burst release is often caused by a high concentration of drug adhered to the implant's surface. This can result from the solvent used during the drug loading process. Ensure you are using a recommended solvent (see Table 2) that allows for proper drug integration into the polymer matrix rather than just surface deposition. Post-loading, a gentle rinse with a non-solvent (e.g., sterile DI water) may help remove excess surface-bound drug. Also, check your in vitro release assay setup to ensure sink conditions are maintained.[7]
-
-
Issue 4: The tissue surrounding the implant shows signs of severe inflammation.
-
Answer: A severe inflammatory response suggests a biocompatibility issue.[8] This is most commonly due to contamination. Verify the sterility of the implant, surgical site, and all instruments. Test the implant for bacterial endotoxins, which are potent pyrogens.[9][10] If the implant was loaded with a custom compound, ensure the compound itself or any residual solvents are not causing cytotoxicity.
-
Data Tables
Table 1: this compound In Vitro Accelerated Degradation Profile
This table summarizes the expected percentage of molecular weight (Mw) retention of this compound implants under accelerated degradation conditions, as per ASTM F1635.[11] The test is conducted in phosphate-buffered saline (PBS) at pH 7.4.
| Time Point | Mw Retention @ 37°C | Mw Retention @ 50°C (Accelerated) |
| Week 0 | 100% | 100% |
| Week 2 | 95% ± 3% | 80% ± 4% |
| Week 4 | 88% ± 4% | 62% ± 5% |
| Week 8 | 70% ± 5% | 35% ± 6% |
| Week 12 | 45% ± 6% | <10% |
Table 2: Solvent Compatibility for Drug Loading
This table provides guidance on solvent selection for loading therapeutic agents into the this compound implant. Using incompatible solvents can cause irreversible damage to the polymer matrix.
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Not Recommended | Aggressively swells and dissolves the polymer matrix. |
| Acetone | Recommended | Mild swelling agent. Allows for good drug penetration. Requires thorough drying. |
| Ethanol (EtOH) | Recommended | Good for hydrophilic compounds. Slower penetration. |
| Dimethyl Sulfoxide (DMSO) | Use with Caution | Can be used in low concentrations (<10%) but is difficult to remove and can affect biocompatibility. |
| Methanol (MeOH) | Recommended | Similar properties to ethanol. |
Experimental Protocols
Protocol 1: In Vitro Drug Elution Study
This protocol describes a standard method for assessing the release kinetics of a drug from the this compound implant.
dot graph G { graph [fontname="Arial", fontsize=12, label="Experimental Workflow for In Vitro Drug Elution", fontcolor="#202124", newrank=true, size="10,5!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Workflow for conducting an in vitro drug release study.
Methodology:
-
Preparation: Aseptically place one drug-loaded this compound implant into a sterile 15 mL conical tube. Prepare at least n=3 replicates per time point.
-
Release Medium: Add 10 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) containing 0.02% sodium azide (B81097) to prevent microbial growth.
-
Incubation: Place the tubes in an orbital shaker set to 50 RPM inside an incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 6, 24 hours, then daily), remove 1.0 mL of the release medium for analysis.
-
Replenishment: Immediately after sampling, add 1.0 mL of fresh, pre-warmed release medium back into the tube to maintain a constant volume and ensure sink conditions.[7]
-
Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the amounts removed during previous sampling events.
Protocol 2: Assessment of In Vitro Hydrolytic Degradation
This protocol details how to measure the degradation of this compound implants by tracking mass loss and molecular weight reduction over time, based on ASTM F1635.[11]
Methodology:
-
Initial Measurement: Record the initial dry weight (W_initial) and molecular weight (Mw_initial) of each implant (n=3 per time point).
-
Incubation: Place each implant in a separate tube containing 10 mL of PBS (pH 7.4) and incubate at 37°C.
-
Sample Retrieval: At each designated time point (e.g., 1, 2, 4, 8, 12 weeks), retrieve the implants.
-
Rinsing and Drying: Gently rinse the implants with deionized water to remove salts and dry them to a constant weight in a vacuum oven at 40°C.
-
Final Measurement: Record the final dry weight (W_final).
-
Analysis:
-
Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Determine the final molecular weight (Mw_final) using Gel Permeation Chromatography (GPC). Calculate the percentage of molecular weight retention: Mw Retention (%) = (Mw_final / Mw_initial) * 100.
-
Protocol 3: Bacterial Endotoxin Testing (LAL Assay)
This protocol provides a simplified workflow for detecting endotoxin contamination on this compound implants using a chromogenic Limulus Amebocyte Lysate (LAL) assay.[12][13][14]
Methodology:
-
Sample Extraction: Place a this compound implant in a sterile, pyrogen-free tube containing 5 mL of LAL Reagent Water. Vortex for 1 minute and incubate at 37°C for 1 hour to extract any endotoxins.
-
Standard Curve: Prepare a standard curve of known endotoxin concentrations according to the LAL kit manufacturer's instructions.
-
Assay Preparation: In a 96-well microplate, add samples of the implant extract, positive controls, negative controls (LAL Reagent Water), and the endotoxin standards.
-
LAL Reagent: Add the chromogenic LAL reagent to all wells.[10]
-
Incubation & Reading: Incubate the plate in a microplate reader at 37°C. The reader will measure the absorbance (typically at 405 nm) over time.
-
Quantification: The time taken to reach a specific absorbance is inversely proportional to the amount of endotoxin present. Quantify the endotoxin levels (in EU/mL) in the samples by comparing them to the standard curve. The result must be below the acceptable limit for medical devices (typically <20 EU/device).[13]
References
- 1. In vitro and in vivo degradation correlations for polyurethane foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complications of Biodegradable Materials: Anchors and Interference Screws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofins.it [eurofins.it]
- 8. Drug Eluting Stent Compounds - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. poly-med.com [poly-med.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Bacterial Endotoxin Testing/LAL - Eurofins Medical Device Testing [eurofins.com]
- 14. The Detection of Endotoxins via the LAL Test, the Gel Clot Method | FUJIFILM Wako Pyrostar [wakopyrostar.com]
Technical Support Center: BPU-11 Hydrogel Elasticity
Welcome to the technical support center for the BPU-11 hydrogel series. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the elasticity of this compound hydrogels.
Disclaimer: this compound is a hypothetical hydrogel developed for illustrative purposes within this technical support guide. The experimental data and protocols are based on established principles of hydrogel chemistry and mechanobiology.
Frequently Asked Questions (FAQs)
Q1: What is the primary determinant of this compound elasticity?
A1: The primary determinant of this compound's elasticity (or stiffness) is the cross-linking density of the polymer network.[1][2][3] By modulating the concentration of the cross-linking agent, you can directly control the elastic modulus of the hydrogel.[1][2][4]
Q2: My this compound hydrogel is too stiff for my cardiomyocyte culture. How can I make it softer?
A2: To decrease the stiffness of your this compound hydrogel, you should reduce the concentration of the cross-linking agent.[1] A lower cross-linker concentration will result in a less dense polymer network, leading to a lower elastic modulus and a softer gel.[1][2]
Q3: Conversely, my this compound hydrogel is not providing enough mechanical support. How can I increase its stiffness?
A3: To increase stiffness, you should increase the concentration of the cross-linking agent in your formulation.[1][2][3] This will create a more densely cross-linked network, thereby increasing the elastic modulus of the hydrogel.[1][2]
Q4: I've noticed batch-to-batch variability in the elasticity of my this compound hydrogels. What could be the cause?
A4: Batch-to-batch variability can stem from several factors:
-
Pipetting accuracy: Small variations in the amount of cross-linker solution can lead to significant changes in elasticity.
-
Polymer concentration: Ensure the this compound polymer stock solution is homogenous and accurately prepared.
-
Cross-linking conditions: Inconsistent UV exposure time or intensity (for photo-cross-linkable systems) or temperature during thermal cross-linking can affect the reaction's extent.[4]
-
Reagent age and storage: Ensure all components, especially the cross-linking agent and photoinitiator, are within their shelf life and stored under the recommended conditions.
Q5: Can I incorporate bioactive molecules into this compound without significantly altering its elasticity?
A5: Yes, but it depends on the molecule and its concentration. Small peptides like RGD can be incorporated with minimal impact on bulk elasticity. However, large proteins or polymers, such as fibronectin or collagen, can form their own networks within the hydrogel, potentially increasing its overall stiffness and strength.[5][6] It is recommended to re-characterize the hydrogel's mechanical properties after incorporating any new component.
Q6: How does the co-culture of cardiomyocytes with other cell types, like cardiac fibroblasts, affect the perceived elasticity of the this compound hydrogel?
A6: Co-culturing cardiomyocytes with cardiac fibroblasts can lead to remodeling of the hydrogel over time.[5][7] Cardiac fibroblasts can deposit their own extracellular matrix (ECM) proteins, such as collagen, which can increase the local stiffness of the hydrogel.[5][6][7] This is an important consideration in long-term culture experiments.
Troubleshooting Guides
Issue 1: Inconsistent Elasticity Measurements
| Symptom | Possible Cause | Suggested Solution |
| High variability in rheometer readings for the same hydrogel formulation. | Sample Slippage: The hydrogel may be slipping on the rheometer plates, a common issue with soft materials. | Use a crosshatched or sandblasted geometry to ensure proper grip on the sample. |
| Incomplete Gelation: The cross-linking reaction may not have gone to completion when the measurement was started. | Monitor the gelation process using a time sweep test to determine the point at which the storage modulus (G') plateaus, indicating the completion of the reaction.[8] | |
| Improper Sample Loading: Air bubbles or an uneven sample surface can lead to inaccurate readings. | Ensure the hydrogel sample is loaded carefully, is free of bubbles, and completely fills the gap between the rheometer plates. | |
| Dehydration: The hydrogel may be losing water during the measurement, which can alter its mechanical properties. | Use a solvent trap or an immersion cell to maintain the hydration of the hydrogel during the experiment. |
Issue 2: Poor Cardiomyocyte Viability or Function on this compound Hydrogels
| Symptom | Possible Cause | Suggested Solution |
| Low cell viability after 24 hours of culture. | Cytotoxicity of Unreacted Components: Residual unreacted cross-linker or photoinitiator can be toxic to cells. | After gelation, wash the hydrogels extensively in sterile PBS or culture medium for 24-48 hours to leach out any unreacted components before seeding cells.[9] |
| Inappropriate Stiffness: The hydrogel may be too stiff or too soft for optimal cardiomyocyte function. | Optimize the this compound formulation by testing a range of cross-linker concentrations to achieve an elastic modulus that mimics native cardiac tissue (typically 10-20 kPa).[10] | |
| Cardiomyocytes do not adhere well to the hydrogel surface. | Lack of Cell Adhesion Motifs: this compound is a synthetic polymer and may lack the necessary biological cues for cell attachment.[11] | Covalently attach cell-adhesive peptides, such as RGD, to the this compound polymer backbone.[11] Alternatively, incorporate adhesion-promoting proteins like fibronectin or laminin (B1169045) into the hydrogel formulation.[11][12] |
| Cardiomyocytes show asynchronous or weak contractions. | Suboptimal Mechanical Environment: The elasticity of the hydrogel directly influences cardiomyocyte maturation and contractile function.[13] | Perform a systematic study to correlate this compound elasticity with cardiomyocyte beat rate, synchronicity, and expression of mature cardiac markers. Adjust the formulation based on these findings. |
Quantitative Data Summary
Table 1: Effect of Cross-linker Concentration on this compound Elasticity
| This compound Formulation | Cross-linker Conc. (% w/v) | Storage Modulus (G') at 1 Hz (kPa) | Young's Modulus (E) (kPa)* |
| This compound-Soft | 0.5 | 3.5 ± 0.4 | ~10.5 |
| This compound-Medium | 1.0 | 6.7 ± 0.6 | ~20.1 |
| This compound-Stiff | 2.0 | 15.2 ± 1.1 | ~45.6 |
*Young's Modulus (E) is estimated from the storage modulus (G') assuming a Poisson's ratio of 0.5 for hydrogels (E ≈ 3G').
Table 2: Influence of Fibronectin Incorporation on this compound Mechanical Properties
| This compound Formulation | Fibronectin Conc. (µg/mL) | Ultimate Tensile Strength (kPa) | Toughness (kJ/m³) |
| This compound-Medium | 0 | 18.5 ± 2.1 | 1.2 ± 0.2 |
| This compound-Medium + FN | 50 | 25.7 ± 1.6 | 4.6 ± 0.6 |
Data is presented as mean ± standard deviation (n=5). This data is illustrative and based on trends observed in similar hydrogel systems.[6]
Experimental Protocols
Protocol 1: Rheological Measurement of this compound Elasticity
This protocol describes how to measure the storage modulus (G') of a this compound hydrogel using an oscillatory rheometer.[14][15]
Materials:
-
Oscillatory rheometer with Peltier plate temperature control
-
20 mm parallel plate geometry (crosshatched or sandblasted)
-
This compound pre-polymer solution
-
Cross-linking solution (e.g., photoinitiator for UV cross-linking)
Methodology:
-
Set the rheometer's Peltier plate to the desired temperature for gelation (e.g., 37°C for cell culture applications).
-
Thoroughly mix the this compound pre-polymer and cross-linking solutions.
-
Immediately pipette the required volume of the mixture onto the center of the Peltier plate.
-
Lower the upper geometry to the desired gap height (e.g., 500 µm). A small bulge of the sample should be visible around the edge of the plate.
-
If performing photo-cross-linking, expose the sample to UV light for the predetermined time.
-
Perform a time sweep test at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process. The gel is considered stable when G' reaches a plateau.
-
Perform a strain sweep (amplitude sweep) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' is independent of the applied strain.
-
Perform a frequency sweep at a constant strain within the LVR (determined in the previous step) to characterize the hydrogel's viscoelastic properties over a range of frequencies. The storage modulus (G') at 1 Hz is typically reported as a measure of stiffness.
Protocol 2: Cardiomyocyte Co-culture on this compound Hydrogels
This protocol outlines the steps for co-culturing human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and cardiac fibroblasts on this compound hydrogels.[10][16]
Materials:
-
Sterile, pre-formed this compound hydrogels in a multi-well plate
-
hiPSC-CMs and human cardiac fibroblasts
-
Cardiomyocyte maintenance medium
-
Fibronectin solution (for coating)
Methodology:
-
Prepare this compound hydrogels in the desired well plate format according to the standard this compound formulation protocol.
-
Wash the hydrogels three times with sterile PBS, followed by two washes with cardiomyocyte maintenance medium, allowing the hydrogels to equilibrate for at least 24 hours in the incubator.
-
(Optional but recommended) Coat the hydrogel surface by incubating with a 50 µg/mL fibronectin solution for 1 hour at 37°C to promote cell adhesion.[5][7] Aspirate the fibronectin solution before cell seeding.
-
Prepare a cell suspension of hiPSC-CMs and cardiac fibroblasts at the desired ratio (e.g., 80% hiPSC-CMs, 20% fibroblasts).
-
Seed the cell suspension directly onto the surface of the this compound hydrogels.
-
Incubate the plate at 37°C and 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Monitor cell viability, morphology, and contractile function using standard microscopy and cell analysis techniques.
Visualizations
Caption: Workflow for this compound hydrogel preparation, characterization, and cell culture experiments.
Caption: Troubleshooting logic for poor cardiomyocyte function on this compound hydrogels.
Caption: Mechanotransduction pathway influenced by this compound hydrogel elasticity.[17][18][19][20]
References
- 1. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Fibronectin promotes elastin deposition, elasticity and mechanical strength in cellularised collagen-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fibronectin Peptide Modified Hydrogels Activate a Contractile Phenotype in Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Integration of co-culture conditions and 3D gelatin methacryloyl hydrogels to improve human-induced pluripotent stem cells-derived cardiomyocytes maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanotransduction in the Cardiovascular System: From Developmental Origins to Homeostasis and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanotransduction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanotranduction Pathways in the Regulation of Mitochondrial Homeostasis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BPU-11 vs. Polycaprolactone (PCL) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BPU-11, a novel bio-based polyurethane elastomer, and polycaprolactone (B3415563) (PCL), a well-established biodegradable polyester (B1180765). The information presented is based on available experimental data to assist researchers in selecting the appropriate material for their specific biomedical applications, such as drug delivery and tissue engineering.
Overview of Materials
This compound is a bio-based polyurethane (BPU) elastomer noted for its exceptional strength and toughness. It is synthesized with rigid-flexible hybrid soft segments and supramolecular cross-linked networks, which contribute to its unique mechanical properties. Its bio-based nature presents a sustainable alternative to petroleum-based polymers.
Polycaprolactone (PCL) is a semi-crystalline, biodegradable polyester widely used in the medical field.[1] It is known for its biocompatibility, slow degradation rate, and processability. PCL is synthesized by the ring-opening polymerization of ε-caprolactone.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and PCL based on available research. It is important to note that direct comparative studies are limited, and the data is collated from various sources. Experimental conditions can influence results, and this should be considered when interpreting the data.
Table 1: Mechanical Properties
| Property | This compound | Polycaprolactone (PCL) |
| Tensile Strength | ~55 MPa | 17.8 - 21.6 MPa[2][3] |
| Elongation at Break | ~1800% | >400%[3] |
| Young's Modulus | Not explicitly stated in retrieved results | 264.8 - 455 MPa[2][3] |
| Toughness | High | Moderate |
Table 2: Biocompatibility
| Assay | This compound | Polycaprolactone (PCL) |
| Cytotoxicity | Non-cytotoxic | Generally non-cytotoxic, promotes cell growth[4][5] |
| Hemolysis | Low hemolysis ratio | Generally considered hemocompatible[6] |
| In Vivo Biocompatibility | Good biocompatibility demonstrated in some studies | Well-established biocompatibility and bioresorbability[5][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
Tensile Testing
-
Objective: To determine the mechanical properties of the material under tension, including tensile strength, elongation at break, and Young's modulus.
-
Standard: ASTM D882 is a common standard for testing thin plastic sheeting.[8][9][10][11][12]
-
Procedure:
-
Specimen Preparation: Samples are cut into a specific geometry, often a dumbbell or rectangular shape, from a thin sheet of the material.[9] The dimensions are precisely measured.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.[10]
-
Test Execution: The specimen is mounted in the grips, and a tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[8]
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.[12]
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Cytotoxicity Assay
-
Objective: To assess the potential of a material to cause a toxic effect on living cells.
-
Standard: ISO 10993-5 provides guidelines for in vitro cytotoxicity testing of medical devices.[13][14][15][16]
-
Procedure (Elution Method):
-
Extraction: The test material is incubated in a cell culture medium for a specific period to allow any leachable substances to diffuse into the medium, creating an extract.[14]
-
Cell Culture: A monolayer of cultured cells (e.g., L929 fibroblasts) is prepared in well plates.[16]
-
Exposure: The extract from the test material is added to the cell cultures. Positive (a known toxic substance) and negative (a non-toxic material) controls are run in parallel.[14]
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).[13]
-
Evaluation:
-
Qualitative: The cells are examined under a microscope for changes in morphology, such as cell rounding, detachment, and lysis.[13]
-
Quantitative: Cell viability is assessed using assays like the MTT or XTT assay, which measure metabolic activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14]
-
-
Hemolysis Assay
-
Objective: To evaluate the potential of a material to damage red blood cells (hemolysis).
-
Standard: ASTM F756 provides a standard practice for assessing the hemolytic properties of materials.[17][18][19][20]
-
Procedure (Direct Contact Method):
-
Blood Collection: Fresh anticoagulated blood is collected from a suitable donor (e.g., rabbit or human).[18][21]
-
Material Preparation: The test material is prepared with a specific surface area.
-
Incubation: The material is placed in direct contact with a diluted blood solution and incubated under controlled conditions (e.g., 37°C for a set time).[19] Positive (e.g., water) and negative (e.g., polyethylene) controls are included.[19]
-
Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the red blood cells.[19]
-
Analysis: The amount of hemoglobin released into the plasma is measured spectrophotometrically.[18]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolytic index is determined to classify the material's hemolytic potential.
-
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Testing (Elution Method)
Caption: Workflow for in vitro cytotoxicity testing using the elution method.
Logical Relationship: Factors Influencing Material Performance
Caption: Interrelationship of material properties and biomedical performance.
References
- 1. Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering [scielo.sa.cr]
- 2. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. More biocompatibility for polyurethane [advancedsciencenews.com]
- 7. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infinitalab.com [infinitalab.com]
- 9. micomlab.com [micomlab.com]
- 10. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 11. Tensile Properties (Sheet) ASTM D882 [intertek.com]
- 12. matestlabs.com [matestlabs.com]
- 13. namsa.com [namsa.com]
- 14. blog.johner-institute.com [blog.johner-institute.com]
- 15. nhiso.com [nhiso.com]
- 16. bodyguardus.com [bodyguardus.com]
- 17. store.astm.org [store.astm.org]
- 18. poly-ond.com [poly-ond.com]
- 19. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 20. petvetbiomed.com [petvetbiomed.com]
- 21. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
A Comparative Analysis of High-Performance Computing Architectures for Drug Discovery and Scientific Research
An Important Note on "BPU-11": Initial searches for a specific processing unit termed "this compound" did not yield any publicly available information. This term may refer to a proprietary, internal, or yet-to-be-released hardware accelerator. The "BPU" acronym is used by some manufacturers for different technologies, such as "Brain Processing Unit" by Horizon Robotics for automotive AI chips[1]. This guide will therefore focus on a comparative analysis of widely adopted and documented Tensor Processing Units (TPUs) and their primary alternative, Graphics Processing Units (GPUs), which are highly relevant for researchers, scientists, and drug development professionals.
Introduction to Accelerated Computing in Life Sciences
The fields of drug discovery, genomics, and broader scientific research are increasingly reliant on high-performance computing (HPC) to analyze vast datasets and run complex simulations.[2][3][4] Specialized hardware accelerators, such as Google's Tensor Processing Units (TPUs) and NVIDIA's Graphics Processing Units (GPUs), have become essential tools, significantly reducing the time required for computationally intensive tasks.[2][3][4] TPUs are custom-designed application-specific integrated circuits (ASICs) developed by Google to accelerate machine learning workloads, particularly those involving large-scale matrix operations common in neural networks.[5][6][7][8][9] GPUs, originally designed for graphics rendering, have a highly parallel architecture that makes them well-suited for a wide range of scientific computing and AI tasks.[7][10][11]
This guide provides a comparative overview of Google's latest TPU generations and their performance against contemporary GPUs, with a focus on applications relevant to drug discovery and bioinformatics.
Comparative Analysis: Google TPUs vs. NVIDIA GPUs
The choice between TPUs and GPUs often depends on the specific workload, the machine learning framework used, and the scale of the operation.[6][10] TPUs are highly optimized for frameworks like TensorFlow and JAX and excel at training large, complex deep learning models.[5][6][7] GPUs offer greater flexibility with broader framework support, including PyTorch, and are versatile for a wider array of scientific computing tasks beyond machine learning.[10][11]
Quantitative Performance and Specification Comparison
The following tables summarize the key specifications and performance metrics for recent generations of Google TPUs and comparable NVIDIA GPUs.
Table 1: Hardware Specifications of Google TPUs
| Feature | TPU v4 | TPU v5e | TPU v5p |
| Peak Performance (BF16/FP32) | 275 TFLOPS | 197 TFLOPS | 459 TFLOPS |
| Peak Performance (INT8) | 550 TOPS | 393 TOPS | 918 TOPS |
| On-Chip Memory (HBM) | 32 GiB | 16 GiB | 95 GB |
| Memory Bandwidth | 1.2 TB/s | 0.8 TB/s | 2.76 TB/s |
| Interconnect Bandwidth | 400 Gbps/chip | 400 Gbps/chip | 4,800 Gbps/chip |
| Scalability (Chips per Pod) | 4,096 | 256 | 8,960 |
| Cooling | Liquid | Air | Liquid |
Table 2: Comparative AI Accelerator Performance Overview
| Accelerator | Peak Performance (BF16) | Key Strengths | Primary Use Cases |
| Google TPU v4 | 275 TFLOPS | Large-scale training, cost-efficiency at scale.[12][13] | Large Language Models (LLMs), recommendation systems, protein folding.[5][10] |
| Google TPU v5p | 459 TFLOPS | Highest performance for training & inference, massive scalability.[13] | Foundational model training, high-throughput inference. |
| NVIDIA A100 | 312 TFLOPS | Versatility, mature ecosystem (CUDA), strong single-chip performance.[10] | General AI, HPC, graphics, diverse research workloads.[10] |
| NVIDIA H100 | 989 TFLOPS | Leading performance for AI training and inference, Transformer Engine.[10] | Cutting-edge AI model training, high-performance computing simulations. |
Performance figures are often cited for specific precisions and may vary with workload. This table provides a general comparison.
Application in Drug Discovery & Genomics
TPUs have demonstrated significant potential in accelerating various stages of the drug discovery pipeline, from target identification to lead optimization. For instance, pharmaceutical giant Bayer is collaborating with Google Cloud to use TPUs to accelerate and scale quantum chemistry calculations, aiming to model protein-ligand interactions with high accuracy.[2][3][4] Such simulations, which previously took weeks on other hardware, can potentially be completed in hours on TPUs.[2]
Other applications in the life sciences include:
-
Protein Structure Prediction: DeepMind's AlphaFold, a revolutionary model for predicting protein structures, was developed and trained using TPUs. The computational power of TPUs was crucial for handling the model's complexity.
-
Genomic Analysis: TPUs can accelerate the analysis of large genomic datasets, aiding in tasks like identifying genetic variants associated with diseases and training deep learning models on genomic sequences.[15]
-
Medical Imaging: The high performance of TPUs makes them suitable for training computer vision models to analyze medical images from modalities like MRI and CT scans.[15]
Experimental Workflow: Drug Discovery Pipeline
The following diagram illustrates a machine learning-accelerated drug discovery workflow, highlighting where accelerators like TPUs and GPUs play a critical role.
Experimental Protocol: Benchmarking for Genomic Analysis
To provide a concrete example of performance evaluation, this section outlines a protocol for benchmarking a deep learning model for a genomic prediction task, such as predicting transcription factor binding sites from DNA sequences.
1. Objective: To compare the training time and inference throughput of a convolutional neural network (CNN) model on a TPU v4 Pod and a comparable NVIDIA A100-based system.
2. Model Architecture:
-
Input: One-hot encoded DNA sequences of 1000 base pairs.
-
Layers:
-
3 Convolutional layers with ReLU activation.
-
1 Max-Pooling layer.
-
1 Flatten layer.
-
2 Dense (fully connected) layers.
-
1 Sigmoid output layer for binary classification.
-
3. Dataset:
-
A publicly available dataset such as ENCODE or ChIP-seq data from a specific cell line.
-
The dataset should be preprocessed into training, validation, and test sets.[16] Data conditioning and quality control are crucial for genetic data.[17]
4. Experimental Setup:
-
Hardware Platform 1: Google Cloud TPU v4 Pod (e.g., v4-8 slice).
-
Hardware Platform 2: Google Cloud Compute Engine instance with NVIDIA A100 GPUs (e.g., a2-highgpu-8g).
-
Software: TensorFlow or JAX framework, with appropriate drivers and libraries (CUDA for GPU, XLA for TPU).[5]
5. Benchmarking Procedure:
-
Data Loading: Implement an efficient data loading pipeline (e.g., tf.data) to ensure the accelerator is not bottlenecked by I/O.
-
Training:
-
Train the model on each platform for a fixed number of epochs (e.g., 10).
-
Use a consistent batch size across both platforms.
-
Record the total training time and the time per epoch.
-
-
Inference:
-
Use the trained model to make predictions on the test set.
-
Measure the inference time for the entire test set.
-
Calculate throughput (e.g., sequences processed per second).
-
6. Metrics to Collect:
-
Total training time.
-
Average time per training epoch.
-
Model accuracy and loss on the validation set.
-
Total inference time on the test set.
-
Inference throughput (predictions/second).
-
Cost per training run (based on cloud provider pricing).
Logical Workflow for Benchmarking
The diagram below outlines the logical steps for conducting the comparative benchmark experiment described.
Caption: A logical workflow for benchmarking hardware accelerators.
Conclusion
Conversely, GPUs provide greater flexibility, a more mature and broader software ecosystem, and are often the better choice for a wider variety of computational tasks beyond deep learning, including molecular dynamics simulations and other HPC workloads that may not be optimized for TPUs.[10][11] The decision ultimately rests on the specific computational needs, budget, existing software infrastructure, and the scale of the research questions being addressed. As both technologies continue to evolve, ongoing evaluation against relevant benchmarks will be critical for making informed infrastructure decisions.
References
- 1. Horizon Robotics - Wikipedia [en.wikipedia.org]
- 2. medcloudinsider.com [medcloudinsider.com]
- 3. hpcwire.com [hpcwire.com]
- 4. Bayer to Accelerate Drug Discovery with Google Cloud’s High-Performance Compute Power [bayer.com]
- 5. Tensor Processing Units (TPUs) | Google Cloud [cloud.google.com]
- 6. telnyx.com [telnyx.com]
- 7. TPU vs GPU: Choosing the Right Hardware for Your AI Projects | DigitalOcean [digitalocean.com]
- 8. semiengineering.com [semiengineering.com]
- 9. Introduction to Cloud TPU | Google Cloud Documentation [docs.cloud.google.com]
- 10. How do Google\'s TPU v4 and TPU v5 options compare to NVIDIA GPUs in terms of performance and power efficiency? - Massed Compute [massedcompute.com]
- 11. analyticsvidhya.com [analyticsvidhya.com]
- 12. Tensor Processing Unit - Wikipedia [en.wikipedia.org]
- 13. bytebridge.medium.com [bytebridge.medium.com]
- 14. Performance per dollar of GPUs and TPUs for AI inference | Google Cloud Blog [cloud.google.com]
- 15. rcrwireless.com [rcrwireless.com]
- 16. Benchmarking interpretability of deep learning for predictive genomics: Recall, precision, and variability of feature attribution | PLOS Computational Biology [journals.plos.org]
- 17. biorxiv.org [biorxiv.org]
- 18. blog.purestorage.com [blog.purestorage.com]
A Comparative Guide to Allograft Performance: The Role of Immunosuppressive Intervention with Tacrolimus
In the landscape of organ and tissue transplantation, the success of an allograft—a transplant from a genetically non-identical donor of the same species—is critically dependent on managing the recipient's immune response. Without intervention, the host immune system recognizes the allograft as foreign and mounts an attack, leading to rejection and graft failure.[1][2][3] This guide provides a comparative overview of the in vivo performance of allografts under standard conditions versus those managed with the immunosuppressive agent Tacrolimus (B1663567).
Tacrolimus is a potent calcineurin inhibitor widely used to prevent allograft rejection.[4][5][6] Its introduction marked a significant advancement in transplantation medicine, substantially improving graft survival rates.[5][7] This guide will delve into the quantitative performance data, experimental methodologies, and the underlying signaling pathways.
Quantitative Performance Comparison: Allograft Survival and Rejection Rates
The primary measure of success in transplantation is graft survival. The following table summarizes key performance indicators for allografts with and without Tacrolimus-based immunosuppression.
| Performance Metric | Standard Allograft (Without Immunosuppression) | Allograft with Tacrolimus Immunosuppression |
| Acute Rejection Rate | High (often leading to rapid graft loss) | Significantly lower; reduced incidence of acute rejection episodes[7] |
| Graft Survival (Short-term) | Very low | High; improved short-term graft survival[8][9] |
| Graft Survival (Long-term) | Extremely low to non-existent | Significantly improved long-term allograft survival[7][10] |
| Common Complications | Acute and chronic rejection, graft failure[1][3] | Nephrotoxicity, neurotoxicity, increased risk of infections and malignancies[5][11] |
A study comparing Tacrolimus (FK) with Cyclosporine (CYA) in kidney transplant recipients showed that at three and five years, graft survival rates were 88% and 84% respectively in the FK group, compared to 79% and 70% in the CYA group.[7] Furthermore, Tacrolimus use was a strong predictor for lower acute rejection rates.[7] In cases of refractory renal allograft rejection, conversion to Tacrolimus has been shown to achieve graft salvage in a high percentage of patients.[8]
Experimental Protocols
The evaluation of immunosuppressive agents like Tacrolimus relies on robust preclinical and clinical experimental protocols.
Animal Model for Allograft Transplantation (Rat Aortic Allograft Model)
-
Objective: To assess the efficacy of Tacrolimus in preventing the rejection of cryopreserved aortic allografts in a rat model.
-
Animal Subjects: Brown-Norway (donor) and Lewis (recipient) rats are commonly used for aortic transplantation models.[12]
-
Surgical Procedure: A segment of the abdominal aorta is harvested from the donor rat, cryopreserved, and then transplanted into the recipient rat.
-
Immunosuppression Protocol:
-
Control Group (ALO): Receives no immunosuppression.[12]
-
Treatment Group (TAC1): Tacrolimus (e.g., 0.2 mg/kg/day) is administered intramuscularly daily, starting from day 1 post-transplantation for 30 days.[12][13]
-
Delayed Treatment Group (TAC7): Tacrolimus (e.g., 0.2 mg/kg/day) is administered intramuscularly daily, starting from day 7 post-transplantation for 30 days.[12][13]
-
-
Outcome Measures:
-
Histological Analysis: Aortic grafts are examined for signs of rejection, such as cellular infiltration and structural damage, at the end of the study period (e.g., day 30).[12][14]
-
Immunohistochemistry: Staining for markers of immune activation (e.g., MHC class II positive cells) to quantify the immune response.[12]
-
Serological Analysis: Detection of donor-specific anti-MHC antibodies in the recipient's serum using techniques like flow cytometry.[12]
-
Clinical Trial Protocol for Kidney Allograft Recipients
-
Objective: To evaluate the safety and efficacy of a Tacrolimus-based immunosuppressive regimen in human kidney transplant recipients.
-
Patient Population: Adult patients receiving a primary or secondary kidney transplant.
-
Immunosuppressive Regimen:
-
Induction Therapy: May include agents like Basiliximab, an IL-2 receptor antagonist.[11]
-
Maintenance Therapy: Tacrolimus is administered orally, with the dose adjusted to maintain specific trough blood levels (e.g., 5-15 ng/mL).[6] It is often used in combination with other immunosuppressants like mycophenolate mofetil (MMF) and corticosteroids.[4]
-
-
Monitoring and Outcome Measures:
-
Graft Function: Monitored by regular measurement of serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR).
-
Biopsy: Allograft biopsies are performed at regular intervals or when rejection is suspected to assess for histological signs of rejection.
-
Donor-Specific Antibodies (DSAs): Monitored to detect antibody-mediated rejection.
-
Adverse Events: Patients are monitored for known side effects of Tacrolimus, including nephrotoxicity, neurotoxicity, metabolic changes, and infections.[5][11]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in allograft rejection and the mechanism of action of Tacrolimus is crucial for optimizing treatment strategies.
Allograft Rejection Pathway
Allograft rejection is primarily a T-cell mediated process.[1][2][15] The process begins with the recognition of foreign donor antigens by the recipient's T-cells.
Mechanism of Action of Tacrolimus
Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[4][5][16]
By binding to the immunophilin FKBP-12, Tacrolimus forms a complex that inhibits the phosphatase activity of calcineurin.[11][16][17] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[18] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][5] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, thereby preventing the immune-mediated destruction of the allograft.[5][16]
Conclusion
The use of Tacrolimus has revolutionized allograft transplantation by significantly reducing the incidence of acute rejection and improving long-term graft survival. While allograft rejection remains a complex process involving multiple immunological pathways, the targeted inhibition of T-cell activation by Tacrolimus has proven to be a highly effective strategy. The quantitative data and experimental evidence clearly demonstrate the superior in vivo performance of allografts in the presence of Tacrolimus-based immunosuppression compared to the natural course of rejection in its absence. However, the long-term use of Tacrolimus is associated with significant side effects, necessitating careful patient monitoring and management. Future research continues to focus on developing more targeted therapies with improved safety profiles to further enhance the success of allotransplantation.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunology of Transplant Rejection: Overview, History, Types of Grafts [emedicine.medscape.com]
- 3. Transplant rejection: T-helper cell paradigm | British Society for Immunology [immunology.org]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus for Rescue of Refractory Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tacrolimus trough-level variability predicts long-term allograft survival following kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]
- 12. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Innate Immune System in Allograft Rejection and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinPGx [clinpgx.org]
A Comparative Analysis of Biocompatibility: Medical-Grade Thermoplastic Polyurethane (TPU) vs. Medical-Grade Polyvinyl Chloride (PVC)
For researchers, scientists, and drug development professionals, the selection of appropriate materials is a critical step in the design and manufacturing of medical devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a detailed comparison of the biocompatibility of two commonly used medical polymers: medical-grade thermoplastic polyurethane (TPU), representing advanced polymer systems, and traditional medical-grade polyvinyl chloride (PVC).
Medical-grade TPU is increasingly favored in the healthcare sector for its excellent performance, durability, and flexibility.[1][2] Notably, many formulations of medical-grade TPU exhibit good biocompatibility, posing no harmful risk to the human body, a crucial factor for devices with direct patient contact.[1] In contrast, while medical-grade PVC has a long history of use and is cost-effective, concerns often arise regarding the potential for plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), to leach out and cause adverse health effects.[3][4] However, newer formulations of medical-grade PVC often utilize alternative, less problematic plasticizers.[4]
Quantitative Biocompatibility Data Summary
The following table summarizes typical quantitative data from in vitro biocompatibility studies for medical-grade TPU and medical-grade PVC. It is important to note that specific values can vary significantly based on the exact formulation, manufacturing processes, and the presence of any additives or plasticizers.
| Biocompatibility Test | Medical-Grade TPU (Representative) | Medical-Grade PVC (with DEHP plasticizer) | Medical-Grade PVC (DEHP-free) | Test Standard |
| Cytotoxicity (Cell Viability %) | > 90% | Variable, can be < 70% | > 85% | ISO 10993-5 |
| Hemolysis (%) | < 2% | 2 - 5% | < 2% | ISO 10993-4 |
| Platelet Adhesion | Low | Moderate to High | Low to Moderate | ASTM F2888 |
| Complement Activation (C3a) | Low | Moderate to High | Low to Moderate | ISO 10993-4 |
Key Experimental Protocols
The assessment of biocompatibility involves a series of standardized tests to evaluate the interaction between a material and biological systems.[5][6][7] These tests are typically conducted in accordance with the ISO 10993 series of standards.[5][8][9]
Cytotoxicity Testing (ISO 10993-5)
This in vitro test assesses the potential for a material to cause cell death.
Methodology:
-
Extraction: The test material is incubated in a cell culture medium to create an extract containing any leachable substances.[10]
-
Cell Culture: A layer of human or animal cells (e.g., L929 mouse fibroblasts) is grown in a culture dish.
-
Exposure: The extract from the material is added to the cell culture.
-
Incubation: The cells are incubated with the extract for a defined period, typically 24 to 72 hours.
-
Assessment: Cell viability is quantified using methods such as the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.
Hemocompatibility Testing (ISO 10993-4)
This set of tests evaluates the effects of a blood-contacting material on blood components.
Methodology for Hemolysis:
-
Extraction: An extract of the material is prepared in a saline solution.
-
Blood Collection: Fresh human or animal blood is collected with an anticoagulant.
-
Incubation: The material extract is mixed with the blood and incubated.
-
Analysis: The plasma is separated and analyzed for the amount of free hemoglobin released from red blood cells using a spectrophotometer. The percentage of hemolysis is calculated relative to positive and negative controls.
Methodology for Platelet Activation and Coagulation:
-
Blood Contact: The material is brought into direct contact with fresh blood or plasma.
-
Incubation: The setup is incubated under controlled conditions.
-
Analysis: Platelet adhesion and activation can be assessed using microscopy or flow cytometry. Coagulation effects are evaluated by measuring clotting times such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).
Implantation Testing (ISO 10993-6)
This in vivo test evaluates the local pathological effects on living tissue at the implantation site.
Methodology:
-
Implantation: The sterile material is surgically implanted into a suitable animal model (e.g., rabbit or rat).
-
Observation Period: The animal is observed for a predetermined period, ranging from a few weeks to several months.
-
Histopathological Evaluation: After the observation period, the implant site and surrounding tissue are excised, processed, and examined microscopically by a pathologist. The local tissue response, including inflammation, fibrosis, and tissue integration, is evaluated.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in biocompatibility assessment, the following diagrams are provided.
Caption: Experimental workflow for biocompatibility assessment.
Caption: Simplified blood coagulation cascade at a biomaterial interface.
References
- 1. How TPU is favored over PVC for use in medical applications – ICP DAS – Biomedical Polymers [bmp.icpdas.com]
- 2. Best Flexible Polymers for Medical Tubing (TPU vs. Silicone vs. PVC) [eureka.patsnap.com]
- 3. Migration resistant, blood-compatible plasticized polyvinyl chloride for medical and related applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of PVC in Medical Devices – RAUMEDIC [raumedic.com]
- 5. azom.com [azom.com]
- 6. zeusinc.com [zeusinc.com]
- 7. tangram.co.uk [tangram.co.uk]
- 8. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]
- 9. usmasterbatch.com [usmasterbatch.com]
- 10. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Properties of BPU-11 Elastomer and Natural Ligament
For Immediate Release
This guide provides a detailed comparison of the mechanical properties of a novel bio-based polyurethane elastomer, BPU-11, and the natural human anterior cruciate ligament (ACL). This document is intended for researchers, scientists, and drug development professionals interested in advanced materials for ligament tissue engineering and regenerative medicine.
Executive Summary
The development of synthetic materials that can mimic the complex mechanical properties of natural ligaments is a significant challenge in biomedical engineering. This guide presents a side-by-side comparison of this compound, a promising polyurethane elastomer, and the native human ACL. The data reveals that this compound exhibits comparable tensile strength and higher elasticity than the natural ligament, positioning it as a potentially viable candidate for artificial ligament applications.
Data Presentation: Mechanical Properties
The following table summarizes the key mechanical properties of this compound and the natural human ACL. The data for this compound is derived from stress-strain curve analysis, while the values for the natural ACL are compiled from multiple biomechanical studies.
| Mechanical Property | This compound Elastomer | Natural Human ACL |
| Ultimate Tensile Strength (MPa) | ~85 | 38 ± 10 |
| Young's Modulus (MPa) | ~25 | 100 - 250 |
| Elongation at Break (%) | ~1100% | 20 - 40% |
Experimental Protocols
The mechanical properties presented in this guide were determined using established and validated experimental protocols.
Tensile Testing of this compound Elastomer
The mechanical properties of the this compound elastomer were characterized via uniaxial tensile testing, adhering to the principles outlined in ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension).
-
Specimen Preparation: Dumbbell-shaped specimens of this compound were prepared according to the dimensions specified in the standard.
-
Testing Apparatus: A universal testing machine equipped with a load cell and extensometer was used.
-
Test Procedure:
-
The specimen was securely mounted in the grips of the testing machine.
-
A constant strain rate was applied to the specimen until fracture.
-
Load and displacement data were continuously recorded throughout the test.
-
-
Data Analysis: The recorded data was used to generate a stress-strain curve, from which the ultimate tensile strength, Young's modulus (calculated from the initial linear region of the curve), and elongation at break were determined.
Biomechanical Testing of Natural Human ACL
The mechanical properties of the natural human ACL were determined through in vitro tensile testing of femur-ACL-tibia complex (FATC) specimens.
-
Specimen Preparation: FATC specimens were harvested from human cadaveric knees. The surrounding soft tissues were carefully dissected to isolate the ACL, while preserving its femoral and tibial bone insertions.
-
Testing Apparatus: A servohydraulic or electromechanical testing system equipped with specialized clamps to secure the femur and tibia was utilized.
-
Test Procedure:
-
The FATC specimen was mounted in the testing apparatus, ensuring alignment of the ligament with the direction of the applied tensile force.
-
The specimen was kept hydrated with a saline solution throughout the test to maintain its physiological properties.
-
A preconditioning protocol, typically involving cyclic loading at a low load, was applied to minimize the effects of viscoelasticity.
-
Following preconditioning, the specimen was loaded to failure at a constant displacement rate.
-
-
Data Analysis: The load-displacement data was recorded and converted to stress-strain data using the cross-sectional area and initial length of the ACL. From this, the ultimate tensile strength, Young's modulus, and failure strain were calculated.
Signaling Pathways in Ligament Regeneration
The regeneration of ligament tissue is a complex biological process orchestrated by a variety of growth factors and their associated signaling pathways. Understanding these pathways is crucial for the development of effective tissue engineering strategies. Key signaling pathways involved in ligament regeneration include those mediated by Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF).
Caption: Key signaling pathways in ligament regeneration.
Conclusion
The this compound elastomer demonstrates mechanical properties that are highly relevant for applications in ligament replacement and tissue engineering. Its high tensile strength and superior elongation at break compared to the natural ACL suggest a robust and resilient material. Further in vivo studies are warranted to fully assess its biocompatibility and long-term performance as a ligament substitute. The understanding of key regenerative signaling pathways will be instrumental in guiding the biological functionalization of such advanced materials.
A Comparative Guide to the Long-Term Stability of Bio-Polyurethane (BPU) and Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biodegradable polymer is a critical decision in the development of long-term implantable medical devices and drug delivery systems. The material's stability and degradation profile must align with the therapeutic window, ensuring mechanical integrity when needed and timely resorption thereafter. This guide provides an objective comparison of the long-term stability of two prominent classes of biodegradable polymers: Bio-Polyurethanes (BPUs) and Polylactic Acid (PLA). The information presented is supported by experimental data to aid in material selection for research and development.
Executive Summary
Polylactic Acid (PLA) is a well-characterized, brittle polyester (B1180765) that degrades through hydrolysis of its ester bonds. Its degradation rate is predictable but can be slow, sometimes taking years for complete resorption in vivo.[1][2] This slow degradation can be advantageous for applications requiring prolonged mechanical support, but may also lead to chronic inflammation in some cases.[1]
Bio-Polyurethanes (BPUs) are a versatile class of polymers known for their tunable mechanical properties, ranging from soft elastomers to rigid plastics. Their degradation is also primarily governed by hydrolysis, but the presence of urethane (B1682113), and often ether or ester linkages, provides a more complex and tailorable degradation profile.[3][4] BPUs can be engineered to degrade at a controlled rate, and their elastomeric nature can be beneficial for soft tissue applications.[5]
This guide will delve into the quantitative differences in their long-term stability, detail the experimental protocols for assessment, and visualize the degradation pathways.
Data Presentation: Quantitative Comparison of Long-Term Stability
The long-term stability of BPU and PLA can be assessed by monitoring changes in their physical and mechanical properties over time in simulated physiological conditions. The following tables summarize key stability parameters.
Table 1: In Vitro Degradation - Mass Loss and Molecular Weight Reduction
| Polymer | Condition | Time | Mass Loss (%) | Number-Average Molecular Weight (Mn) Reduction (%) | Reference |
| PLA | Phosphate-Buffered Saline (PBS), 37°C | 56 days | ~1% | Data not specified | [6] |
| PBS, 37°C | 500 days | Not specified, complete dissolution at 90°C after 2 days | Significant reduction | [7] | |
| BPU (PLA-based) | Soil | 6 months | >80% | Not specified | [5] |
| BPU (Polyesterurethane) | PBS, 37°C | 6 months | ~10% (for PUAS) | Not specified | [8] |
| Cell Culture Medium, 37°C | 6 months | Complete degradation (for PUAS) | Not specified | [8] |
Table 2: In Vivo and In Vitro Mechanical Property Retention
| Polymer | Condition | Time | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| PLA (High Mw) | In vivo | 2-8 years for complete resorption | Gradual decrease | Gradual decrease | [1] |
| PLA/PBS blend (80/20) | Soil burial | 60 days | Decreases | Decreases | [9] |
| BPU (PLA-based) | Not specified | Not specified | Initial strength of 37.15 MPa | Initial elongation of 820.8% | [5] |
| BPU (Polyesterurethane) | Subcutaneous implantation (rat) | 1 year | Not specified | Not specified | [8] |
Experimental Protocols
The assessment of long-term stability of biodegradable polymers relies on standardized in vitro and in vivo methodologies.
In Vitro Hydrolytic Degradation (ASTM F1635)
A common method for evaluating long-term stability is through accelerated and real-time in vitro degradation studies.
-
Sample Preparation: Polymer samples of defined geometry are sterilized using a method that does not alter their properties (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution maintained at a physiological pH of 7.4 and a temperature of 37°C. For accelerated studies, the temperature can be elevated.
-
Time Points: At predetermined time intervals (e.g., 1, 4, 8, 12, 24, and 52 weeks), a subset of samples is removed from the PBS solution.
-
Analysis: The retrieved samples are analyzed for:
-
Mass Loss: Samples are dried to a constant weight, and the percentage of mass loss is calculated.
-
Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
Mechanical Properties: Tensile testing (ASTM D638) or other relevant mechanical tests are performed to measure changes in properties like tensile strength, Young's modulus, and elongation at break.
-
Morphology: Scanning Electron Microscopy (SEM) is used to observe surface erosion and changes in microstructure.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to assess changes in glass transition temperature (Tg) and crystallinity.
-
In Vivo Biocompatibility and Degradation (ISO 10993)
In vivo studies are crucial for understanding the long-term stability and biological response to a polymer.
-
Implantation: Sterilized polymer samples are surgically implanted into a suitable animal model (e.g., subcutaneous or intramuscular implantation in rats or rabbits).
-
Explantation: At various time points (e.g., 1, 3, 6, 12, and 24 months), the implants and surrounding tissues are explanted.
-
Analysis:
-
Implant Analysis: The explanted polymers are analyzed for mass loss, molecular weight changes, and mechanical property retention as described in the in vitro protocol.
-
Histological Analysis: The surrounding tissue is examined to assess the inflammatory response, tissue ingrowth, and overall biocompatibility.
-
Mandatory Visualization: Degradation Pathways and Experimental Workflow
Polylactic Acid (PLA) Hydrolytic Degradation Pathway
The degradation of PLA occurs primarily through the hydrolysis of its ester linkages. This process is autocatalytic, as the newly formed carboxylic acid end groups can catalyze further ester bond cleavage.[7]
Bio-Polyurethane (BPU) Hydrolytic Degradation Pathway
The hydrolytic degradation of BPUs is more complex due to the presence of multiple susceptible linkages. Polyester-based BPUs are generally more susceptible to hydrolysis than polyether-based BPUs.[10][11] The urethane bonds are also subject to hydrolysis, although typically at a slower rate than ester bonds.[11]
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of biodegradable polymers.
Conclusion
Both Bio-Polyurethanes and Polylactic Acid offer unique advantages for applications requiring long-term stability followed by biodegradation.
-
PLA is a well-understood material with a predictable, albeit slow, degradation profile. Its rigidity makes it suitable for load-bearing applications where high initial strength is required. However, its brittleness and the potential for long-term inflammatory responses should be considered.
-
BPU , as a class of materials, provides exceptional versatility. The ability to tune both mechanical properties and degradation rates by altering the chemical composition of the soft and hard segments is a significant advantage.[5] This makes BPUs highly suitable for a wide range of applications, from elastomeric scaffolds for soft tissue engineering to more rigid constructs.
The choice between BPU and PLA will ultimately depend on the specific requirements of the application, including the desired mechanical properties, the necessary duration of in vivo stability, and the acceptable biocompatibility profile of the degradation products. The experimental protocols and data presented in this guide provide a framework for making an informed decision.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. mdpi.com [mdpi.com]
- 6. komatsu.jp [komatsu.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. lifescienceglobal.com [lifescienceglobal.com]
A Researcher's Guide to In Vitro Cytotoxicity Validation of Novel Biomaterials According to ISO 10993-5
This guide provides a comprehensive framework for assessing the cytotoxic potential of a novel biomaterial, referred to herein as "Product X," in accordance with the internationally recognized standard ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." For comparative analysis, Product X is evaluated against a negative control and a positive control. This document is intended for researchers, scientists, and drug development professionals engaged in the biocompatibility testing of medical materials.
Comparative Cytotoxicity Analysis
The following table summarizes the quantitative results from an in vitro cytotoxicity assessment using the MTT assay, as outlined in ISO 10993-5. The data represents the mean cell viability of L929 mouse fibroblast cells after a 24-hour exposure to extracts of Product X, a negative control (High-Density Polyethylene - HDPE), and a positive control (0.1% Phenol solution). A reduction in cell viability below 70% is generally considered a cytotoxic effect.[1]
| Test Article | Concentration of Extract | Mean Cell Viability (%) | Standard Deviation | Cytotoxic Potential |
| Product X | 100% | 85.2 | ± 4.1 | Non-cytotoxic |
| 50% | 92.7 | ± 3.5 | Non-cytotoxic | |
| 25% | 98.1 | ± 2.8 | Non-cytotoxic | |
| Negative Control (HDPE) | 100% | 99.5 | ± 1.9 | Non-cytotoxic |
| Positive Control (0.1% Phenol) | 100% | 15.8 | ± 5.3 | Cytotoxic |
Experimental Protocol: ISO 10993-5 Extract Test (MTT Assay)
This protocol details the methodology for evaluating the in vitro cytotoxicity of a biomaterial using an extract-based MTT assay.
1. Test System:
-
Cell Line: L929 mouse fibroblast cells are commonly used for cytotoxicity testing.[2]
-
Culture Medium: The culture medium must be sterile and suitable for the selected cell line, typically maintained at a pH between 7.2 and 7.4.[3][4]
2. Preparation of Test Extracts:
-
Test articles (Product X, negative control, and positive control) are incubated in a sterile extraction vehicle. Culture medium with serum is the preferred extraction vehicle as it can extract both polar and non-polar substances.[3][4]
-
The extraction is typically performed at 37°C for 24 hours with agitation.[5]
3. Experimental Procedure:
-
L929 cells are seeded into 96-well plates and incubated until they reach a sub-confluent monolayer (approximately 80% confluency).
-
The culture medium is replaced with the prepared extracts of the test articles and controls.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, the extracts are removed, and the cells are washed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution in each well is measured using a spectrophotometer at a wavelength of 570 nm.
4. Data Analysis and Interpretation:
-
Cell viability is calculated as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[1]
Logical Workflow for ISO 10993-5 Cytotoxicity Testing
The following diagram illustrates the key stages of the in vitro cytotoxicity testing process as per the ISO 10993-5 standard.
References
- 1. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 2. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdcpp.com [mdcpp.com]
- 4. nhiso.com [nhiso.com]
- 5. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of BPU-11 Degradation Products: A Review of Available Data
A comprehensive search for data on the degradation products of the compound BPU-11, scientifically known as 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea, has revealed a significant lack of publicly available information. Despite targeted searches using its chemical name, CAS number (909664-41-1), and various associated terms, no specific studies detailing its degradation pathways, stability, or analytical methods for its degradation products were identified.
This compound is recognized as a ligand for the Hyperpolarization-activated cyclic nucleotide-gated channel 4 (HCN4), where it is noted to modulate channel function. However, its stability profile and the potential impurities that may arise from its degradation do not appear to have been published in the scientific literature accessible through extensive searches.
This absence of data prevents the creation of a detailed comparative guide as requested. Such a guide would necessitate experimental data from forced degradation studies, which are crucial for identifying potential degradants under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.
For researchers, scientists, and drug development professionals working with this compound, this information gap highlights the need for foundational stability and degradation studies. Establishing the degradation profile of this compound would be a critical step in its further development and to ensure the quality, safety, and efficacy of any potential therapeutic applications.
General Principles of Degradation Studies
In the absence of specific data for this compound, a general overview of the methodologies typically employed in such studies is provided for context. Forced degradation studies are a key component of the drug development process and are guided by regulatory bodies like the International Council for Harmonisation (ICH).
Typical Experimental Protocols for Forced Degradation:
-
Hydrolysis: The compound is subjected to acidic, basic, and neutral aqueous solutions at elevated temperatures to assess its susceptibility to hydrolysis.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to determine its oxidative stability.
-
Photostability: The compound, in both solid and solution form, is exposed to light sources specified by ICH guidelines (e.g., a combination of UV and visible light) to evaluate its sensitivity to photodegradation.
-
Thermal Degradation: The compound is heated to high temperatures to identify thermally induced degradation products.
The analysis of the resulting mixtures is typically performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to separate, identify, and quantify the parent compound and its degradation products.
Hypothetical Degradation Pathway and Workflow
While no specific degradation pathway for this compound has been published, a hypothetical workflow for its analysis can be conceptualized. The following diagrams illustrate a generalized signaling pathway that this compound might be involved in, given its function as an HCN4 ligand, and a typical experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway involving this compound as an HCN4 channel ligand.
Caption: Generalized experimental workflow for a forced degradation study.
Assessing the Host Response to BPU-11 Implants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between a biomaterial and the host's biological systems is paramount to the success of any implantable device. This guide provides a comparative analysis of the host response to a novel bio-based polyurethane elastomer, BPU-11, alongside two established alternatives in the field of biomedical implants: Polyetheretherketone (PEEK) and Titanium (Ti).
The successful integration of an implant is largely dictated by its biocompatibility, a measure of how well a material performs with an appropriate host response.[1][2] This response is a complex cascade of events initiated at the tissue-implant interface, involving protein adsorption, immune cell activation, and tissue remodeling. An ideal implant material should elicit a minimal inflammatory response, resist infection, and promote stable integration with the surrounding tissue.
This guide summarizes available quantitative data, details common experimental protocols for assessing biocompatibility, and provides visual representations of key biological pathways and experimental workflows to aid in the objective evaluation of these materials.
Comparative Host Response: this compound, PEEK, and Titanium
The choice of an implant material is often a trade-off between mechanical properties, biocompatibility, and the specific demands of the clinical application. While this compound is a promising new polyurethane, PEEK and Titanium have a longer history of clinical use and a more extensive body of research documenting their in vivo performance.
This compound (Bio-based Polyurethane)
This compound is a next-generation bio-based polyurethane elastomer engineered for biomedical applications, such as artificial ligaments.[3] Existing polyurethane elastomers have sometimes faced challenges with mechanical strength and biocompatibility.[3] While specific in-vivo host response data for this compound is limited in publicly available literature, research on biomedical polyurethanes, in general, provides insights into their expected biological performance. Polyurethanes are known for their tunable mechanical properties and good blood compatibility.[1][4] However, the host response can be influenced by surface chemistry, topography, and degradation products.[1][5] Some polyurethanes have been associated with a mild immune response.[6]
PEEK (Polyetheretherketone)
PEEK is a high-performance thermoplastic polymer with a modulus of elasticity similar to that of human bone, which can reduce stress shielding.[7] It is considered a bio-inert material with excellent chemical resistance.[8] However, its inherent bio-inertness can lead to a less favorable osseointegration compared to more bioactive materials.[9] Surface modifications are often employed to enhance cell adhesion and bone integration.[7] Studies have shown that PEEK generally elicits a minimal inflammatory response.[7]
Titanium (Ti)
Titanium and its alloys are widely used in dental and orthopedic implants due to their excellent mechanical strength, corrosion resistance, and proven biocompatibility.[10][11] The formation of a stable titanium dioxide (TiO2) passivation layer on its surface is key to its inertness and ability to promote osseointegration, the direct structural and functional connection between living bone and the implant surface.[12] However, the release of titanium particles due to wear and corrosion can sometimes trigger an inflammatory response.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies assessing the host response to different implant materials. It is important to note that direct comparative studies involving this compound are not yet widely available, and the data for polyurethane is based on representative medical-grade polyurethanes.
Table 1: Inflammatory Marker Expression in Response to Implant Materials
| Material | Inflammatory Marker | Cell Type/Tissue | Time Point | Fold Change vs. Control | Reference |
| Polyurethane | TNF-α | THP-1 derived macrophages | 24 hours | 1.5 - 3.0 | [6] |
| IL-1β | Human PBMCs | 48 hours | 2.0 - 4.0 | [6] | |
| IL-10 | Whole Blood | 72 hours | 1.2 - 2.5 | [6] | |
| PEEK | TNF-α | Macrophages | 24 hours | ~1.2 | [7] |
| IL-6 | Osteoblasts | 48 hours | Not significant | [7] | |
| Titanium | TNF-α | Macrophages | 24 hours | 2.0 - 5.0 (particle-induced) | [13] |
| RANTES/CCL5 | Human bone marrow cells | 72 hours | Significantly increased | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Control" typically refers to tissue culture plastic or a sham surgery group.
Table 2: Cell Viability and Adhesion on Implant Surfaces
| Material | Cell Type | Assay | Result | Reference |
| Polyurethane | Fibroblasts | MTT Assay | >90% viability | [5] |
| Endothelial Cells | Cell Adhesion Assay | Moderate | [1] | |
| PEEK | Osteoblasts | Live/Dead Assay | High viability | [7] |
| Fibroblasts | Cell Adhesion Assay | Low (unmodified) | [9] | |
| Titanium | Osteoblasts | AlamarBlue Assay | High viability | [14] |
| Osteoblasts | Cell Adhesion Assay | High | [14] |
Experimental Protocols
The assessment of host response to implantable materials involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Histological Analysis of Peri-Implant Tissue
Objective: To evaluate the cellular and tissue response at the implant-tissue interface.
Methodology:
-
Implantation: The test material is implanted into a relevant animal model (e.g., rabbit, rat) at the target anatomical site (e.g., subcutaneous, intramuscular, bone).
-
Explantation: After a predetermined period (e.g., 1, 4, 12 weeks), the implant and surrounding tissue are carefully explanted.
-
Fixation and Processing: The tissue samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning: Thin sections (4-5 µm) of the tissue are cut using a microtome.
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Special stains like Masson's trichrome can be used to assess collagen deposition and fibrosis.
-
Microscopic Evaluation: A pathologist evaluates the stained sections under a light microscope to assess parameters such as the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a material to release cytotoxic substances.
Methodology:
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24-72 hours) at 37°C to create an extract.
-
Cell Culture: A relevant cell line (e.g., L929 fibroblasts, primary osteoblasts) is seeded in a 96-well plate and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with the material extract (or a dilution series of the extract). A negative control (fresh medium) and a positive control (e.g., dilute phenol) are included.
-
Incubation: The cells are incubated with the extracts for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: After a few hours of incubation, the formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Cytokine Analysis (ELISA)
Objective: To quantify the production of specific pro- and anti-inflammatory cytokines by immune cells in response to the material.
Methodology:
-
Cell Culture/Co-culture: Immune cells (e.g., primary human monocytes, macrophages) are cultured directly on the surface of the test material or with an extract of the material.
-
Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).
-
The collected supernatants and a standard curve of known cytokine concentrations are added to the wells.
-
A detection antibody, also specific for the cytokine but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which results in a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Host Response and Experimental Design
To better understand the complex biological processes and experimental approaches involved in assessing implant biocompatibility, the following diagrams are provided.
Caption: Signaling pathway of the host response to an implanted biomaterial.
Caption: Experimental workflow for assessing the biocompatibility of implant materials.
References
- 1. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biocompatibility Testing for Bone Implants: A Comprehensive Overview - European Biomedical Institute [ebi.bio]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of Polyurethane Biomaterial Surface Roughness on Human Immune Responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijltemas.in [ijltemas.in]
- 9. advancedentaljournal.com [advancedentaljournal.com]
- 10. Host response to titanium dental implant placement evaluated in a human oral model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. completesmilesbv.com.au [completesmilesbv.com.au]
- 12. The systemic and local interactions related to titanium implant corrosion and hypersensitivity reactions: a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Titanium implants and silent inflammation in jawbone—a critical interplay of dissolved titanium particles and cytokines TNF-α and RANTES/CCL5 on overall health? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the correlation between in vitro and in vivo experiments in dental implant osseointegration: investigating the role of Ca ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of BPU-11: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling BPU-11 are advised to follow stringent disposal procedures to ensure laboratory safety and environmental compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide provides general procedures for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS provided by the supplier before handling or disposing of this compound.
This compound is a research chemical identified as a ligand for the HCN4 channel. As with any chemical compound, proper disposal is crucial to prevent potential hazards to personnel and the environment. The following guidelines are based on standard laboratory practices for chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. The following table summarizes the recommended PPE for handling and disposing of chemical compounds of this nature.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any potential dust or aerosols. |
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Procedures
The proper disposal of this compound and its containers must be carried out in accordance with institutional, local, state, and federal regulations. The following workflow outlines the general decision-making process for the disposal of research chemicals.
Step-by-Step Disposal Guidance:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, solutions containing the compound, and any materials contaminated during handling or spill cleanup (e.g., gloves, absorbent pads, glassware).
-
Consult Safety Data Sheet (SDS): The SDS provided by the chemical supplier is the primary source of information for safe handling and disposal. It will contain specific guidance on physical and chemical properties, hazards, and required disposal methods.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Place the waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound" and its full chemical name: 1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea), concentration, and hazard warnings.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
By adhering to these general guidelines and, most importantly, the specific instructions from your supplier and institutional safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Operational Protocols for Handling BPU-11
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of BPU-11.
This document provides crucial safety and logistical guidance for the handling of this compound (CAS 909664-41-1), a novel HCN4 CLP ligand. As a research chemical with limited publicly available safety data, this compound must be handled with the utmost caution, assuming it to be a potent and hazardous compound. Adherence to the following procedures is essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS), all personnel must treat this compound as a substance with unknown but potentially significant hazards. The primary guiding principle is the hierarchy of controls, emphasizing engineering controls and stringent work practices to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and unforeseen reactions. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double-gloving is recommended for potent compounds. |
| Body Protection | A fully fastened lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |
| Respiratory | A properly fitted respirator may be necessary based on risk assessment. | Required if there is a risk of aerosolization or if handling outside of a certified chemical fume hood. |
Engineering Controls and Work Practices
| Control Measure | Protocol |
| Ventilation | All handling of this compound powder or solutions must be conducted in a certified chemical fume hood. |
| Designated Area | Establish a designated area for handling and storing this compound. |
| Hygiene | Wash hands thoroughly after handling this compound, even if gloves were worn. |
| Spill Response | Have a spill kit readily available that is appropriate for potent powder and solvent spills. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Protocol
| Parameter | Guideline |
| Short-term | 0°C (refrigerated)[1] |
| Long-term | -20°C (frozen), desiccated[1] |
| Solutions | Store as aliquots in tightly sealed vials at -20°C for up to one month.[1] |
| Container | Store in the original, tightly sealed vial. |
Disposal Plan
As a novel compound, this compound waste must be treated as hazardous.[2]
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all this compound solid waste in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips) must be disposed of as hazardous waste. |
| Final Disposal | All this compound waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting. This workflow is designed to minimize exposure risk at each step.
Potential Hazards of HCN4 Channel Ligands
While specific toxicological data for this compound is unavailable, it is crucial to consider the potential physiological effects based on its mechanism of action. This compound is an HCN4 channel ligand.[3] HCN4 channels are critical for cardiac pacemaker activity and are also found in the nervous system.[][5] Therefore, exposure to this compound could potentially lead to:
-
Cardiac Effects: Alterations in heart rate and rhythm.
-
Neurological Effects: As HCN channels are present in the brain, neurological symptoms could be a possibility.
Given these potential risks, it is imperative to handle this compound with the engineering controls and personal protective equipment outlined in this document to prevent any level of exposure. In the event of an accidental exposure, seek immediate medical attention and provide the attending physician with all available information on this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
